(3,3-Difluorocyclobutyl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)1-4(2-5)3-8/h4H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVXADKKXYLSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670330 | |
| Record name | 1-(3,3-Difluorocyclobutyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159882-59-3 | |
| Record name | 1-(3,3-Difluorocyclobutyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Mechanism of (3,3-Difluorocyclobutyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,3-Difluorocyclobutyl)methanamine is a valuable building block in modern medicinal chemistry, prized for the unique conformational and electronic properties conferred by the gem-difluorinated cyclobutane ring. This motif often serves as a bioisosteric replacement for more metabolically labile groups, enhancing the pharmacokinetic profiles of drug candidates. This guide provides an in-depth exploration of the prevalent synthetic pathways to this amine, focusing on the strategic construction of the core structure and the subsequent functional group transformations. We will dissect the key reaction mechanisms, particularly the deoxofluorination step, and present detailed, field-proven protocols. The discussion is grounded in authoritative literature to ensure scientific integrity and practical applicability for professionals in drug discovery and development.
Introduction: The Strategic Value of the 3,3-Difluorocyclobutane Moiety
The introduction of fluorine into bioactive molecules is a cornerstone strategy in drug design. The gem-difluoromethylene (CF2) group, in particular, is of significant interest as it can act as a lipophilic bioisostere for carbonyl groups, ethers, or other functionalities.[1] When incorporated into a strained four-membered ring, the 3,3-difluorocyclobutane scaffold offers a powerful tool for medicinal chemists. It imposes a rigid conformational constraint on the molecule, which can lead to improved binding affinity and selectivity for its biological target. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and block sites of metabolic oxidation, thereby enhancing metabolic stability and oral bioavailability.[1] As a result, building blocks like this compound are increasingly sought after for the synthesis of novel chemical entities.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound (1 ), reveals several convergent strategies. The primary amine can be disconnected to key functionalized precursors such as a nitrile (2 ), a carboxamide (3 ), or an aldehyde (4 ). These precursors all share a common core: the 3,3-difluorocyclobutane ring substituted at the 1-position. This core is most strategically accessed from a corresponding 3,3-difluorocyclobutane-1-carboxylic acid derivative (5 ), which itself can be traced back to the critical deoxofluorination of a 3-oxocyclobutane precursor (6 ).
Key Synthetic Pathways
Based on established literature and chemical principles, three primary pathways emerge for the efficient synthesis of this compound.
Pathway A: Synthesis via Nitrile Reduction
This pathway is one of the most direct methods, proceeding from the corresponding nitrile. The reduction of a nitrile to a primary amine is a robust and high-yielding transformation, commonly achieved with powerful reducing agents like borane complexes or lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of 3,3-Difluorocyclobutanecarbonitrile [2]
-
Setup: To a solution of 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, ~3.4 M) under a nitrogen atmosphere, add a 1M solution of borane-THF complex in THF (1.1 eq) dropwise over 5 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 18-20 hours, monitoring for completion by TLC or GC-MS.
-
Quench: After completion, cool the mixture in an ice-water bath and slowly add methanol to quench the excess borane until gas evolution ceases.
-
Acidification & Isolation: Concentrate the mixture under reduced pressure. Dissolve the crude residue in a mixture of methanol and concentrated hydrochloric acid (1:1 v/v) and heat to reflux for 2 hours to form the hydrochloride salt.
-
Purification: Concentrate the mixture again under reduced pressure. Co-evaporate with ethanol twice to remove residual water. Suspend the resulting solid in diethyl ether, collect by filtration, and dry to afford this compound hydrochloride as a white solid. A typical reported yield for this process is around 64%.[2]
Pathway B: Synthesis via Amide Reduction
This classic route involves the conversion of a carboxylic acid to a primary amide, followed by reduction. The conversion to the amide can be achieved using standard peptide coupling conditions or via an acyl chloride intermediate. The subsequent reduction of the amide to the amine is typically performed with LiAlH₄.
Experimental Protocol: Two-Step Amide Formation and Reduction [1]
Step 1: Amide Formation
-
Dissolve 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2-3 hours until gas evolution stops.
-
Remove the solvent in vacuo to yield the crude acyl chloride.
-
Dissolve the acyl chloride in THF, cool to 0 °C, and bubble ammonia gas through the solution or add aqueous ammonia dropwise until the reaction is complete.
-
Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate to yield 3,3-difluorocyclobutanecarboxamide, which can often be used without further purification. A typical yield is >90%.[1]
Step 2: Amide Reduction
-
In a separate flask under nitrogen, prepare a slurry of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Add a solution of the 3,3-difluorocyclobutanecarboxamide (1.0 eq) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids, dry the filtrate over Na₂SO₄, and concentrate. The product can be purified by distillation or converted to its hydrochloride salt for easier handling.
Pathway C: Synthesis via Reductive Amination
Reductive amination is a powerful and widely used method for amine synthesis that combines carbonyl-amine condensation and reduction in a single pot.[3] This pathway would involve the initial reduction of 3,3-difluorocyclobutanecarboxylic acid to the corresponding aldehyde, followed by reaction with an ammonia source and a selective reducing agent like sodium triacetoxyborohydride (STAB).
Experimental Protocol: Reductive Amination of 3,3-Difluorocyclobutanecarbaldehyde
-
Setup: Dissolve 3,3-difluorocyclobutanecarbaldehyde (1.0 eq) and an ammonia source such as ammonium acetate (10 eq) in a suitable solvent like 1,2-dichloroethane or methanol.[4]
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.[4][5] Stir at room temperature for 12-24 hours until the starting aldehyde is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Purification can be achieved via column chromatography or salt formation.
Synthesis of the Key Precursor: 3,3-Difluorocyclobutanone Derivatives
The cornerstone of these syntheses is the gem-difluorinated cyclobutane ring, which is almost universally installed via deoxofluorination of a ketone. A common and scalable starting material is a dialkyl 3-oxocyclobutane-1,1-dicarboxylate.
Protocol: Deoxofluorination of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate [1]
-
Setup: Dissolve diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in CH₂Cl₂ and cool the solution to 0 °C in an ice bath.
-
Fluorination: Add a deoxofluorinating agent such as Morph-DAST (2.4 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Quench: Slowly pour the reaction mixture into a cold (0 °C), vigorously stirred saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Workup: Separate the organic layer and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by vacuum distillation to yield diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate. A typical reported yield is 65%.[1]
This difluorinated diester can then be hydrolyzed and decarboxylated to give 3,3-difluorocyclobutanecarboxylic acid, a common precursor for Pathways A and B.[1][6]
Mechanistic Deep Dive: Deoxofluorination
The conversion of the ketone in precursor 6 to the gem-difluoride in 5 is the most critical transformation. The mechanism using a dialkylaminosulfur trifluoride (DAST) reagent, such as Morph-DAST or Deoxo-Fluor®, is believed to proceed through an initial attack of the ketone oxygen onto the electrophilic sulfur atom of the DAST reagent. This forms an intermediate oxosulfonium species. Subsequent intramolecular nucleophilic attack by the fluoride ion, coupled with the departure of a stable sulfur-containing byproduct and a proton transfer, results in the formation of the gem-difluoride. The concerted nature of this process helps to drive the reaction forward.
Causality in Reagent Choice: While classic DAST is effective, it is known to be thermally unstable. For larger-scale syntheses, more stable alternatives like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) or Morph-DAST are strongly preferred due to their enhanced safety profiles.[1][7]
Data Summary and Pathway Comparison
| Feature | Pathway A (Nitrile Reduction) | Pathway B (Amide Reduction) | Pathway C (Reductive Amination) |
| Key Precursor | Nitrile | Carboxylic Acid / Amide | Aldehyde |
| Key Reagents | BH₃·THF, HCl | (COCl)₂, NH₃, LiAlH₄ | NH₄OAc, NaBH(OAc)₃ |
| Number of Steps | 1 (from nitrile) | 2 (from acid) | 1 (from aldehyde) |
| Reported Yield | ~64% (as HCl salt)[2] | High (~70-85% over 2 steps)[1] | Typically high (>75%) |
| Scalability | Good; borane handling requires care. | Good; LiAlH₄ requires careful quenching. | Excellent; mild conditions. |
| Considerations | Requires synthesis of the nitrile precursor. | Amide reduction is robust but energetic. | Requires synthesis of the aldehyde, which can be unstable. |
Conclusion and Future Outlook
The synthesis of this compound can be accomplished through several reliable and scalable pathways. The choice of route often depends on the available starting materials and the desired scale of the reaction. The nitrile reduction pathway offers a very direct conversion, while the amide reduction and reductive amination routes provide classic, robust alternatives. The critical step in all approaches is the efficient and safe deoxofluorination of a cyclobutanone precursor, for which thermally stable reagents like Morph-DAST are recommended. As the demand for conformationally restricted and fluorinated building blocks continues to grow in drug discovery, the development of even more efficient, catalytic, or asymmetric routes to this and related amines will remain an important area of research.
References
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. rsc.org [rsc.org]
- 6. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Introduction: The Strategic Role of Fluorine in a Key Building Block
An In-Depth Technical Guide to the Physicochemical Properties of (3,3-Difluorocyclobutyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This compound is a primary amine functionalized cyclobutane ring, notable for the geminal difluoride substitution. This structural motif has garnered significant attention in medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including pKa, lipophilicity (logP), and metabolic stability.[1] The cyclobutyl scaffold provides a rigid, three-dimensional framework that can be valuable for exploring chemical space and achieving desired vectoral orientations when binding to biological targets. As a bioisostere for other common groups, the 3,3-difluorocyclobutane moiety offers a unique combination of steric bulk and electronic properties, making this amine a versatile building block in the synthesis of novel therapeutic agents.[2][3] This guide provides a detailed examination of its core physicochemical properties and outlines the rigorous experimental protocols required for their validation.
Core Physicochemical Properties: A Quantitative Overview
A precise understanding of a compound's physicochemical profile is fundamental in drug discovery, influencing everything from initial screening to formulation and in vivo behavior.[4][5] While extensive experimental data for this compound is not compiled in publicly accessible databases, the following table summarizes known and predicted properties. The gem-difluoro substitution is expected to lower the basicity (pKa) of the amine compared to its non-fluorinated analog due to the electron-withdrawing inductive effect of the fluorine atoms.[6]
| Property | Value / Expected Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 1159882-59-3 | [8] |
| Molecular Formula | C₅H₉F₂N | [8] |
| Molecular Weight | 121.128 g/mol | [8] |
| Appearance | Not specified; hydrochloride salt is a white to off-white solid. | [1][9] |
| Boiling Point | 117.7 °C at 760 mmHg | [8] |
| Density | 1.123 g/cm³ | [8] |
| Flash Point | 19.9 °C | [8] |
| pKa | Estimated 9-10. Fluorine substitution typically lowers the pKa of nearby amines by ~0.8 units.[6] | N/A |
| logP | Not experimentally determined. Fluorination can increase lipophilicity.[6] | N/A |
| Aqueous Solubility | Not experimentally determined. The hydrochloride salt is expected to be water-soluble.[10] | N/A |
| SMILES | NCC1CC(C1)(F)F | [8] |
| InChIKey | GWULAFBJCARIIV-UHFFFAOYSA-N (Hydrochloride) | [7] |
Workflow for Physicochemical Profiling in Drug Discovery
The systematic evaluation of physicochemical properties is a cornerstone of the hit-to-lead and lead optimization phases. The following workflow illustrates a logical sequence for characterizing novel chemical entities like this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Test | AxisPharm [axispharm.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS 1159882-59-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to (3,3-Difluorocyclobutyl)methanamine: A Key Building Block for Novel Therapeutics
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique electronic properties of fluorine can profoundly influence the physicochemical and pharmacokinetic profiles of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Within the arsenal of fluorinated building blocks, small, conformationally restricted rings have garnered significant attention. This guide provides an in-depth technical overview of (3,3-difluorocyclobutyl)methanamine, a valuable saturated carbocyclic building block that has emerged as a key component in the development of novel therapeutics, particularly modulators of the Stimulator of Interferon Genes (STING) pathway.
This document will delve into the core characteristics of this compound, including its molecular structure, physicochemical properties, and synthesis. Furthermore, it will explore its application in drug discovery, with a particular focus on the rationale for its use and its role in the design of potent and selective STING agonists. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Molecular Structure and Identification
This compound is a primary amine featuring a geminal difluoro substitution on a cyclobutane ring. This structural motif imparts a unique combination of rigidity and polarity, making it an attractive component for molecular design. The compound is most commonly available and utilized as its hydrochloride salt to improve its stability and handling characteristics.
| Identifier | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 1159882-59-3[1] | 1159813-93-0[2][3][4] |
| Molecular Formula | C₅H₉F₂N | C₅H₁₀ClF₂N[2][3][4] |
| Molecular Weight | 121.13 g/mol | 157.59 g/mol [2][3][4] |
| IUPAC Name | This compound | This compound;hydrochloride[4] |
| SMILES | C1C(CC1(F)F)CN | C1C(CC1(F)F)CN.Cl[4] |
| InChIKey | GWULAFBJCARIIV-UHFFFAOYSA-N | GWULAFBJCARIIV-UHFFFAOYSA-N[4] |
Physicochemical Properties: The Impact of Gem-Difluorination
The introduction of the gem-difluoro group onto the cyclobutane ring significantly modulates the physicochemical properties of the parent amine. While specific experimentally determined data for this compound are not widely published, the effects of such fluorination are well-documented for analogous structures.[2][5][6]
pKa and Basicity: The strong electron-withdrawing nature of the two fluorine atoms reduces the electron density on the cyclobutane ring and, through inductive effects, decreases the basicity of the primary amine. This results in a lower pKa compared to its non-fluorinated counterpart. This modulation of pKa can be critical for optimizing interactions with biological targets and for fine-tuning the pharmacokinetic profile of a drug candidate. For similar gem-difluorinated cycloalkylamines, a decrease in pKa of 0.3-0.5 units has been observed compared to their non-fluorinated analogs.[5]
Lipophilicity (logP): The effect of gem-difluorination on lipophilicity is complex and context-dependent.[2][5] While fluorine is highly electronegative, the C-F bond can also participate in hydrogen bonding and other non-covalent interactions. In some cases, gem-difluorination can lead to a decrease in lipophilicity due to the creation of a more polarized molecular surface. For a series of functionalized gem-difluorinated cycloalkanes, the impact on logP was found to be influenced by the ring size and the position of the fluorine atoms relative to other functional groups.[2][6]
Solubility: The hydrochloride salt of this compound is expected to have significantly higher aqueous solubility than the free base, a common strategy to improve the handling and formulation of amine-containing compounds.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro moiety resistant to metabolic oxidation. Incorporating this group can block potential sites of metabolism on the cyclobutane ring, thereby increasing the in vivo half-life of a drug candidate.
Synthesis of this compound Hydrochloride
A common and scalable synthesis of this compound hydrochloride involves the reduction of 3,3-difluorocyclobutanecarbonitrile. This method provides a reliable route to the desired product in good yield.
Caption: Synthetic pathway to this compound HCl.
Detailed Experimental Protocol:
Step 1: Reduction of 3,3-Difluorocyclobutanecarbonitrile
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclobutanecarbonitrile in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (1M in THF) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture in an ice-water bath and cautiously quench the excess borane by the slow, dropwise addition of methanol.
Step 2: Formation and Isolation of the Hydrochloride Salt
-
Concentrate the quenched reaction mixture under reduced pressure to remove the solvents.
-
Dissolve the crude residue in methanol and add concentrated hydrochloric acid.
-
Heat the acidic solution to reflux for a period to ensure complete salt formation.
-
Remove the solvents again under reduced pressure.
-
To remove residual water, perform azeotropic distillation with ethanol.
-
Suspend the resulting solid in a non-polar solvent, such as diethyl ether, and stir to break up any clumps.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.
Preparation of the Free Base:
The free base of this compound can be prepared from its hydrochloride salt by treatment with a suitable base.
-
Dissolve the hydrochloride salt in water.
-
Cool the solution in an ice bath and add a strong aqueous base, such as sodium hydroxide, dropwise until the pH is basic (e.g., pH > 11).
-
Extract the aqueous layer with an organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to afford the free base. It is important to note that the free amine may be volatile and should be handled accordingly.
Applications in Drug Discovery: A Focus on STING Modulators
The unique structural and physicochemical properties of this compound make it a highly valuable building block in medicinal chemistry. Its primary application to date has been in the synthesis of modulators of the Stimulator of Interferon Genes (STING) pathway.
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines.[7] Activation of the STING pathway has emerged as a promising therapeutic strategy in immuno-oncology, as it can promote an anti-tumor immune response.
The this compound moiety has been incorporated into a number of potent STING agonists. The rationale for its use includes:
-
Scaffold Rigidity: The cyclobutane ring provides a conformationally constrained scaffold, which can lead to higher binding affinity and selectivity for the STING protein by reducing the entropic penalty of binding.
-
Vectorial Exit: The aminomethyl group provides a key vector for the attachment of other pharmacophoric elements, allowing for the exploration of the chemical space around the core scaffold.
-
Modulation of Physicochemical Properties: As previously discussed, the gem-difluoro group can favorably modulate the pKa, lipophilicity, and metabolic stability of the final compound, leading to improved drug-like properties.
While specific details of many STING agonists are proprietary, patent literature discloses the use of this compound in the synthesis of novel STING modulators for the treatment of cancer and other diseases.[8]
Caption: Role of this compound in drug discovery.
Safety and Handling
This compound hydrochloride is a research chemical and should be handled with appropriate precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry, offering a unique combination of a conformationally restricted scaffold and the modulating effects of gem-difluorination. Its successful application in the synthesis of novel STING agonists highlights its potential for the development of innovative therapeutics. As the demand for sophisticated molecular scaffolds in drug discovery continues to grow, the importance of building blocks like this compound is set to increase, providing chemists with powerful tools to address challenging biological targets.
References
- 1. Targeting Stimulator of Interferon Genes (STING): A Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1159813-93-0 | this compound hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 4. This compound hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 7. chemrxiv.org [chemrxiv.org]
- 8. WO2021042024A1 - Sting modulators, compositions, and methods of use - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of (3,3-Difluorocyclobutyl)methanamine
Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The cyclobutane ring, a "bioisostere" of the phenyl group, offers a three-dimensional architecture that is increasingly sought after to escape "flatland" and improve pharmacological profiles. The convergence of these two motifs in molecules like (3,3-Difluorocyclobutyl)methanamine presents a compelling building block for novel therapeutics. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization in a research and development setting. While experimental data for this specific molecule is not widely published, this guide leverages data from close structural analogs and first principles of spectroscopy to provide a robust analytical overview.
Molecular Structure and Spectroscopic Overview
The structural features of this compound, specifically the geminal difluoro group on the cyclobutane ring and the primary amine, give rise to a distinct spectroscopic fingerprint. A comprehensive characterization of this molecule relies on a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's connectivity and stereochemistry.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear resolution of amine protons.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
-
¹⁹F NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~2 seconds
-
Relaxation Delay: 2 seconds
-
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is predicted to show four distinct signals. The analysis is based on the known spectrum of the close analog, 3,3-Difluorocyclobutanamine hydrochloride, which displays resonances for the amine protons, the methine proton, and the methylene protons of the cyclobutane ring.[1]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 | broad singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium salt will appear as a broad signal due to rapid exchange with any trace water and quadrupolar broadening from the nitrogen. |
| ~3.0 | doublet | 2H | -CH₂-NH₃⁺ | The methylene protons adjacent to the electron-withdrawing ammonium group will be deshielded. They will be split into a doublet by the adjacent methine proton. |
| ~2.6-2.8 | multiplet | 4H | -CH₂-CF₂-CH₂- | The four methylene protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and with the methine proton. |
| ~2.3-2.5 | multiplet | 1H | -CH- | The methine proton is coupled to the adjacent methylene protons of the ring and the aminomethyl group, resulting in a complex multiplet. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show four signals, with the carbon bearing the fluorine atoms exhibiting a characteristic triplet due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~120 | triplet | -CF₂- | The carbon atom directly bonded to two fluorine atoms will be significantly deshielded and will appear as a triplet due to one-bond C-F coupling (¹JCF). |
| ~45 | singlet | -CH₂-NH₃⁺ | The carbon of the aminomethyl group is deshielded by the nitrogen. |
| ~35 | triplet | -CH₂-CF₂- | The methylene carbons adjacent to the CF₂ group will be slightly deshielded and may show a triplet multiplicity due to two-bond C-F coupling (²JCF). |
| ~30 | singlet | -CH- | The methine carbon of the cyclobutane ring. |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is expected to be relatively simple, showing a single signal for the two equivalent fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| -90 to -110 | singlet | -CF₂- | The two fluorine atoms are chemically equivalent and are not expected to show significant coupling to any protons, resulting in a singlet. The chemical shift is typical for geminal difluoroalkanes. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to N-H, C-H, and C-F bonds.
Experimental Protocol: FT-IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-3500 | Medium, Broad | N-H stretch (primary amine) | The N-H stretching vibrations of a primary amine typically appear as a pair of peaks in this region. In the hydrochloride salt, this will be a broad absorption due to the -NH₃⁺ group. |
| 2850-3000 | Medium | C-H stretch (aliphatic) | The C-H stretching vibrations of the cyclobutane and aminomethyl groups will appear in this region. |
| ~1600 | Medium | N-H bend (primary amine) | The scissoring vibration of the primary amine group is expected in this region. For the hydrochloride salt, this will be the asymmetric bend of the -NH₃⁺ group. |
| 1000-1200 | Strong | C-F stretch | The C-F stretching vibrations are typically strong and appear in this region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: ESI-MS Data Acquisition
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Infuse the sample solution directly into the electrospray ionization (ESI) source.
Instrument Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
Predicted Mass Spectral Data
The mass spectrum of this compound (as the free base, molecular weight: 121.13 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Ion | Rationale |
| 122.1 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI+ spectrum. |
| 105.1 | [M-NH₂]⁺ | Loss of the amino group. |
| 91.1 | [M-CH₂NH₂]⁺ | Loss of the aminomethyl group. |
| 71.1 | [M-CH₂NH₂ - HF]⁺ | Subsequent loss of hydrogen fluoride from the cyclobutane ring. |
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is a critical step in its application in drug discovery and development. This guide provides a detailed predictive analysis of the expected NMR, IR, and MS data for this compound. By understanding the characteristic spectral features outlined here, researchers can confidently identify and characterize this valuable building block, accelerating the development of new and innovative therapeutics. The provided protocols and interpretations serve as a robust framework for the analysis of this and other related fluorinated cyclobutane derivatives.
References
Solubility and stability of (3,3-Difluorocyclobutyl)methanamine hydrochloride
An In-depth Technical Guide to the Solubility and Stability of (3,3-Difluorocyclobutyl)methanamine hydrochloride
Introduction
This compound hydrochloride is a fluorinated alicyclic amine that serves as a critical building block in modern medicinal chemistry. Its unique structural motif, featuring a gem-difluorinated cyclobutane ring, imparts distinct conformational rigidity and electronic properties that are highly sought after in the design of novel therapeutic agents. The presence of fluorine atoms can significantly modulate metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a hydrochloride salt, the compound's physicochemical properties, particularly its solubility and stability, are of paramount importance for its handling, formulation, and ultimate efficacy in drug development workflows.
This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering both theoretical insights and detailed experimental protocols grounded in established regulatory frameworks. The methodologies described herein are aligned with the principles of Quality by Design (QbD), aiming to build a thorough understanding of the molecule's behavior under various conditions to facilitate robust and reliable development processes.[2]
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before delving into its solubility and stability profiles.
| Property | Value | Source |
| IUPAC Name | This compound;hydrochloride | PubChem[3] |
| CAS Number | 1159813-93-0 | ChemicalBook[4][5] |
| Molecular Formula | C₅H₁₀ClF₂N | PubChem[3] |
| Molecular Weight | 157.59 g/mol | PubChem[3] |
| Canonical SMILES | C1C(CC1(F)F)CN.Cl | PubChem[3] |
| Appearance | White to off-white solid (typical) | General Knowledge |
Solubility Profile
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. As a hydrochloride salt, this compound is expected to exhibit significantly higher aqueous solubility than its free base form due to the ionization of the primary amine.[6][7] The following sections detail the robust methodology for quantifying its thermodynamic solubility.
Causality Behind Experimental Design: Thermodynamic vs. Kinetic Solubility
For foundational characterization, determining the thermodynamic solubility is paramount. This value represents the true equilibrium concentration of a compound in a saturated solution and is crucial for biopharmaceutical classification and formulation development.[8] While kinetic solubility assays are faster and useful for high-throughput screening, the "shake-flask" method remains the gold standard for definitive thermodynamic data.[8]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the determination of solubility in various aqueous media, reflecting different physiological pH conditions.
Objective: To determine the equilibrium solubility of this compound hydrochloride at ambient temperature.
Materials:
-
This compound hydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.01 N Hydrochloric Acid, pH 2.0
-
0.1 M Acetate Buffer, pH 4.5
-
HPLC-grade water, acetonitrile, and relevant analytical standards
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Calibrated pH meter
-
Validated HPLC-UV or LC-MS/MS system
Methodology:
-
Preparation: Add an excess amount of the compound to separate vials containing a fixed volume (e.g., 2 mL) of each buffer (pH 2.0, 4.5, and 7.4). The excess solid should be clearly visible to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully pipette an aliquot of the clear supernatant from each vial.
-
Dilution: Dilute the supernatant with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.
-
pH Measurement: Measure the final pH of each saturated solution to confirm it has not shifted significantly.
Visualization: Solubility Determination Workflow
References
- 1. 1159813-93-0(this compound hydrochloride) | Kuujia.com [nl.kuujia.com]
- 2. pharmtech.com [pharmtech.com]
- 3. This compound hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
- 5. (3,3-Difluoro-cyclobutyl)MethanaMine HCl | 1159813-93-0 [chemicalbook.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. embibe.com [embibe.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
The Fluorinated Cyclobutane: A Historical and Synthetic Guide to a Privileged Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the array of fluorinated motifs, the cyclobutane ring occupies a unique position. Its inherent ring strain and puckered, three-dimensional geometry, combined with the profound electronic effects of fluorine, create a privileged scaffold with remarkable potential. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of fluorinated cyclobutane derivatives. We will delve into the pioneering work that established their synthesis, analyze the physicochemical properties that make them attractive for drug design, present detailed synthetic protocols, and examine their successful application in marketed pharmaceuticals.
A Historical Perspective: From Curiosity to Cornerstone
The journey of fluorinated cyclobutanes is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was reported in 1835, the field remained largely a curiosity due to the extreme reactivity of elemental fluorine.[1] The isolation of fluorine by Henri Moissan in 1886 marked a turning point, though taming its reactivity would take decades.[2]
The cyclobutane ring itself was first synthesized in 1907 by James Bruce and Richard Willstätter via the hydrogenation of cyclobutene.[3] However, the convergence of these two chemical streams—fluorine and cyclobutanes—truly began in the 1940s, driven by the wartime demand for new materials and the burgeoning plastics industry. A pivotal moment was the accidental discovery of Polytetrafluoroethylene (PTFE), or Teflon™, by Dr. Roy J. Plunkett at DuPont in 1938 from a cylinder of tetrafluoroethylene (TFE).[4][5]
This event spurred intense research into the chemistry of TFE. Scientists soon discovered that TFE could undergo a thermal [2+2] cycloaddition with itself to form octafluorocyclobutane (perfluorocyclobutane, C₄F₈).[6][7] This highly stable, fully fluorinated ring was one of the first fluorinated cyclobutane derivatives to be synthesized and studied extensively, finding niche applications as a refrigerant, etchant in semiconductor production, and dielectric gas.[2][6][8] Similarly, the cycloaddition of TFE with ethylene was found to produce 1,1,2,2-tetrafluorocyclobutane, demonstrating the feasibility of creating partially fluorinated systems.[9][10]
For many years, research focused on these highly fluorinated, commodity-type molecules. The deliberate synthesis of more complex, functionalized fluorinated cyclobutanes for applications like drug discovery is a more recent development, gaining significant traction in the last two decades as medicinal chemists recognized their value in fine-tuning molecular properties.[11]
The Modern Imperative: Why Fluorinated Cyclobutanes?
The cyclobutane ring is a strained, non-planar carbocycle that adopts a puckered or "butterfly" conformation to relieve torsional strain.[12][13] This rigid, three-dimensional structure is a key asset in drug design, as it can lock in specific pharmacophoric arrangements and explore chemical space in ways that flexible alkyl chains or flat aromatic rings cannot.[11][14]
When fluorine is introduced, these benefits are amplified. The strategic placement of fluorine atoms or fluoroalkyl groups (CH₂F, CHF₂, CF₃) allows for precise modulation of a molecule's physicochemical profile:
-
Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidation by cytochrome P450 enzymes, significantly increasing a drug's half-life.[11][14]
-
Lipophilicity (LogP): Fluorination has a complex and context-dependent effect on lipophilicity. While a single fluorine atom can often reduce LogP compared to its non-fluorinated analog, highly fluorinated groups like CF₃ typically increase it.[15][16] This allows for fine-tuning of a molecule's solubility and membrane permeability.
-
Acidity/Basicity (pKa): Due to fluorine's powerful electron-withdrawing inductive effect, its presence can significantly lower the pKa of nearby acidic protons (making them more acidic) or the pKa of the conjugate acid of a nearby base (making it less basic).[1][16][17] This is crucial for optimizing a drug's ionization state at physiological pH.
-
Bioisosterism: The fluorinated cyclobutane motif has emerged as an excellent bioisostere for other common chemical groups. For instance, a 1-trifluoromethyl-cyclobutyl group can serve as a more metabolically stable and conformationally restricted replacement for a tert-butyl group.[18][19] Likewise, a 3,3-difluorocyclobutyl moiety can replace a metabolically vulnerable cyclohexane ring.[20]
Core Synthetic Strategies
The synthesis of fluorinated cyclobutanes can be broadly categorized into two main approaches: constructing the ring with fluorine already present, or fluorinating a pre-existing cyclobutane core.
Ring Formation via [2+2] Cycloaddition
The [2+2] cycloaddition between two alkene precursors is a fundamental method for constructing the cyclobutane skeleton. This can be achieved either thermally or photochemically. The thermal dimerization of tetrafluoroethylene (TFE) to form octafluorocyclobutane is a classic industrial example.[6][21]
Caption: Key synthetic pathways to fluorinated cyclobutanes.
Experimental Protocol: Synthesis of Octafluorocyclobutane via TFE Dimerization [7]
This protocol describes the thermal dimerization of tetrafluoroethylene (TFE). This reaction is highly exothermic and must be conducted with extreme caution and appropriate safety equipment.
-
Setup: A high-pressure reactor (autoclave) made of a suitable alloy (e.g., stainless steel) is required. The reactor should be equipped with a pressure gauge, thermocouple, and gas inlet/outlet valves.
-
Charging the Reactor: The reactor is first purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen. Liquid TFE is then transferred to the cooled reactor under anaerobic conditions.
-
Reaction: The reactor is sealed and heated to a temperature range of 550-700 °C. The pressure will increase significantly. The reaction is a homogeneous gas-phase reversible reaction.
-
Causality: At temperatures below 550 °C, the primary product is the desired octafluorocyclobutane.[7] Above this temperature, side reactions leading to hexafluoropropylene and other products become more prevalent.
-
-
Work-up and Purification: After cooling, the gaseous product mixture is vented from the reactor through a series of cold traps to collect the crude product. The primary impurity is unreacted TFE.
-
Purification: The collected liquid is purified by fractional distillation to yield high-purity octafluorocyclobutane. The product is a colorless, odorless gas at room temperature (Boiling Point: -5.8 °C).[6]
Fluorination of Pre-formed Cyclobutane Cores
This "late-stage" approach is highly versatile and common in medicinal chemistry, allowing for the introduction of fluorine onto a complex, pre-assembled scaffold.
3.2.1 Nucleophilic Fluorination
This strategy involves displacing a leaving group (e.g., alcohol, tosylate, halide) with a nucleophilic fluoride source. A powerful and effective method for converting cyclobutane carboxylic acids into trifluoromethyl (CF₃) groups utilizes sulfur tetrafluoride (SF₄).[18]
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid from Cyclobutane-1,1-dicarboxylic acid (Adapted from[18])
-
Reactant Preparation: In a suitable pressure-resistant vessel (e.g., a stainless steel autoclave), place cyclobutane-1,1-dicarboxylic acid (1.0 eq).
-
Reagent Addition: Cool the vessel and carefully condense sulfur tetrafluoride (SF₄, 3-5 eq) into it. A catalytic amount of anhydrous HF or water can be added to facilitate the reaction.
-
Self-Validation: The reaction must be conducted in a closed system due to the toxicity and gaseous nature of SF₄. The use of a pressure vessel is mandatory. Proper scrubbing of off-gases is essential.
-
-
Reaction: Seal the vessel and heat it to 60-110 °C for 12-48 hours. The progress can be monitored by taking aliquots (with extreme care) and analyzing by ¹⁹F NMR.
-
Causality: The SF₄ reagent acts as a deoxofluorinating agent, converting both carboxylic acid groups into trifluoromethyl groups. Subsequent controlled hydrolysis of one of the CF₃ groups can yield the desired carboxylic acid, or the di-CF₃ product can be isolated.
-
-
Work-up: After cooling the reactor to a low temperature (e.g., -78 °C), carefully vent the excess SF₄ into a scrubbing solution (e.g., aqueous KOH). The crude reaction mixture is then cautiously poured onto ice-water.
-
Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography, crystallization, or vacuum distillation.[18]
Physicochemical Properties: A Quantitative Look
The introduction of fluorine imparts distinct and measurable changes to the cyclobutane scaffold. Understanding these shifts is critical for rational drug design.
Conformational Effects
The cyclobutane ring exists in a puckered conformation with a puckering angle of around 25-30°.[12][13] Substituents can occupy either axial or pseudo-axial/equatorial positions. X-ray crystallography studies have shown that even bulky groups like trifluoromethyl often prefer the axial position on a cyclobutane ring, which is a notable conformational preference.[18][22] This rigidity can be exploited to orient other parts of a molecule in a defined vector in space.
Caption: 2D representation of the non-planar, puckered cyclobutane ring.
Impact on Acidity and Lipophilicity
The electron-withdrawing nature of fluorine has a profound impact on the pKa of adjacent functional groups. This effect is generally additive with the number of fluorine atoms. Similarly, lipophilicity (LogP) is modulated by the degree and type of fluorination.
| Derivative Type | R = CH₃ | R = CH₂F | R = CHF₂ | R = CF₃ | Source |
| pKa of R-Cyclobutane-COOH | ~4.9 | ~4.3 | ~3.8 | ~3.5 | [23] |
| pKa of R-Cyclobutane-NH₃⁺ | ~10.7 | ~9.8 | ~8.7 | ~7.6 | [23] |
| LogP of Model Amide | 1.83 | 1.61 | 1.95 | 2.15 | [23] |
| Table 1: Comparative physicochemical data for 1-substituted cyclobutane derivatives. pKa values are approximate and LogP values are for specific model amides to illustrate trends. |
As the data shows, increasing fluorination steadily increases the acidity of both carboxylic acids (lower pKa) and protonated amines (lower pKa).[1][23] The effect on LogP is more nuanced; a monofluoromethyl group can be more hydrophilic than a methyl group, while di- and trifluoromethyl groups are progressively more lipophilic.[23]
Applications in Drug Discovery: Case Studies
The theoretical advantages of fluorinated cyclobutanes have been translated into tangible success in marketed drugs.
Case Study 1: Ivosidenib (Tibsovo®) - Enhancing Metabolic Stability
Ivosidenib is a first-in-class inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, approved for treating acute myeloid leukemia (AML).[24][25] Early lead compounds in its development contained a cyclohexane ring that was a primary site of metabolic degradation. A key breakthrough in the optimization program was the replacement of this metabolically labile cyclohexane with a 3,3-difluorocyclobutane-1-amine moiety.[19] This substitution blocked the site of oxidation, dramatically improving the compound's metabolic stability and pharmacokinetic profile, ultimately leading to the approved drug.[26]
Case Study 2: Apalutamide (Erleada®) - Leveraging a Spirocyclic Scaffold
Apalutamide is a non-steroidal antiandrogen used to treat prostate cancer.[27][28] A defining feature of its structure is a spirocyclic cyclobutane fused to a hydantoin core. This rigid, three-dimensional spiro-scaffold precisely orients the key pharmacophoric elements of the molecule for optimal binding to the androgen receptor, contributing to its high potency and selectivity.[29][30]
Caption: Bioisosteric replacement strategy using a fluorinated cyclobutane.
Conclusion and Future Outlook
From their origins as industrial curiosities to their current status as privileged scaffolds in drug discovery, fluorinated cyclobutane derivatives have undergone a remarkable journey. Their unique combination of conformational rigidity and tunable electronic properties provides medicinal chemists with a powerful tool to overcome challenges in metabolic stability, potency, and selectivity. The evolution of synthetic methods, from high-temperature industrial processes to sophisticated late-stage fluorination protocols, has made these building blocks increasingly accessible. As synthetic methodologies continue to advance and our understanding of fluorine's subtle effects deepens, the fluorinated cyclobutane motif is poised to play an even greater role in the development of next-generation therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Octafluorocyclobutane: Synthesis and Production|GAS TREND [newradargas.com]
- 3. researchgate.net [researchgate.net]
- 4. teflon.com [teflon.com]
- 5. fluoroprecision.co.uk [fluoroprecision.co.uk]
- 6. Octafluorocyclobutane - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. C4F8 Gas, C4F8 Specialty Gas [taiyugas.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. 1,1,2,2-Tetrafluorocyclobutane | C4H4F4 | CID 136215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. Ivosidenib: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medkoo.com [medkoo.com]
- 28. Exploring novel Apalutamide analogues as potential therapeutics for prostate cancer: design, molecular docking investigations and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. preprints.org [preprints.org]
- 30. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Conformational Analysis of 3,3-Difluorocyclobutane Ring Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 3,3-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere, prized for its ability to impart unique conformational constraints and metabolic stability. This guide provides a comprehensive technical overview of the conformational analysis of the 3,3-difluorocyclobutane ring system. We will explore the fundamental principles of cyclobutane puckering, the profound influence of gem-difluorination on ring conformation, and the advanced experimental and computational techniques employed to elucidate its three-dimensional structure and dynamic behavior. This document is intended to serve as a detailed resource for researchers leveraging this increasingly important structural motif in drug design and development.
Introduction: The Allure of the Fluorinated Cyclobutane in Drug Discovery
The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1][2] The cyclobutane ring, a four-membered carbocycle, possesses a unique, non-planar, puckered conformation to alleviate inherent angle and torsional strain.[3][4] The fusion of these two concepts in the form of fluorinated cyclobutanes offers a rich design space for medicinal chemists. The 3,3-difluorocyclobutane scaffold is of particular interest as a bioisostere for various functional groups, providing a rigidified core that can precisely orient substituents in three-dimensional space.[5] Understanding the conformational proclivities of this ring system is paramount to its rational application in drug design.
The Fundamentals of Cyclobutane Ring Puckering
Unlike the planar depiction often seen in textbooks, cyclobutane is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to the angle strain from its 90° C-C-C bond angles deviating from the ideal 109.5° for sp³ hybridized carbon.[3][4][6] To mitigate this, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering is a dynamic equilibrium between two equivalent puckered states, separated by a planar transition state. This process is known as ring inversion or ring flipping.
The degree of puckering is defined by the dihedral angle, and the energy required for the ring to pass through the planar transition state is the barrier to ring inversion. For the parent cyclobutane, high-level ab initio calculations have estimated the inversion barrier to be approximately 482 cm⁻¹ (1.38 kcal/mol) with an equilibrium dihedral angle of about 29.6°.[7][8]
The Influence of Gem-Difluorination on Cyclobutane Conformation
The introduction of a gem-difluoro group at the C3 position of the cyclobutane ring has a profound impact on its conformational landscape. While direct experimental data for the parent 3,3-difluorocyclobutane is scarce in the literature, we can infer its behavior by examining analogous systems and theoretical principles.
The Case of 1,1-Difluorocyclobutane: A Comparative Model
A microwave spectroscopy study of 1,1-difluorocyclobutane provides invaluable insight.[2][9] This study determined the barrier to ring inversion to be 241 ± 5 cm⁻¹ (approximately 0.69 kcal/mol), which is significantly lower than that of cyclobutane.[2] The ring in 1,1-difluorocyclobutane is also puckered, and the study provided a detailed potential energy function for the ring-puckering vibration.
Insights from 3,3-Difluoroxetane
Further evidence for the effect of 3,3-difluorination comes from studies on 3,3-difluoroxetane, a four-membered heterocycle. Far-infrared spectroscopy of this molecule revealed a potential function for ring puckering that suggests a decrease in the torsional strain contribution to the inversion barrier upon difluorination.[1][10] This trend of a lower inversion barrier in the presence of a gem-difluoro group is a key takeaway for understanding 3,3-difluorocyclobutane.
The lowering of the inversion barrier upon gem-difluorination can be attributed to a combination of factors, including changes in bond lengths, bond angles, and torsional strain around the C-C bonds. The electronegative fluorine atoms alter the electronic distribution within the ring, which in turn influences the forces governing the ring's puckering potential.
The following diagram illustrates the ring inversion process in a substituted cyclobutane.
Caption: Ring inversion of a substituted cyclobutane proceeds through a planar transition state.
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for a thorough conformational analysis of 3,3-difluorocyclobutane systems.
Experimental Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation and dynamics of molecules in solution.
-
¹H and ¹⁹F NMR: Chemical shifts and coupling constants are sensitive to the local electronic environment and dihedral angles, respectively. For instance, the vicinal H-F and F-F coupling constants can provide information about the puckering of the ring.[11][12]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can identify through-space interactions between nuclei, providing crucial information about the spatial proximity of atoms and thus the preferred conformation.
-
Variable Temperature (VT) NMR: By studying NMR spectra at different temperatures, it is possible to observe changes in the conformational equilibrium and, in some cases, to determine the thermodynamic parameters for ring inversion.
Vibrational Spectroscopy (Infrared and Raman): The far-infrared region of the spectrum is particularly useful for observing the low-frequency ring-puckering vibrations directly.[10] These frequencies can be used to construct a potential energy function for the ring inversion process.
Microwave Spectroscopy: This gas-phase technique provides highly accurate rotational constants, from which the precise geometry of the molecule, including the puckering angle, can be determined.[2][9]
Computational Methods
Quantum Mechanical Calculations: High-level ab initio and Density Functional Theory (DFT) calculations are indispensable for mapping the potential energy surface of the 3,3-difluorocyclobutane ring.
-
Geometry Optimization: To find the minimum energy (puckered) and transition state (planar) structures.
-
Frequency Calculations: To confirm the nature of the stationary points (minimum or transition state) and to predict vibrational spectra.
-
Potential Energy Surface (PES) Scans: To map the energy of the molecule as a function of the ring-puckering coordinate, which allows for the determination of the barrier to inversion.[7][8]
The following diagram outlines a typical workflow for the conformational analysis of a 3,3-difluorocyclobutane derivative.
Caption: A typical workflow for the conformational analysis of 3,3-difluorocyclobutane derivatives.
Quantitative Data Summary
The following table summarizes key conformational parameters for cyclobutane and related four-membered rings. The values for 3,3-difluorocyclobutane are estimated based on trends observed in analogous systems.
| Compound | Puckering Dihedral Angle (°) | Barrier to Inversion (kcal/mol) | Method |
| Cyclobutane | ~29.6 | ~1.38 | Ab initio[7][8] |
| 1,1-Difluorocyclobutane | Puckered | ~0.69 | Microwave[2][9] |
| 3,3-Difluoroxetane | Planar (low barrier) | ~0.04 | Far-IR[1][10] |
| 3,3-Difluorocyclobutane | Puckered (Estimated) | ~0.5 - 0.8 (Estimated) | Inference |
Experimental and Computational Protocols
Protocol: NMR Analysis of a 3,3-Difluorocyclobutane Derivative
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 3,3-difluorocyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H and ¹⁹F NMR Acquisition: Acquire standard one-dimensional ¹H and ¹⁹F{¹H} NMR spectra at room temperature. Note the chemical shifts, multiplicities, and coupling constants.
-
2D NMR Acquisition:
-
Acquire a ¹H-¹H COSY spectrum to establish proton-proton connectivity.
-
Acquire a ¹H-¹⁹F HSQC spectrum to correlate directly bonded protons and fluorines.
-
Acquire a ¹H-¹H NOESY or ROESY spectrum with a mixing time of 300-500 ms to identify through-space correlations.
-
-
Variable Temperature (VT) NMR: Acquire a series of ¹H and/or ¹⁹F NMR spectra at temperatures ranging from -60 °C to 60 °C in a suitable solvent (e.g., Toluene-d₈). Analyze changes in chemical shifts and line shapes to probe the dynamics of ring inversion.
-
Data Analysis:
-
Measure J-couplings (³JHH, ³JHF, ⁴JFF) from the high-resolution 1D spectra.
-
Analyze NOE cross-peak intensities to determine relative inter-proton distances.
-
Use the obtained NMR parameters to build and validate a 3D structural model of the preferred conformation.
-
Protocol: Computational Analysis of 3,3-Difluorocyclobutane
-
Initial Structure Generation: Build an initial 3D structure of 3,3-difluorocyclobutane in a molecular modeling program.
-
Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.
-
Quantum Mechanical Optimization:
-
Perform geometry optimizations of the puckered (minimum energy) and planar (transition state) conformations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP-D3) and basis set (e.g., 6-311+G(d,p)).
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory for the optimized structures.
-
Confirm that the puckered structure has all real frequencies (a true minimum) and the planar structure has one imaginary frequency corresponding to the ring-puckering motion (a true transition state).
-
-
Potential Energy Surface (PES) Scan:
-
Define the ring-puckering dihedral angle as the reaction coordinate.
-
Perform a relaxed PES scan by systematically varying this dihedral angle and optimizing the rest of the geometry at each step.
-
Plot the resulting energy profile to visualize the potential energy well and the barrier to ring inversion.
-
-
NMR Parameter Calculation:
-
Calculate NMR chemical shifts and spin-spin coupling constants for the low-energy conformer(s) and compare with experimental data for validation.
-
Conclusion and Future Directions
The 3,3-difluorocyclobutane ring system presents a fascinating case study in conformational analysis, where the interplay of angle strain, torsional strain, and electronic effects dictates its three-dimensional structure. While direct experimental data on the parent molecule remains an area for future investigation, a comprehensive understanding can be built through a comparative analysis of related systems and the application of modern spectroscopic and computational techniques. The insights gained from such analyses are critical for the rational design of novel therapeutics and functional materials that incorporate this valuable fluorinated scaffold. Future work should focus on obtaining high-resolution gas-phase structural data and detailed solution-phase NMR studies on the parent 3,3-difluorocyclobutane to definitively quantify its conformational preferences.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ab initio calculations of the potential surface for rearrangement of 2,2,3,3-tetrafluoromethylenecyclopropane to 1-(difluoromethylene)-2,2-difluorocyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 8. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. 3,3-Difluorocyclobutane-1-carbaldehyde | C5H6F2O | CID 53484511 - PubChem [pubchem.ncbi.nlm.nih.gov]
(3,3-Difluorocyclobutyl)methanamine: A Technical Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. The unique electronic properties and relatively small size of fluorine allow for nuanced modulation of a molecule's physicochemical and pharmacokinetic properties. Fluorine substitution can influence potency, conformation, metabolic stability, membrane permeability, and pKa, often leading to significant improvements in a drug candidate's overall profile. Among the diverse array of fluorinated motifs, the 3,3-difluorocyclobutyl group has emerged as a particularly valuable building block, offering a unique combination of properties that make it an attractive bioisostere for various commonly employed chemical groups. This guide provides an in-depth overview of (3,3-Difluorocyclobutyl)methanamine, a key reagent for introducing this valuable moiety, covering its commercial availability, synthesis, and strategic applications in drug development.
Physicochemical Properties and Identification
This compound is a versatile building block available primarily as a free amine or its more stable hydrochloride salt.
| Property | This compound | This compound HCl |
| CAS Number | 1159882-59-3[1] | 1159813-93-0[2] |
| Molecular Formula | C5H9F2N[1] | C5H10ClF2N[2] |
| Molecular Weight | 121.13 g/mol [1] | 157.59 g/mol [2] |
| Boiling Point | 117.7 °C at 760 mmHg[1] | Not available |
| Density | 1.123 g/cm³[1] | Not available |
| Flash Point | 19.9 °C[1] | Not available |
| Synonyms | 3,3-Difluorocyclobutanemethanamine[1] | (3,3-Difluorocyclobutyl)methylamine hydrochloride[2] |
Commercial Availability: A Comparative Overview of Key Suppliers
This compound and its hydrochloride salt are available from a range of chemical suppliers, catering to the needs of research and development laboratories. The choice between the free amine and the hydrochloride salt often depends on the specific requirements of the synthetic route, with the hydrochloride salt offering enhanced stability for storage.
| Supplier | Product | CAS Number | Purity | Available Quantities |
| Alachem | This compound hydrochloride | 1159813-93-0 | ≥ 98% | Research to industrial scale |
| BLD Pharm | This compound | 1159882-59-3 | ≥ 97% | Gram to kilogram scale |
| BLD Pharm | 1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride | 1250444-03-1 | ≥ 97% | Gram to kilogram scale[3] |
| Chemical-Suppliers | This compound | 1159882-59-3 | Not specified | 100 mg and up[1] |
| Fisher Scientific (via eMolecules) | --INVALID-LINK--amine hydrochloride | 1250444-03-1 | Not specified | 500 mg[4] |
| Chem-Impex | (3,3-Difluorocyclobutyl)methanol | 681128-39-2 | ≥ 98% (GC) | Not specified[5] |
| ChemicalBook | This compound Hydrochloride | 1159813-93-0 | Not specified | Multiple suppliers listed[6] |
The Strategic Value of the 3,3-Difluorocyclobutyl Moiety in Drug Design
The 3,3-difluorocyclobutyl group is increasingly recognized as a valuable bioisostere, particularly for the tert-butyl group and other small alkyl fragments. Its utility stems from the unique physicochemical properties conferred by the geminal difluoro substitution on a strained cyclobutane ring.
Key Advantages:
-
Metabolic Stability: The strong carbon-fluorine bonds at the 3-position block potential sites of metabolic oxidation, a common liability for alkyl groups. This can lead to improved pharmacokinetic profiles and a longer in vivo half-life of drug candidates.
-
Modulation of Lipophilicity: Fluorination generally increases lipophilicity. The 3,3-difluorocyclobutyl moiety offers a nuanced way to fine-tune this property, balancing the need for membrane permeability with the risk of off-target effects associated with high lipophilicity.
-
Conformational Restriction: The rigid cyclobutane scaffold can lock a molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target. This pre-organization can lead to enhanced potency and selectivity.
-
Dipole Moment and Binding Interactions: The introduction of two fluorine atoms creates a significant dipole moment within the cyclobutane ring. This can lead to favorable interactions with polar residues in a protein's binding pocket, potentially increasing binding affinity.
Synthesis of this compound and its Hydrochloride Salt
The most common route to this compound hydrochloride involves the reduction of 3,3-difluorocyclobutanecarbonitrile.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is based on a procedure described in the chemical literature.[6]
Step 1: Reduction of 3,3-Difluorocyclobutanecarbonitrile
-
To a solution of 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add a solution of borane-THF complex (1.1 eq, 1M in THF) under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure to obtain the crude this compound.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude amine from Step 1 in methanol.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Azeotrope the residue with ethanol to remove any remaining water.
-
Suspend the resulting solid in diethyl ether, filter, and dry to yield this compound hydrochloride as a white solid.
References
- 1. This compound | CAS 1159882-59-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 1159813-93-0 | this compound hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 3. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. eMolecules [(3,3-difluorocyclobutyl)methyl](methyl)amine hydrochloride | Fisher Scientific [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
An In-Depth Technical Guide to the Safe Handling of (3,3-Difluorocyclobutyl)methanamine
Introduction: Navigating the Unique Properties of a Difluorinated Building Block
(3,3-Difluorocyclobutyl)methanamine is a valuable saturated carbocyclic primary amine that has garnered significant interest in medicinal chemistry and drug development. The introduction of the geminal difluoro group onto the cyclobutane ring imparts unique conformational constraints and modulates physicochemical properties such as lipophilicity and metabolic stability. These characteristics make it an attractive building block for the synthesis of novel therapeutic agents.
However, the very features that make this compound synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of both a primary amine and a difluorinated alkyl moiety dictates a specific reactivity and toxicological profile that must be respected to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the critical safety and handling guidelines for this compound and its commonly used hydrochloride salt, grounded in authoritative data and practical laboratory experience. It is designed to empower researchers, scientists, and drug development professionals to work with this compound confidently and safely.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. While toxicological properties for this compound have not been fully investigated, data for its hydrochloride salt (CAS 1159813-93-0) provides critical insights into the necessary precautions.[1] The free base should be handled with at least the same level of caution.
Globally Harmonized System (GHS) Classification
The GHS provides a standardized framework for communicating hazard information. For this compound hydrochloride, the following classifications apply:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | ❗ | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | ❗ | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | ❗ | Warning | H335: May cause respiratory irritation |
Data sourced from supplier safety data sheets for this compound hydrochloride.[2]
Causality of Hazards: A Mechanistic Perspective
The observed hazards are a direct consequence of the compound's chemical structure:
-
Primary Amine Functionality: Aliphatic amines are basic and can be corrosive or irritating to tissues upon contact. They can cause chemical burns to the skin and eyes and are often respiratory irritants.
-
Fluorination: While the C-F bonds are strong, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the amine group. Furthermore, in the event of thermal decomposition, highly toxic and corrosive fumes, including hydrogen fluoride (HF) and nitrogen oxides, may be released.[1]
-
Hydrochloride Salt: The HCl salt is acidic and can contribute to skin and eye irritation. It is also typically a solid, presenting an inhalation hazard if handled as a powder.
Section 2: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to mitigate the risks identified above. The following protocols are designed as a self-validating system to minimize exposure and prevent accidental release.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to engineer out the hazard. All manipulations of this compound and its salts, including weighing, dispensing, and reaction setup, must be performed in a properly functioning chemical fume hood to control inhalation exposure.[1]
Table of Recommended Personal Protective Equipment:
| Situation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Tightly fitting safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile), consider double-gloving | Flame-retardant lab coat, closed-toe shoes | Required if not in a fume hood (not recommended) |
| Handling Solutions | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., nitrile) | Flame-retardant lab coat, closed-toe shoes | Not required if handled in a fume hood |
| Cleaning Spills | Tightly fitting safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., neoprene) | Chemical-resistant apron or suit over lab coat | Air-purifying respirator with appropriate cartridges |
Rationale: The combination of skin, eye, and respiratory irritation necessitates full protection. A face shield is crucial when handling the solid to protect against accidental splashing of powder into the eyes. Chemical-resistant gloves are essential to prevent skin contact.
Step-by-Step Handling Workflow
The following protocol outlines a safe and logical workflow for handling the compound from receipt to use:
-
Preparation: Before handling, ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1] Prepare all necessary equipment and reagents within the chemical fume hood.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Compound Transfer: For solids, carefully scoop the required amount, minimizing the creation of dust. For liquids, use a calibrated pipette or syringe.
-
Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner.
-
Post-Handling: Tightly close the container immediately after use.[1] Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water.
Caption: A logical workflow for the safe handling of this compound.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[1]
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.[1]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.
Section 3: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
These first-aid measures are based on the known irritant and potentially harmful nature of the compound.
Accidental Release Measures
For any spill, the immediate priority is to ensure the safety of all personnel.
Caption: Decision-making workflow for responding to an accidental release.
Section 4: Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all waste material, including absorbed spill cleanup material, in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all federal, state, and local regulations. Do not dispose of it down the drain.
Conclusion
This compound is a compound of significant interest with a manageable, yet important, hazard profile. By understanding the origins of its hazards—rooted in its primary amine functionality and difluorinated structure—and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can safely harness its synthetic potential. A culture of safety, built on a foundation of technical understanding and procedural discipline, is the ultimate guarantor of a safe and productive research environment.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of (3,3-Difluorocyclobutyl)methanamine into Lead Compounds
Introduction: The Strategic Value of the 3,3-Difluorocyclobutyl Moiety in Medicinal Chemistry
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties.[1] The judicious placement of fluorine can influence metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile of a molecule.[1][2]
Among the diverse array of fluorinated motifs, the gem-difluoroalicyclic scaffold, and specifically the (3,3-difluorocyclobutyl)methylamino group, has emerged as a particularly valuable building block. This moiety offers a unique convergence of properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethylene group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[2] This can significantly improve a compound's in vivo half-life.
-
Conformational Rigidity: The cyclobutane ring is more conformationally restricted than an acyclic alkyl chain. The gem-difluoro substitution further influences the ring's pucker, which can be leveraged to lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[2]
-
pKa Modulation: The strongly electron-withdrawing nature of the two fluorine atoms can lower the pKa of the proximal amine.[3] This can be advantageous for optimizing a compound's solubility, permeability, and interaction with a target protein, particularly in avoiding off-target activities associated with high basicity.[2]
-
Bioisosterism: The CF2 group can act as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol), potentially mimicking key hydrogen bond interactions with a biological target.[2]
This application note provides detailed synthetic protocols for incorporating the (3,3-difluorocyclobutyl)methanamine scaffold into lead compounds via three common and robust chemical transformations: reductive amination, amide bond formation, and nucleophilic substitution. These protocols are designed to be adaptable and provide researchers with a solid foundation for their synthetic endeavors.
Synthesis of the Core Building Block: this compound Hydrochloride
Before incorporating the title compound, it is often necessary to synthesize it. A reliable method begins with 3,3-difluorocyclobutanecarbonitrile. The nitrile is reduced to the primary amine, which is then converted to its hydrochloride salt for improved stability and handling.[4]
Protocol 1: Synthesis of this compound HCl[4]
-
Reduction of the Nitrile:
-
Dissolve 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, ~3.2 mL per g of nitrile) under a nitrogen atmosphere.
-
Slowly add a 1M solution of borane-THF complex in THF (1.1 eq) dropwise over 5 minutes.
-
Heat the reaction mixture to reflux and maintain for approximately 20 hours, monitoring for completion by TLC or GC-MS.
-
After the reaction is complete, cool the mixture in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (~13.6 mL per g of starting nitrile).
-
Concentrate the mixture under reduced pressure to yield the crude amine.
-
-
Acidification and Isolation:
-
Dissolve the crude product in a mixture of methanol (~6.8 mL per g of starting nitrile) and concentrated hydrochloric acid (~6.8 mL per g of starting nitrile).
-
Heat the solution to reflux for 2 hours.
-
Cool the mixture and concentrate under reduced pressure.
-
To remove residual water, perform azeotropic distillation twice with ethanol.
-
Suspend the resulting residue in diethyl ether.
-
Collect the resulting solid by filtration, wash with cold ether, and dry to afford this compound hydrochloride as a white solid.
-
Core Incorporation Strategies
The following sections detail the primary methodologies for covalently linking the this compound unit to a lead compound or intermediate.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine.[5] This one-pot reaction is highly efficient for introducing the difluorocyclobutyl motif onto a molecule containing an accessible aldehyde or ketone.
-
pH Control: The reaction is typically carried out under weakly acidic conditions. The acid catalyzes the formation of the hemiaminal and subsequent dehydration to the imine intermediate. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.
-
Reducing Agent Selection: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are preferred reducing agents.[5][6] They are mild enough not to significantly reduce the starting aldehyde or ketone but are highly effective at reducing the protonated imine intermediate as it forms. This selectivity is crucial for the success of the one-pot reaction.[6] STAB is often favored as it is less toxic and does not require the strict pH control that NaBH3CN does.[6]
Caption: Workflow for Reductive Amination.
-
Reaction Setup:
-
To a solution of the aldehyde or ketone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add this compound (1.1-1.2 eq).
-
Note: If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.2 eq) to liberate the free amine.
-
Add a catalytic amount of acetic acid (~0.1 eq) to facilitate imine formation.[7]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[7]
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, monitoring by TLC or LC-MS. This can take anywhere from 3 to 24 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Condition/Reagent | Rationale |
| Amine | This compound | The nucleophile to be incorporated. |
| Carbonyl | Aldehyde or Ketone on lead | The electrophilic partner. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild reductant, selective for imines over carbonyls.[6] |
| Solvent | Dichloromethane (DCM), THF, DCE | Aprotic solvents that do not interfere with the reaction. |
| Catalyst | Acetic Acid | Catalyzes imine formation.[7] |
| Temperature | Room Temperature | Generally sufficient for both imine formation and reduction. |
Amide Bond Formation: Coupling with Carboxylic Acids
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[8] Coupling this compound with a carboxylic acid on a lead compound is a direct and reliable strategy for incorporation. The key is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.
-
Free Amine Requirement: The amine must be in its free base form to be nucleophilic. If starting with the hydrochloride salt, a non-nucleophilic organic base (e.g., DIPEA, TEA) must be added in stoichiometric amounts to neutralize the salt.[9]
-
Coupling Reagents: Standard coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent, known for rapid reaction times and suppression of side reactions, especially for challenging or less nucleophilic amines.[9] Other common reagents include HOBt/EDC. The choice may depend on the steric hindrance and electronic properties of both coupling partners.[10]
Caption: Workflow for Amide Bond Formation.
-
Reaction Setup:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM.
-
Add the coupling reagent HATU (1.1-1.2 eq) and a non-nucleophilic base such as DIPEA (2.5-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound hydrochloride (1.2 eq) to the activated acid mixture. The excess DIPEA will neutralize the HCl salt.
-
-
Coupling Reaction:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[10]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Coupling Reagent | Typical Conditions | Advantages/Disadvantages |
| HATU/DIPEA | DMF or DCM, RT | Fast, high yielding, good for sterically hindered or deactivated amines.[9] More expensive. |
| EDC/HOBt | DMF or DCM, RT | Cost-effective, widely used. Can be slower and may lead to side products or racemization with chiral acids. |
| Acid Chloride | DCM/Pyridine, 0°C to RT | Highly reactive. Not suitable for complex molecules with sensitive functional groups.[10] |
Nucleophilic Substitution: Displacing a Leaving Group
This compound can also be incorporated by acting as a nucleophile to displace a suitable leaving group (e.g., halide, tosylate, mesylate) on an electrophilic carbon center of a lead compound.[11] This reaction is fundamental in organic synthesis and can proceed through either an SN2 (bimolecular) or SN1 (unimolecular) mechanism, depending on the substrate.[11][12]
-
Substrate: For an SN2 reaction, the electrophilic carbon should be sterically accessible (e.g., primary or secondary alkyl halide).[11] Tertiary halides will not undergo SN2 reactions and may lead to elimination products.[11]
-
Leaving Group: A good leaving group is the conjugate base of a strong acid (e.g., I-, Br-, Cl-, TsO-). It must be able to stabilize the negative charge after it departs.[11]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions. They solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[13]
-
Base: A non-nucleophilic base is often added to scavenge the proton that is generated if the amine attacks and forms a secondary ammonium salt, driving the reaction to completion.
Caption: Workflow for Nucleophilic Substitution.
-
Reaction Setup:
-
Dissolve the lead compound containing the leaving group (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add this compound (1.2-2.0 eq) and a non-nucleophilic base like potassium carbonate (K2CO3) or DIPEA (2.0-3.0 eq).
-
Note: The base is particularly important to neutralize any acid formed and prevent the protonation of the starting amine.
-
-
Substitution Reaction:
-
Stir the reaction mixture at a temperature ranging from room temperature to 80-100 °C, depending on the reactivity of the substrate and leaving group.
-
Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The this compound moiety is a highly valuable building block for modern drug discovery, offering a route to compounds with enhanced metabolic stability and potentially improved pharmacological profiles. The synthetic protocols detailed herein—reductive amination, amide bond formation, and nucleophilic substitution—represent robust and versatile strategies for its incorporation into lead compounds. By understanding the chemical principles behind each method and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize novel analogues for biological evaluation, accelerating the journey toward new and improved therapeutics.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gacariyalur.ac.in [gacariyalur.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
(3,3-Difluorocyclobutyl)methanamine for the synthesis of STING modulators
An in-depth guide to the application of (3,3-Difluorocyclobutyl)methanamine in the rational design and synthesis of novel STING (Stimulator of Interferon Genes) pathway modulators for therapeutic applications.
Introduction: Targeting STING with Precision-Engineered Scaffolds
The Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune system, acting as a critical surveillance mechanism for detecting cytosolic DNA, a hallmark of viral infection and cellular damage.[1][2] Pharmacological activation of STING has emerged as a highly promising strategy in immuno-oncology, capable of inducing robust type I interferon (IFN-I) responses that bridge innate and adaptive immunity.[3][4][5] This activation can transform immunologically "cold" tumors into "hot" ones, thereby rendering them susceptible to immune-mediated destruction and enhancing the efficacy of checkpoint inhibitors.[6]
While early STING agonists were predominantly cyclic dinucleotides (CDNs), their therapeutic potential has been hampered by poor membrane permeability and rapid degradation.[7][8] This has spurred the development of novel, non-nucleotide small molecules. A key challenge in this endeavor is the design of scaffolds that confer both high potency and favorable drug-like properties.
This technical guide details the strategic use of This compound as a versatile building block for synthesizing next-generation STING modulators. We will explore the mechanistic rationale for STING activation, the unique advantages conferred by the difluorocyclobutyl moiety in medicinal chemistry, and provide detailed protocols for the synthesis and functional characterization of a representative STING agonist.
Section 1: The STING Signaling Pathway: A Mechanistic Overview
The canonical cGAS-STING pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm.[1][9] This binding event triggers a conformational change in cGAS, activating its enzymatic function to catalyze the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[3][10]
cGAMP then binds directly to the STING protein, an adaptor protein located on the membrane of the endoplasmic reticulum (ER).[2][11] This binding induces STING dimerization and a significant conformational change, leading to its translocation from the ER to the Golgi apparatus.[9][11] In this new location, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8][12] Activated TBK1 phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][12] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of genes encoding for type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[3][5]
Section 2: Rationale for Using this compound
The choice of this compound as a synthetic building block is a strategic decision rooted in modern medicinal chemistry principles. The gem-difluoro motif on a rigid cyclobutane ring offers a unique combination of properties that can significantly enhance the therapeutic potential of a STING modulator.[13][14]
Causality Behind the Choice:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group highly resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating this moiety can block potential sites of metabolic attack, thereby increasing the compound's half-life and oral bioavailability.[15]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic groups, such as the primary amine in the building block. This modulation can be critical for optimizing cell permeability and target engagement. The difluoro group also increases lipophilicity, which can enhance passage across cellular membranes to reach the cytosolic STING target.[15][16]
-
Conformational Rigidity: The cyclobutane ring provides a rigid, three-dimensional scaffold. This conformational constraint reduces the entropic penalty upon binding to the target protein, often leading to higher binding affinity.[17]
-
Novel Chemical Space: The 3,3-difluorocyclobutyl group represents a bioisostere for other common groups (like isopropyl or carbonyl) but with distinct electronic and conformational properties, allowing for exploration of novel structure-activity relationships (SAR).[18]
Properties of this compound:
| Property | Value | Reference |
| CAS Number | 1159882-59-3 | [19][20] |
| Molecular Formula | C₅H₉F₂N | [19] |
| Molecular Weight | 121.13 g/mol | [19] |
| Boiling Point | 117.7 °C at 760 mmHg | [19] |
| Density | 1.123 g/cm³ | [19] |
Section 3: Synthesis of a Novel STING Agonist: A Representative Protocol
Here, we describe a plausible, multi-step synthesis of a hypothetical non-CDN STING agonist, BCHM-101 , utilizing this compound in a key synthetic step. The overall strategy involves the construction of a central heterocyclic core, followed by functionalization via a reductive amination reaction.
Experimental Protocol: Synthesis of Agonist BCHM-101
Materials and Reagents:
-
2-(4-formylphenyl)imidazo[1,2-a]pyridine-7-carbonitrile (Intermediate A)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Step 1: Free-Basing of this compound
-
Rationale: The starting material is a hydrochloride salt. The amine must be converted to its free base form to be nucleophilic enough for the subsequent reaction.
-
Dissolve this compound hydrochloride (1.2 eq) in a minimal amount of water.
-
Add an excess of 2M sodium hydroxide solution and extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Use the resulting free amine immediately in the next step.
Step 2: Reductive Amination to form BCHM-101
-
Rationale: Reductive amination is a robust and mild method for forming C-N bonds. Sodium triacetoxyborohydride is a selective reducing agent that is well-suited for this transformation, as it reduces the intermediate iminium ion much faster than the starting aldehyde.
-
To a solution of Intermediate A (1.0 eq) in anhydrous DCM (0.1 M), add the freshly prepared this compound (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Rationale: Column chromatography is required to remove unreacted starting materials and reaction byproducts to yield the final compound with high purity, which is essential for accurate biological evaluation.
-
Purify the crude residue by silica gel column chromatography using a gradient of 0-10% MeOH in DCM or 20-80% EtOAc in hexanes, depending on polarity.
-
Combine the fractions containing the pure product (as determined by TLC/LC-MS) and concentrate under reduced pressure to yield BCHM-101 as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Section 4: Protocols for In Vitro Characterization
Once synthesized, the novel compound must be evaluated for its ability to activate the STING pathway. The following are standard, self-validating protocols for assessing agonist activity.
Protocol 4.1: STING Activation Reporter Assay
-
Principle: This assay uses a cell line (e.g., THP1-Dual™ ISG) engineered to express a reporter gene, such as secreted luciferase, under the control of an IFN-stimulated response element (ISRE). STING activation leads to IFN production, which in turn drives reporter gene expression, providing a quantifiable readout of pathway activation.[23][24]
-
Cell Culture: Culture THP1-Dual™ ISG reporter cells according to the supplier's instructions.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.
-
Compound Treatment: Prepare serial dilutions of BCHM-101 (e.g., from 100 µM to 1 nM) and a known STING agonist (e.g., 2'3'-cGAMP) as a positive control. Add the diluted compounds to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Luciferase Measurement: Collect the cell culture supernatant and measure the activity of secreted luciferase using a commercially available assay system and a luminometer.
-
Data Analysis: Plot the luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.
Protocol 4.2: IFN-β Secretion ELISA
-
Principle: This protocol directly measures the secretion of IFN-β, a key cytokine produced downstream of STING activation, from immune cells.[6][25]
-
Cell Preparation: Use either freshly isolated human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes differentiated into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate).
-
Plating: Plate the cells in a 96-well plate.
-
Stimulation: Treat the cells with serial dilutions of BCHM-101, a positive control (2'3'-cGAMP), and a vehicle control for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit, following the manufacturer's protocol precisely.
-
Analysis: Calculate the EC₅₀ value by plotting the IFN-β concentration against the log of the agonist concentration.
Section 5: Data Interpretation and Expected Outcomes
The successful synthesis of a potent STING agonist incorporating the this compound moiety would be expected to yield potent and efficacious activity in the in vitro assays.
Table of Expected Biological Activity:
| Compound | THP-1 ISG Reporter EC₅₀ (µM) | IFN-β Secretion EC₅₀ (µM) |
| BCHM-101 | 0.1 - 1.0 | 0.5 - 5.0 |
| 2'3'-cGAMP | ~10 - 50 | ~50 - 150 |
| Vehicle | No Activity | No Activity |
Note: The EC₅₀ values for 2'3'-cGAMP can be high in whole-cell assays due to poor membrane permeability.[25] A potent, non-CDN small molecule like BCHM-101 is expected to have significantly improved cellular potency.
Conclusion
This compound is a valuable and strategic building block for the synthesis of novel, small-molecule STING modulators. The unique physicochemical properties conferred by the gem-difluoro cyclobutyl scaffold—including enhanced metabolic stability, conformational rigidity, and modulated basicity—provide a rational pathway to developing agonists with improved drug-like properties. The synthetic and biological protocols outlined in this guide offer a comprehensive framework for researchers to design, create, and validate next-generation STING-targeted immunotherapies, paving the way for new treatments in oncology and beyond.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. STING: a master regulator in the cancer-immunity cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Frontiers | Molecular mechanisms and therapeutic strategies of cGAS-STING pathway in liver disease: the quest continues [frontiersin.org]
- 10. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | CAS 1159882-59-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 20. 1159882-59-3|this compound|BLD Pharm [bldpharm.com]
- 21. This compound hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 1159813-93-0 | this compound hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 23. benchchem.com [benchchem.com]
- 24. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
The Strategic Incorporation of (3,3-Difluorocyclobutyl)methanamine in the Development of Potent and Selective LPAR1 Antagonists
Abstract
The lysophosphatidic acid receptor 1 (LPAR1) has emerged as a critical therapeutic target for a spectrum of fibroproliferative diseases, most notably idiopathic pulmonary fibrosis (IPF). The development of small molecule antagonists against LPAR1 has been a focal point of medicinal chemistry efforts. This comprehensive guide elucidates the pivotal role of the (3,3-difluorocyclobutyl)methanamine moiety in the rational design of next-generation LPAR1 antagonists. We will explore the structure-activity relationship (SAR) insights that rationalize the inclusion of this unique chemical scaffold, detailing its contribution to metabolic stability and overall pharmacokinetic profile. Furthermore, this document provides detailed, field-proven protocols for the synthesis of a representative LPAR1 antagonist incorporating this moiety, alongside robust methodologies for its biological characterization using GTPγS binding and calcium mobilization assays. This guide is intended for researchers, medicinal chemists, and pharmacologists dedicated to the discovery and development of novel antifibrotic therapeutics.
Introduction: The Rationale for LPAR1 Antagonism
Lysophosphatidic acid (LPA) is a bioactive lipid mediator that orchestrates a multitude of cellular responses, including proliferation, migration, and differentiation, through its interaction with a family of G protein-coupled receptors (GPCRs).[1] Among these, LPAR1 has been strongly implicated in the pathogenesis of fibrotic diseases.[2] Elevated levels of LPA and overexpression of LPAR1 are hallmarks of idiopathic pulmonary fibrosis (IPF), a devastating and progressive lung disease. The activation of LPAR1 by LPA in lung fibroblasts triggers a signaling cascade that promotes myofibroblast differentiation and excessive deposition of extracellular matrix, leading to the characteristic scarring and loss of lung function in IPF.[1][3] Consequently, the development of potent and selective LPAR1 antagonists represents a promising therapeutic strategy to halt or reverse the progression of fibrosis.[4]
Early-generation LPAR1 antagonists, while demonstrating target engagement, have faced challenges related to off-target effects and suboptimal pharmacokinetic properties. For instance, the clinical development of BMS-986020 was hampered by observations of hepatobiliary toxicity.[5] This has spurred the development of new chemical entities with improved safety and drug-like properties.
The Role of this compound: A Bioisosteric Approach to Enhanced Druggability
The this compound moiety has been strategically employed in modern medicinal chemistry as a bioisostere for other chemical groups to enhance the developability of drug candidates.[6][7][8][9] Bioisosteres are substituents or groups with similar physical or chemical properties that impart desirable changes in the biological or pharmacokinetic profiles of a compound.[7][8][9] The incorporation of the gem-difluoro motif on the cyclobutyl ring offers several distinct advantages in the context of LPAR1 antagonist design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not susceptible to oxidative metabolism by cytochrome P450 enzymes. By replacing metabolically labile hydrogens with fluorine atoms, the (3,3-difluorocyclobutyl) moiety can block potential sites of metabolism, thereby increasing the half-life and oral bioavailability of the drug candidate.[10][11][12][13]
-
Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter the lipophilicity and pKa of a molecule. The highly electronegative fluorine atoms can lower the pKa of the neighboring methanamine group, influencing its ionization state at physiological pH. This can have a profound impact on cell permeability, target engagement, and off-target activities.[11]
-
Conformational Rigidity: The cyclobutyl ring provides a degree of conformational constraint, which can be advantageous for optimizing binding to the LPAR1 receptor. The gem-difluoro substitution can further influence the preferred conformation of the ring, potentially leading to a more favorable interaction with the receptor's binding pocket.
-
Improved Safety Profile: By enhancing metabolic stability and potentially reducing the formation of reactive metabolites, the incorporation of the this compound group can contribute to an improved overall safety and tolerability profile, a critical consideration in the development of drugs for chronic diseases like IPF.
Synthetic Protocol: Preparation of a Representative LPAR1 Antagonist
The following is a representative synthesis of an LPAR1 antagonist incorporating the this compound moiety, based on synthetic strategies reported in the patent literature for related compounds.[14]
Exemplary Target Molecule: 4'-((1-((3,3-difluorocyclobutyl)methyl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid
Synthesis Workflow
References
- 1. multispaninc.com [multispaninc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acs.org [acs.org]
- 13. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20240343695A1 - Lysophosphatidic Acid Receptor 1 Antagonists as Migrastatics for Cancer - Google Patents [patents.google.com]
Application Note: A Validated Protocol for the Synthesis of (3,3-Difluorocyclobutyl)methanamine via Nitrile Reduction
Abstract
(3,3-Difluorocyclobutyl)methanamine is a critical building block in contemporary medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the gem-difluorocyclobutane moiety. This application note provides a comprehensive guide for its synthesis via the reduction of 3,3-difluorocyclobutanecarbonitrile. We present two robust protocols: a primary method employing a Borane-Tetrahydrofuran (BH₃·THF) complex, selected for its documented efficacy and manageable safety profile, and an alternative method using Lithium Aluminum Hydride (LAH) for researchers requiring a more potent reducing agent. This guide is designed for researchers in drug development and organic synthesis, offering detailed, step-by-step procedures, causality-driven explanations for experimental choices, critical safety protocols, and characterization data.
Introduction and Method Selection Rationale
The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis.[1] However, the choice of reducing agent is paramount and must be tailored to the substrate's reactivity, functional group tolerance, and the desired scale of the reaction. For the conversion of 3,3-difluorocyclobutanecarbonitrile to this compound, several strategies can be considered.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and highly reactive hydride donor capable of reducing a wide array of functional groups, including nitriles and amides.[2][3] Its high reactivity, however, necessitates stringent safety measures, including the use of anhydrous solvents and an inert atmosphere, as it reacts violently with water and can ignite in moist air.[4][5] While effective, the hazards associated with its handling and quenching make it a secondary choice when safer alternatives exist.[6]
-
Catalytic Hydrogenation: This method, often employing catalysts like Raney Nickel or Palladium on carbon, is a highly effective and industrially scalable process for nitrile reduction.[7][8] It often provides excellent selectivity for the desired primary amine.[7] The primary drawbacks are the requirement for specialized equipment, such as a high-pressure hydrogenation vessel (autoclave), and the pyrophoric nature of catalysts like Raney Nickel when dry.[9][10]
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane is a strong but more selective reducing agent than LiAlH₄.[11][12] It readily reduces carboxylic acids, amides, and nitriles while being less reactive towards other functional groups.[13][14] Borane complexes are commercially available as solutions, making them significantly easier and safer to handle than pyrophoric solids like LiAlH₄.[11] A key advantage for this specific transformation is the existence of a patented procedure detailing the successful reduction of 3,3-difluorocyclobutanecarbonitrile using a borane-THF solution, providing a validated starting point.[15]
Selected Approach: Based on this analysis, the Borane-THF reduction is presented as the primary protocol . It offers a proven, high-yielding pathway with a more favorable safety profile. The LiAlH₄ method is included as a potent alternative for situations where borane reagents may be unsuitable or unavailable, accompanied by rigorous safety guidelines.
General Experimental Workflow
The overall process, from starting material to the characterized final product, follows a systematic workflow. This process is designed to ensure reaction completion, efficient isolation, and verification of the target molecule's identity and purity.
Caption: General workflow for the reduction of 3,3-difluorocyclobutanecarbonitrile.
Protocol 1: Borane-THF Reduction (Primary Method)
This protocol is adapted from a documented procedure and is recommended for its reliability and manageable safety requirements.[15] The reaction involves the reduction of the nitrile with BH₃·THF, followed by an acidic workup to quench excess reagent and isolate the product as its hydrochloride salt, which often simplifies purification.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Amount | Moles (mmol) |
| 3,3-Difluorocyclobutanecarbonitrile | ≥97% | 115.09 | 1.72 g | 14.70 |
| Borane-THF complex | 1.0 M in THF | - | 16.20 mL | 16.20 |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | 72.11 | 5 mL | - |
| Methanol (MeOH) | Anhydrous | 32.04 | ~20 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 37% | 36.46 | 10 mL | - |
| Diethyl Ether (Et₂O) | Anhydrous | 74.12 | As needed | - |
| Three-neck round-bottom flask (100 mL) | - | - | 1 | - |
| Reflux condenser & Addition funnel | - | - | 1 each | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Nitrogen or Argon gas line | - | - | 1 | - |
Step-by-Step Experimental Procedure
-
Glassware Preparation: Ensure all glassware (100 mL three-neck flask, condenser, addition funnel) is thoroughly oven-dried and assembled while hot. Allow the apparatus to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reaction Setup: Charge the reaction flask with 3,3-difluorocyclobutanecarbonitrile (1.72 g, 14.70 mmol) and anhydrous THF (5 mL). Begin stirring to dissolve the nitrile.
-
Reagent Addition: Slowly add the borane-THF solution (1.0 M, 16.20 mL, 16.20 mmol) dropwise to the stirred nitrile solution over approximately 5-10 minutes. An ice-water bath can be used to control any initial exotherm, though the reaction is typically manageable.
-
Reaction Progression: Once the addition is complete, remove the ice bath (if used) and heat the reaction mixture to reflux (approx. 66°C). Maintain reflux for 20 hours.[15]
-
Expert Insight: The long reflux time ensures the complete reduction of the initially formed amine-borane complex.[14] Reaction progress can be monitored by TLC or GC-MS by carefully quenching a small aliquot with methanol.
-
-
Quenching: After 20 hours, cool the reaction mixture to 0°C using an ice-water bath. CAUTION: Quenching is exothermic and releases hydrogen gas. Slowly and carefully add methanol (~20 mL) dropwise to quench any unreacted borane.
-
Solvent Removal: Concentrate the quenched reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the THF and methanol. This will yield a crude residue.
-
Acidification and Salt Formation: To the crude product, add methanol (10 mL) and concentrated hydrochloric acid (10 mL). Heat this mixture to reflux for 2 hours. This step fully hydrolyzes any remaining borane complexes and converts the free amine into its hydrochloride salt.[15]
-
Isolation: Concentrate the acidic mixture under reduced pressure. To remove residual water, add ethanol and co-evaporate (azeotrope) twice.
-
Purification: Suspend the resulting solid residue in diethyl ether and stir vigorously. The inorganic impurities are largely insoluble in ether, while the desired this compound hydrochloride precipitates as a solid.
-
Final Product: Collect the white to off-white solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. Expected yield: ~1.48 g (64%).[15]
Protocol 2: Lithium Aluminum Hydride (LAH) Reduction (Alternative Method)
This protocol is a powerful alternative but demands strict adherence to safety procedures due to the pyrophoric and water-reactive nature of LiAlH₄.[4][5] This procedure must be performed in a certified chemical fume hood, and a Class D fire extinguisher (for combustible metals) must be immediately accessible. [4]
Materials and Reagents
| Reagent/Material | Grade | M.W. | Amount | Moles (mmol) |
| 3,3-Difluorocyclobutanecarbonitrile | ≥97% | 115.09 | 1.15 g | 10.0 |
| Lithium Aluminum Hydride (LiAlH₄) | Powder or 1.0 M solution | 37.95 | 0.57 g | 15.0 |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | 72.11 | ~100 mL | - |
| Water (H₂O) | Deionized | 18.02 | As per workup | - |
| Sodium Hydroxide (NaOH) Solution | 15% (w/v) aqueous | 40.00 | As per workup | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 120.37 | As needed | - |
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: Assemble an oven-dried, three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
LAH Suspension: In the reaction flask, carefully suspend LiAlH₄ powder (0.57 g, 15.0 mmol) in anhydrous THF (~50 mL). Cool the suspension to 0°C with an ice bath.
-
Substrate Addition: Dissolve 3,3-difluorocyclobutanecarbonitrile (1.15 g, 10.0 mmol) in anhydrous THF (~20 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. The reaction can be gently heated to reflux if monitoring shows incomplete conversion.[16]
-
Workup (Fieser Method): CAUTION: The following quenching procedure is highly exothermic and generates flammable hydrogen gas.[2] Perform this sequence slowly and deliberately in the fume hood. a. Cool the reaction mixture back to 0°C. b. Slowly and dropwise, add 0.6 mL of water .[17] c. Dropwise, add 0.6 mL of 15% NaOH solution .[17] d. Dropwise, add 1.8 mL of water .[17]
-
Filtration: Remove the ice bath and stir the resulting granular white suspension vigorously for 30 minutes at room temperature. The aluminum salts should precipitate, making the mixture easier to filter.
-
Isolation: Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is sequestered. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound. The free amine can be purified by distillation or converted to its hydrochloride salt as described in Protocol 1 for purification by precipitation.
Product Characterization
The final product, this compound, can be characterized using standard analytical techniques. The hydrochloride salt is often used for analysis due to its solid, non-volatile nature.
| Analysis | Expected Results for this compound Hydrochloride |
| Molecular Formula | C₅H₁₀ClF₂N[18] |
| Molecular Weight | 157.59 g/mol [18] |
| Appearance | White to off-white solid |
| ¹H NMR (D₂O) | Expected chemical shifts (ppm): δ ~3.1-3.3 (m, 2H, -CH₂NH₂), δ ~2.5-2.8 (m, 3H, ring protons), δ ~2.2-2.5 (m, 2H, ring protons). Note: Signals and multiplicities can be complex due to C-F and H-H coupling.[19] |
| ¹³C NMR (D₂O) | Expected chemical shifts (ppm): δ ~115-125 (t, J_CF ≈ 280-290 Hz, -CF₂-), δ ~40-50 (ring CH), δ ~35-45 (-CH₂NH₂), δ ~30-40 (t, J_CF ≈ 20-25 Hz, ring CH₂).[19] |
| ¹⁹F NMR | A single multiplet is expected, confirming the presence of the gem-difluoro group.[19][20] |
| Mass Spec (ESI+) | m/z = 122.08 [M+H]⁺ for the free amine (C₅H₁₀F₂N). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; Inactive reducing agent. | Extend reflux time and monitor by TLC/GC-MS. Use a fresh, unopened bottle of the reducing agent or titrate to determine its activity. |
| Low Yield | Loss of volatile product during workup; Inefficient extraction. | For the free amine, which can be volatile, convert to the non-volatile HCl salt before final concentration. Perform multiple extractions (3x) from the aqueous layer. |
| Formation of Side Products | Over-reduction or side reactions (more common with highly reactive substrates). | Ensure controlled, low-temperature addition of the reducing agent. Catalytic hydrogenation may offer higher selectivity if side products are a persistent issue.[21] |
| Difficult Workup (LAH) | Gelatinous aluminum salt precipitate forms. | Adherence to the precise Fieser workup ratios (1:1:3 of H₂O:15% NaOH:H₂O relative to grams of LAH) is critical to forming a granular, filterable precipitate.[17] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Borane Reagents [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 15. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Workup [chem.rochester.edu]
- 18. This compound hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of (3,3-Difluorocyclobutyl)methanamine Hydrochloride
Abstract
The gem-difluorocycloalkane motif is of significant interest in medicinal chemistry due to its ability to modulate the physicochemical properties of drug candidates, such as metabolic stability and lipophilicity.[1] This document provides a comprehensive guide for the multi-gram scale-up synthesis of (3,3-Difluorocyclobutyl)methanamine hydrochloride, a key building block in the development of novel therapeutics.[2][3] The described synthetic route is robust, scalable, and proceeds through well-characterized intermediates, ensuring high purity and yield of the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, explanations of experimental choices, and critical safety considerations for each step.
Introduction: The Strategic Importance of the 3,3-Difluorocyclobutyl Moiety
The introduction of fluorine atoms into organic molecules can profoundly influence their conformational preferences, pKa, and metabolic stability. The 3,3-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique three-dimensional scaffold for drug design.[4][5][6] Its application in the synthesis of novel pharmaceutical agents, including STING modulators for immuno-oncology, underscores the need for a reliable and scalable synthetic route to key intermediates like this compound hydrochloride.[2]
This application note details a multi-step synthesis commencing from 3,3-difluorocyclobutanecarboxylic acid, proceeding through a nitrile intermediate, and culminating in the target amine hydrochloride salt. Each stage has been optimized for scale-up, focusing on process safety, atom economy, and operational simplicity.
Overall Synthetic Strategy
The synthetic pathway is designed as a three-step sequence, ensuring straightforward isolation and purification of intermediates, which is crucial for successful scale-up operations. The process begins with the conversion of a carboxylic acid to a nitrile, followed by the reduction of the nitrile to the primary amine, and concludes with the formation of the hydrochloride salt.
Figure 1: Overall synthetic workflow for this compound hydrochloride.
Experimental Protocols and Scientific Rationale
3.1. Step 1: Synthesis of 3,3-Difluorocyclobutanecarbonitrile
The initial step involves the conversion of the readily available 3,3-difluorocyclobutanecarboxylic acid to the corresponding nitrile.[7][8][9][10] This transformation is pivotal as the nitrile group is an excellent precursor to the primary amine.
Rationale for Two-Step Approach (Amide Formation and Dehydration):
A two-step process via an amide intermediate is often preferred for scale-up over direct conversion methods. This approach offers better control over the reaction and avoids the use of potentially hazardous reagents at a large scale. The intermediate amide can be isolated and purified, ensuring a high-quality feed for the subsequent dehydration step.
Protocol: Synthesis of 3,3-Difluorocyclobutanecarboxamide
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser with a gas scrubber, charge 3,3-difluorocyclobutanecarboxylic acid (1.0 eq).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature, maintaining the temperature below 30 °C.
-
After the addition is complete, heat the mixture to 70 °C for 2-3 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and carefully quench by adding it to a cooled (0-5 °C) aqueous solution of ammonium hydroxide (excess).
-
Stir the resulting slurry for 1-2 hours.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum to yield 3,3-difluorocyclobutanecarboxamide.
Protocol: Dehydration to 3,3-Difluorocyclobutanecarbonitrile
-
Charge the dried 3,3-difluorocyclobutanecarboxamide (1.0 eq) and a suitable dehydrating agent (e.g., phosphorus pentoxide, 1.5 eq) to a reactor equipped for distillation.
-
Heat the mixture under reduced pressure.
-
Collect the product, 3,3-difluorocyclobutanecarbonitrile, by distillation.[11]
3.2. Step 2: Reduction of 3,3-Difluorocyclobutanecarbonitrile to this compound
The reduction of the nitrile to the primary amine is a critical step.[12] Several methods are available, with the choice depending on scale, available equipment, and safety considerations.
Method A: Borane Reduction (Lab to Pilot Scale)
Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are effective for the reduction of nitriles to primary amines.[2] This method offers high selectivity and is relatively straightforward to perform.
Protocol:
-
Under an inert atmosphere (e.g., nitrogen), dissolve 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of borane-THF complex (1.0 M in THF, ~1.1 eq) dropwise, maintaining the internal temperature between 0-10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 12-20 hours, monitoring for completion by GC-MS.[2]
-
Cool the reaction to 0-5 °C and cautiously quench with methanol, followed by the slow addition of aqueous hydrochloric acid.
-
The product is now in the form of its hydrochloride salt in the aqueous phase.
Method B: Catalytic Hydrogenation (Pilot to Production Scale)
For larger scale synthesis, catalytic hydrogenation is often the preferred method due to its atom economy, reduced waste, and often milder reaction conditions.[12][13][14] Catalysts like Raney nickel or palladium on carbon can be employed.[15]
Protocol:
-
In a high-pressure reactor, charge 3,3-difluorocyclobutanecarbonitrile (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and the chosen catalyst (e.g., Raney Nickel, ~5-10 wt%).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 40-60 °C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake and/or GC-MS analysis.
-
Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.
-
The resulting solution contains the free amine, this compound.
3.3. Step 3: Formation and Isolation of this compound Hydrochloride
The final step is the formation of the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free amine.[16][17][18][19]
Protocol:
-
If proceeding from the borane reduction, the amine is already in the form of its hydrochloride salt. The aqueous solution can be concentrated, and the salt isolated by filtration or recrystallization.
-
If proceeding from the catalytic hydrogenation, dissolve the crude free amine in a suitable solvent such as isopropanol or diethyl ether.
-
Add a solution of hydrochloric acid (e.g., in isopropanol or as gaseous HCl) dropwise with stirring until the solution is acidic (pH ~1-2).[20][21]
-
The hydrochloride salt will precipitate from the solution.
-
Cool the slurry to 0-5 °C to maximize precipitation.
-
Isolate the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound hydrochloride as a white solid.[2]
Process Safety and Scale-up Considerations
Scaling up chemical reactions introduces challenges related to heat and mass transfer, reagent addition rates, and overall process safety.[22][23][24][25][26]
-
Exothermic Reactions: Both the borane reduction and catalytic hydrogenation are exothermic. Careful control of reagent addition and efficient heat removal are critical to prevent thermal runaway.[24][25] For scale-up, the use of a jacketed reactor with controlled cooling is essential.
-
Hydrogen Handling: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. The process must be conducted in a properly designed and rated high-pressure reactor with appropriate safety interlocks and ventilation.
-
Quenching Procedures: The quenching of borane reactions is highly exothermic and generates hydrogen gas. It must be performed slowly and at a low temperature.
-
Material Handling: Handling of corrosive reagents like thionyl chloride and hydrochloric acid requires appropriate personal protective equipment (PPE) and engineering controls.
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield | Purity (by HPLC) |
| 1a. Amide Formation | 3,3-Difluorocyclobutanecarboxylic Acid | 3,3-Difluorocyclobutanecarboxamide | SOCl₂, NH₄OH | 90-95% | >98% |
| 1b. Dehydration | 3,3-Difluorocyclobutanecarboxamide | 3,3-Difluorocyclobutanecarbonitrile | P₂O₅ | 80-85% | >99% (distilled) |
| 2. Reduction (Borane) | 3,3-Difluorocyclobutanecarbonitrile | This compound | BH₃·THF | 75-85% | - |
| 2. Reduction (Hydrogenation) | 3,3-Difluorocyclobutanecarbonitrile | This compound | H₂, Raney Ni | 85-95% | - |
| 3. Salt Formation | This compound | This compound Hydrochloride | HCl | >95% | >99% |
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of this compound hydrochloride. By carefully considering the scientific rationale behind each step and adhering to the outlined safety precautions, researchers and process chemists can confidently produce this valuable building block on a multi-gram to kilogram scale, facilitating the advancement of drug discovery and development programs.
References
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.p212121.com [store.p212121.com]
- 12. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 17. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
- 22. - Division of Research Safety | Illinois [drs.illinois.edu]
- 23. ehs.stanford.edu [ehs.stanford.edu]
- 24. fauske.com [fauske.com]
- 25. helgroup.com [helgroup.com]
- 26. researchgate.net [researchgate.net]
(3,3-Difluorocyclobutyl)methanamine: A Bioisosteric Guide for Advanced Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic manipulation of molecular properties is paramount to successful drug design. Bioisosterism, the exchange of a functional group within a bioactive molecule for another with similar physicochemical characteristics, stands as a cornerstone of this endeavor. This guide provides an in-depth technical overview of (3,3-difluorocyclobutyl)methanamine, a versatile building block increasingly recognized for its utility as a bioisostere for common chemical motifs. We will explore its synthesis, physicochemical properties, and strategic applications, offering detailed protocols for its incorporation into drug discovery workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of fluorinated scaffolds to overcome challenges in potency, selectivity, and metabolic stability.
The Rationale for Fluorinated Bioisosteres in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to modulate a variety of molecular properties that are critical for therapeutic success.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it highly resistant to metabolic cleavage.[2] This inherent stability can significantly enhance the pharmacokinetic profile of a drug by reducing its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2][3]
Beyond metabolic stability, fluorine's high electronegativity can profoundly influence the acidity (pKa) and lipophilicity (logP) of a molecule.[4] These modifications can, in turn, affect a compound's solubility, membrane permeability, and binding affinity for its biological target. The this compound moiety, in particular, offers a unique three-dimensional scaffold that can serve as a bioisosteric replacement for sterically demanding and metabolically labile groups, such as tert-butylamine or larger cycloalkylamines.
Physicochemical Properties: A Comparative Analysis
The decision to employ a bioisosteric replacement is driven by the desire to fine-tune a molecule's properties. Below is a comparative analysis of this compound against common amine building blocks.
| Property | This compound | tert-Butylamine | Cyclobutylamine | Cyclohexylmethanamine |
| Structure | ||||
| Molecular Weight ( g/mol ) | 121.13 | 73.14 | 71.12 | 113.20 |
| pKa | ~9.8 (estimated) | 10.68[2][5][6][7] | 10.80 (predicted)[8][9] | 10.42 (predicted)[3][10] |
| logP | 0.8 (calculated) | 0.40[2][6] | 0.2 (calculated)[11] | 1.7[10] |
| Key Features | Lowered basicity, enhanced metabolic stability, rigid 3D scaffold. | Bulky, hydrophobic, metabolically susceptible. | Small, conformationally restricted. | Increased lipophilicity, flexible. |
The gem-difluoro substitution on the cyclobutane ring significantly lowers the basicity of the primary amine. This reduction in pKa can be advantageous in mitigating off-target effects, particularly those associated with interactions with aminergic GPCRs, and can improve oral bioavailability by reducing the likelihood of extensive protonation in the gastrointestinal tract.
Synthesis and Purification Protocols
Synthesis of this compound Hydrochloride
A common route to this compound hydrochloride involves the reduction of 3,3-difluorocyclobutanecarbonitrile. The following protocol is adapted from established literature procedures.[1]
Workflow for Synthesis of this compound HCl
Caption: Synthesis of this compound HCl.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, ~3 mL per mmol of nitrile) under a nitrogen atmosphere, slowly add a 1M solution of borane-THF complex (1.1 eq) dropwise over 5 minutes.
-
Reduction: Heat the reaction mixture to reflux and maintain for 20 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: After completion, cool the reaction mixture in an ice-water bath and slowly add methanol to quench the excess borane.
-
First Concentration: Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Acidification and Salt Formation: Dissolve the crude product in a mixture of methanol and concentrated hydrochloric acid (1:1 v/v) and heat to reflux for 2 hours.
-
Second Concentration: Concentrate the mixture under reduced pressure.
-
Azeotropic Removal of Water: Add ethanol to the residue and concentrate under reduced pressure. Repeat this step once more.
-
Precipitation and Isolation: Suspend the resulting solid in diethyl ether, and collect the precipitate by filtration. Wash the solid with cold ether and dry under vacuum to yield this compound hydrochloride as a white solid.
Preparation of the Free Amine
For many synthetic applications, the free amine is required. This can be generated in situ or isolated prior to use.
Protocol for Neutralization:
-
Dissolve this compound hydrochloride in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Add an aqueous solution of a mild base, such as sodium bicarbonate or sodium hydroxide (1M), and stir vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine. Note: The free amine may be volatile and should be used immediately or stored under an inert atmosphere at low temperature.
Application in Bioisosteric Replacement: Amide Library Synthesis
A primary application of this compound is its incorporation into lead compounds via amide bond formation. The reduced nucleophilicity of the amine due to the electron-withdrawing fluorine atoms may necessitate the use of robust coupling reagents.
Workflow for Amide Coupling
Caption: Amide library synthesis workflow.
Step-by-Step Protocol for Parallel Amide Synthesis (96-well plate format):
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound hydrochloride in anhydrous N,N-dimethylformamide (DMF).
-
Prepare a 0.2 M solution of each carboxylic acid building block in DMF in a separate 96-well plate.
-
Prepare a 0.2 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
-
Prepare a 0.4 M solution of N,N-diisopropylethylamine (DIPEA) in DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound hydrochloride stock solution (0.02 mmol).
-
Add 100 µL of the respective carboxylic acid stock solution to each well (0.02 mmol).
-
Add 100 µL of the HATU stock solution to each well (0.02 mmol).
-
Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully transferring the organic layer to a new plate. Repeat the extraction.
-
-
Purification and Analysis:
-
The combined organic extracts can be concentrated and purified by high-throughput preparative HPLC/MS.
-
The final compounds should be characterized by LC-MS and NMR to confirm identity and purity.
-
Evaluating the Impact of Bioisosteric Replacement
Following the synthesis of analogs containing the this compound moiety, it is crucial to assess the impact of this substitution on key drug-like properties.
In Vitro Metabolic Stability Assay
This protocol determines the metabolic stability of a compound by measuring its rate of disappearance upon incubation with human liver microsomes.
Protocol:
-
Incubation: Incubate the test compound (typically at 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the test compound.
Target Binding and Functional Assays
The newly synthesized analogs should be evaluated in relevant biochemical and cellular assays to determine their potency and selectivity against the intended biological target. A direct comparison with the parent compound (containing the original chemical group) will reveal the impact of the bioisosteric replacement on the pharmacodynamic properties.
Conclusion
This compound is a valuable building block for medicinal chemists seeking to optimize the properties of lead compounds. Its unique combination of a rigid three-dimensional scaffold, reduced basicity, and enhanced metabolic stability makes it an attractive bioisostere for bulky and metabolically labile amine-containing groups. The protocols outlined in this guide provide a practical framework for the synthesis, incorporation, and evaluation of this promising moiety in drug discovery programs. By strategically employing such fluorinated building blocks, researchers can accelerate the development of safer and more effective therapeutics.
References
- 1. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 4. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - Enamine [enamine.net]
- 8. Collection - Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes - Journal of Chemical Information and Modeling - Figshare [acs.figshare.com]
- 9. 1159813-93-0 | this compound hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,3-Difluorocyclobutyl)methanamine
Welcome to the technical support center for the synthesis of (3,3-Difluorocyclobutyl)methanamine and its salts. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable fluorinated building block into their synthetic programs. The unique physicochemical properties imparted by the gem-difluoro cyclobutane motif make it a desirable scaffold in drug discovery, but its synthesis can present specific challenges.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles and optimize your synthetic route for higher yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation for the problem and offers actionable solutions.
Question 1: My reduction of 3,3-difluorocyclobutanecarbonitrile is sluggish or incomplete, even after extended reaction times. What is causing this and how can I drive it to completion?
Answer: This is a common issue stemming from the electronic properties of the substrate. The two electron-withdrawing fluorine atoms can inductively destabilize the developing negative charge on the nitrogen atom during the hydride attack on the nitrile, potentially slowing the reaction rate compared to non-fluorinated analogs.
Root Cause Analysis & Solutions:
-
Insufficiently Powerful Reducing Agent: While borane complexes are commonly cited, their reactivity might be insufficient for this specific substrate under standard conditions.[3]
-
Solution 1: Switch to a Stronger Hydride Source. Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent. However, it requires strictly anhydrous conditions and a more cautious workup procedure.
-
Solution 2: Increase Reaction Temperature. If using a borane-THF solution, ensuring the reaction maintains a vigorous reflux is critical. A patent example specifies refluxing for 20 hours to achieve a reasonable yield (64%).[3]
-
-
Reagent Decomposition: Borane-THF and other hydride reagents can degrade upon exposure to moisture or air.
-
Solution: Use Fresh or Titrated Reagents. Always use a fresh bottle of the borane solution or titrate an older bottle to confirm its molarity before use. Ensure your reaction is set up under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Solvent Effects: The choice of solvent can influence the solubility of the substrate and the reactivity of the reducing agent.
-
Solution: Ensure Proper Solvent Choice. Tetrahydrofuran (THF) is the most commonly used solvent and generally works well.[3] Ensure your starting nitrile is fully dissolved before adding the reducing agent.
-
Experimental Protocol: Optimized Nitrile Reduction with Borane-THF
-
Under a nitrogen atmosphere, dissolve 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous THF (approx. 3 mL per gram of nitrile).
-
Slowly add a 1M solution of Borane-THF complex (1.1-1.2 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux.
-
Maintain reflux for 16-24 hours, monitoring the reaction by TLC or GC-MS.
-
If the reaction stalls, a second small addition of the borane-THF solution (0.2-0.3 eq) can be attempted.
-
Upon completion, cool the reaction in an ice-water bath and very cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
To form the hydrochloride salt, add concentrated HCl and reflux for 1-2 hours.[3]
-
Concentrate the mixture under reduced pressure. The resulting crude salt can then be purified.
Question 2: The reductive amination of 3,3-difluorocyclobutanecarbaldehyde is providing low yields of the desired amine. What are the key parameters to optimize?
Answer: The primary challenge in the reductive amination of fluorinated ketones or aldehydes is the deactivation of the carbonyl group by the electron-withdrawing fluorine atoms.[4] This makes the initial, and often rate-limiting, imine formation step particularly slow.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low-yield reductive amination.
Key Optimization Points:
-
Acid Catalysis: This is often essential. A catalytic amount of a weak acid like acetic acid protonates the carbonyl oxygen, making the carbon significantly more electrophilic and accelerating the nucleophilic attack by the amine to form the imine intermediate.[4]
-
pH Control: The reaction pH is a delicate balance. It must be acidic enough to catalyze imine formation but not so acidic that it fully protonates the amine starting material, rendering it non-nucleophilic. A pH range of 4-6 is generally optimal.[5]
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[5][6] Unlike the more powerful NaBH₄, they are stable at slightly acidic pH and exhibit crucial chemoselectivity: they will readily reduce the protonated iminium ion but are sluggish towards reducing the starting aldehyde or ketone.[5][7] This allows for a one-pot reaction where the reducing agent can be present from the start.
-
Staged Addition: For particularly difficult substrates, allowing the aldehyde and amine to stir with the acid catalyst for 1-2 hours to pre-form the imine before adding the reducing agent can improve yields.[4]
Question 3: I'm struggling with the final purification. How can I effectively purify this compound hydrochloride?
Answer: As a small, polar amine salt, this compound can be challenging to purify via traditional silica gel chromatography due to streaking and potential insolubility.
Recommended Purification Strategies:
-
Precipitation/Crystallization: This is the most effective method.
-
Procedure: After the reaction workup, obtain the free amine as a crude oil or solution. Dissolve this crude material in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Then, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) until the solution becomes acidic and a precipitate forms.[4]
-
Optimization: Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., cold diethyl ether) to remove non-polar impurities, and dry under vacuum.[3]
-
-
Azeotropic Drying: Water can be a persistent impurity. After forming the salt and concentrating, azeotroping the residue with a solvent like ethanol or toluene can help remove residual water before final drying.[3]
-
SCX (Strong Cation Exchange) Chromatography: If significant basic impurities are present, SCX chromatography can be an excellent alternative.
-
Procedure: Load the crude reaction mixture onto an SCX cartridge. Wash with a non-basic solvent (e.g., methanol) to elute neutral and acidic impurities. Then, elute the desired amine product using a solution of ammonia in methanol (typically 2M). The product is collected as the free base, which can then be converted to the HCl salt as described above.
-
Part 2: Frequently Asked Questions (FAQs)
Question 1: What are the primary synthetic routes to prepare this compound?
Answer: There are two predominant and scalable synthetic pathways starting from commercially available materials.
Caption: Primary synthetic routes to the target amine.
-
Route 1: Reduction of 3,3-difluorocyclobutanecarbonitrile. This is a direct and common method. The nitrile is reduced to the primary amine using a suitable hydride source.[3]
-
Route 2: Reductive Amination of 3,3-difluorocyclobutanecarbaldehyde. This route involves forming an imine between the aldehyde and an ammonia source (like ammonium acetate or ammonia in methanol), which is then reduced in situ to the desired amine.[4][8]
The choice between routes often depends on the commercial availability and cost of the respective starting materials.
Question 2: How do I choose the best reducing agent for my synthesis?
Answer: The optimal reducing agent depends on the functional group you are transforming. The table below summarizes the best options for the two primary synthetic routes.
| Synthetic Step | Recommended Reagent | Pros | Cons | Typical Conditions |
| Nitrile Reduction | Borane-THF (BH₃-THF) | Good functional group tolerance; relatively safe handling. | Can be sluggish; may require long reflux times.[3] | THF, Reflux, 16-24h |
| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive and fast. | Reacts violently with water/protic solvents; less functional group tolerance. | Anhydrous THF or Et₂O, 0°C to RT | |
| Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | Chemoselective for imines over carbonyls; stable in weakly acidic media.[5][7] | Toxic cyanide byproduct (requires careful quenching and disposal). | MeOH or DCE, pH 4-6, RT |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-toxic byproducts; highly effective and selective.[5][6] | More expensive; can be moisture sensitive. | DCE or THF, Acetic Acid catalyst, RT |
Question 3: How can I monitor the reaction progress effectively?
Answer: Effective reaction monitoring is crucial for optimization and determining the endpoint.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a moderately polar mobile phase (e.g., 10-20% Methanol in Dichloromethane with 1% triethylamine or ammonia to prevent streaking of the amine product). Visualize with a potassium permanganate stain or ninhydrin stain, which are excellent for detecting amines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of the more volatile starting materials (nitrile or aldehyde) and the appearance of the amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for tracking the conversion, especially for the hydrochloride salt, and identifying any impurities or side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of a small aliquot from the reaction can provide a clear ratio of starting material to product, offering the most accurate assessment of conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Fluorinated Amine Compounds
Welcome to the technical support center dedicated to the unique and often complex challenges associated with the purification of fluorinated amine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules. The introduction of fluorine can drastically alter a molecule's physicochemical properties—pKa, lipophilicity, and conformational preference—making purification non-trivial. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to empower you to overcome these hurdles efficiently.
Troubleshooting Guide: Common Purification Problems
This section addresses specific, frequently encountered issues in a direct question-and-answer format. We delve into the root causes and provide actionable, step-by-step solutions.
Question 1: Why is my fluorinated amine showing severe peak tailing or completely sticking to my silica gel flash chromatography column?
Answer:
This is the most common issue when purifying basic compounds on standard silica gel. The problem stems from a strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica. This interaction leads to non-ideal chromatographic behavior, including peak tailing, band broadening, and in severe cases, irreversible adsorption (streaking or complete loss of the compound).[1][2]
Causality Explained:
-
Silica's Acidity: Silica gel is an acidic stationary phase (pKa ≈ 4.5), readily protonating basic amines.
-
Amine's Basicity: While fluorination, particularly on carbons alpha or beta to the nitrogen, generally reduces the basicity of an amine, most fluorinated amines remain sufficiently basic to interact strongly with silica.
-
The Result: This strong ionic interaction disrupts the desired adsorption/desorption equilibrium required for good separation, causing the observed issues.[2]
Solutions & Protocols:
-
Mobile Phase Modification (The Quick Fix):
-
Action: Add a small amount of a volatile basic modifier to your mobile phase.
-
How: Typically, 0.1-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide is added to the solvent system (e.g., ethyl acetate/hexanes).[1][3]
-
Mechanism: The added base acts as a competitor, saturating the acidic silanol sites on the silica. This "shields" your target amine from these strong interaction sites, allowing it to elute more symmetrically.
-
-
Stationary Phase Modification (The Robust Solution):
-
Action: Switch to a deactivated or basic stationary phase.
-
Options:
-
Amine-Functionalized Silica (KP-NH): These columns have aminopropyl groups bonded to the silica, creating a less acidic and more forgiving surface for basic compounds. They are highly effective at preventing peak tailing for amines.[2]
-
Basic Alumina: Aluminum oxide is a basic stationary phase and can be an excellent alternative to silica for purifying amines, though its separation characteristics differ.[1]
-
Reversed-Phase Chromatography: If your compound and impurities have different lipophilicities, reversed-phase (e.g., C18) chromatography is an excellent orthogonal technique. See the FAQ section for more details.
-
-
Question 2: My compound appears to be degrading during purification on my HPLC. How can I confirm this and prevent it?
Answer:
On-column degradation is a serious issue that can be mistaken for a complex impurity profile. It is particularly prevalent when using certain mobile phase combinations at high pH with amine-containing analytes.
Causality Explained:
-
On-Column Nitrosation: A documented phenomenon occurs when using mobile phases containing ammonium hydroxide and acetonitrile at high pH. The ammonia can be oxidized, and the stainless steel surfaces of the column hardware (especially the inlet frit) can catalyze the formation of a nitrosating agent, which then reacts with primary and secondary amines to form N-nitrosamines.[4][5]
-
Silica-Catalyzed Reactions: The acidic or basic nature of the stationary phase itself can catalyze degradation, especially for sensitive functional groups. This can be exacerbated by longer residence times on the column.[6]
Solutions & Protocols:
-
Diagnose the Problem:
-
Vary Injection Volume: If the percentage of the suspected degradant peak increases with a smaller injection load, it suggests an on-column process where a higher proportion of the analyte is exposed to active sites.
-
Vary Flow Rate: Increase the flow rate (and adjust the gradient accordingly) to decrease the residence time on the column. If the degradant peak is reduced, it strongly suggests on-column degradation.[6]
-
Inject on a Different Column: Try a column from a different manufacturer or one with a different bonding chemistry (e.g., a fully end-capped C18 vs. a "lightly loaded" one).[6]
-
-
Preventive Measures:
-
Avoid Harsh Mobile Phases: If you suspect nitrosation, avoid using ammonium hydroxide with acetonitrile. Consider alternative buffers or use a lower pH mobile phase if your separation allows.
-
Use Deactivated Columns: Modern, fully end-capped columns have fewer exposed silanol groups, reducing the number of active sites that can cause degradation.
-
Switch to an Orthogonal Technique: Supercritical Fluid Chromatography (SFC) uses CO₂ and an organic modifier (like methanol), providing a completely different environment that may prevent the degradation observed in LC.[7]
-
Question 3: How do I remove Trifluoroacetic Acid (TFA) from my amine after reversed-phase HPLC purification?
Answer:
Residual TFA is a persistent problem as it forms a strong, non-volatile ion pair (a salt) with the basic amine. This can interfere with subsequent biological assays, catalytic reactions, or characterization.
Causality Explained:
-
Salt Formation: TFA is a strong acid (pKa ≈ 0.5) used as a mobile phase modifier to protonate amines and improve peak shape. In the collected fractions, your compound exists as a trifluoroacetate salt (R-NH₃⁺ ⁻OOCCF₃). Simple evaporation will not break this salt.
Solutions & Protocols:
-
Aqueous Basic Wash (Liquid-Liquid Extraction):
-
Action: This is the most common method. Dissolve the crude, evaporated HPLC fraction in an organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)). Wash this solution with a basic aqueous solution.
-
Choosing the Base:
-
Saturated Sodium Bicarbonate (NaHCO₃): This is a weak base. It may not be strong enough to fully deprotonate the ammonium salt of a weakly basic amine.[8]
-
Dilute Sodium Hydroxide (NaOH, 1M): A stronger base is often required. Ensure your compound is stable to these conditions. The pH of the aqueous phase should be at least 2 units above the pKa of your amine (aim for pH 12-14).[8]
-
-
See Protocol 3 for a detailed step-by-step guide.
-
-
Ion-Exchange Scavenging:
-
Action: Use a basic ion-exchange resin.
-
How: Dissolve the TFA salt in a suitable solvent (e.g., methanol) and pass it through a cartridge or stir it with a basic resin (like Amberlyst A-21). The resin will retain the trifluoroacetate anion and release the free-base amine.[8][9] This method avoids an aqueous workup.
-
-
Salt Exchange & Lyophilization:
-
Action: Exchange the TFA salt for a different, more benign acid salt like hydrochloride (HCl).
-
How: Dissolve the TFA salt in a small amount of 10-100 mM HCl solution, freeze the solution in liquid nitrogen, and lyophilize. The volatile TFA is removed, leaving the solid hydrochloride salt of your amine.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel fluorinated amine?
A1: A systematic approach is best. Start by assessing the compound's basicity and solubility.
-
Initial Analysis (TLC): Run a Thin Layer Chromatography (TLC) plate on silica gel using a standard solvent system (e.g., 30% EtOAc/Hexanes). Add a drop of triethylamine to the developing chamber to see if it improves the spot shape. This gives a quick indication of how it will behave in normal-phase chromatography.[11]
-
Acid-Base Extraction: For a crude reaction mixture, a simple acid-base liquid-liquid extraction is an incredibly powerful first purification step. It can rapidly remove neutral and acidic impurities, significantly simplifying the mixture before committing to chromatography.[12][13][14]
-
Chromatography Selection:
-
If the compound is non-polar and UV active: Start with normal-phase flash chromatography on silica, using a mobile phase containing 0.1-1% Et₃N.[3]
-
If the compound is polar or water-soluble: Reversed-phase HPLC is a more suitable starting point. Use a C18 column with a water/acetonitrile gradient, both containing 0.1% formic acid.[15]
-
Q2: My fluorinated amine won't crystallize. What are my options for obtaining a solid?
A2: Amines, especially free bases, are notoriously difficult to crystallize and often remain as oils. The most effective strategy is to convert the amine into a salt.[16][17]
-
Form a Hydrochloride Salt: Dissolve the purified amine oil in a minimal amount of a solvent like diethyl ether, EtOAc, or DCM. Slowly add a solution of HCl in ether or dioxane. The hydrochloride salt will often precipitate as a crystalline solid, which can then be isolated by filtration.[16]
-
Try Other Acids: If the hydrochloride salt is also difficult to crystallize, explore other acids. Oxalic acid, tartaric acid, or succinic acid can form salts with very different crystal lattices and solubility profiles, one of which may yield a nice solid.[1][18]
Q3: When should I consider using a fluorinated HPLC column for my fluorinated amine?
A3: A fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or fluorous alkyl phases) should be considered when you have difficulty separating your target compound from structurally similar impurities, especially non-fluorinated analogues.[19][20]
-
Mechanism of "Fluorous" Interactions: These phases can exhibit unique retention mechanisms beyond simple hydrophobicity. They can engage in dipole-dipole, π-π, and ion-exchange interactions. Critically, they can show "fluorophilicity"—a preferential interaction with other fluorinated molecules.[19]
-
Practical Application: If your fluorinated amine co-elutes with a non-fluorinated impurity on a standard C18 column, switching to a PFP column can often reverse the elution order or significantly improve the separation (selectivity).[20][21]
Visualization & Data
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting an appropriate purification strategy for a novel fluorinated amine.
Caption: Decision tree for purification strategy selection.
Comparison of Primary Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Best For... | Key Challenge |
| Normal-Phase Flash | Silica Gel, Alumina, Amine-Silica | Non-polar organic solvents (Hexanes, EtOAc, DCM) | Less polar amines, large scale (grams), initial cleanup. | Strong amine-silica interactions causing peak tailing; requires basic additives.[2][3][22] |
| Reversed-Phase HPLC | C18, C8, Phenyl, Fluorinated Phases | Polar solvents (Water, ACN, MeOH) with acid modifiers. | Polar to medium-polarity amines, high-resolution analytical and prep. | Residual acid (TFA) in the final product; potential for on-column degradation.[4][15] |
| Supercritical Fluid (SFC) | Chiral & Achiral Normal-Phase Phases | Supercritical CO₂ with an organic modifier (e.g., Methanol). | Chiral separations, "green" chemistry, fast purifications.[7][23] | Additives needed for basic compounds can be difficult to remove post-purification.[24] |
| Ion-Exchange (IEX) | Cation-Exchange Resins | Aqueous buffers with varying ionic strength or pH. | Highly polar, water-soluble amines; separating based on charge state. | More complex method development; not suitable for non-polar compounds.[25][26][27] |
Key Experimental Protocols
Protocol 1: Optimized Flash Chromatography of a Fluorinated Amine on Silica Gel
Objective: To purify a moderately polar fluorinated amine while mitigating peak tailing.
Methodology:
-
TLC Method Development:
-
Prepare a stock solution of your crude material (~10 mg/mL in DCM or EtOAc).
-
Select a starting solvent system (e.g., 80:20 Hexane:EtOAc).
-
Prepare a TLC developing jar containing this solvent system plus 1% triethylamine (Et₃N).
-
Run a TLC plate. Adjust the solvent polarity until the desired compound has an Rf value of approximately 0.2-0.3.[3]
-
-
Column Packing & Equilibration:
-
Select an appropriate size silica gel cartridge.
-
Equilibrate the column with at least 5 column volumes (CV) of the mobile phase (containing 1% Et₃N) determined from TLC.
-
-
Sample Loading:
-
Liquid Loading: If your compound is soluble in the mobile phase, dissolve it in a minimal amount of the mobile phase and inject it onto the column.
-
Dry Loading (Recommended): Dissolve your crude material in a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2x the mass of your crude material). Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Load this powder onto the top of your column.[3]
-
-
Elution and Fraction Collection:
-
Run the chromatography using the predetermined mobile phase (isocratic) or a gradient based around it.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Workup:
-
Combine the pure fractions and evaporate the solvent under reduced pressure. The triethylamine is volatile and should be removed during this process.
-
Protocol 2: General Method for TFA Removal via Basic Liquid-Liquid Extraction
Objective: To convert an amine-TFA salt into its free-base form.
Methodology:
-
Dissolution: Take the dried residue from your HPLC purification (the amine-TFA salt) and dissolve it in an appropriate organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 20 mL per 100 mg of compound).
-
Basification:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M Sodium Hydroxide (NaOH) aqueous solution. Caution: Ensure your compound is stable to strong bases. Alternatively, use saturated sodium bicarbonate, but check the final pH.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
-
pH Check:
-
Allow the layers to separate. Using a pipette, take a drop from the top (aqueous) layer and spot it on pH paper. Confirm the pH is >12 to ensure the amine has been fully deprotonated.[8] If not, add more base and shake again.
-
-
Extraction:
-
Drain the lower (organic) layer into a clean flask.
-
Add a fresh portion of the organic solvent to the separatory funnel, shake, and combine the organic layers. Repeat this once more (total of 3 extractions).
-
-
Drying and Evaporation:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified, free-base amine.[28]
-
References
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. peptide.com [peptide.com]
- 11. sorbtech.com [sorbtech.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 23. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 28. echemi.com [echemi.com]
Technical Support Center: Optimizing Coupling Reactions for (3,3-Difluorocyclobutyl)methanamine
Welcome to the technical support center dedicated to navigating the complexities of coupling reactions with (3,3-Difluorocyclobutyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. The unique electronic and steric properties of this fluorinated building block present distinct challenges that necessitate carefully optimized conditions.
I. Understanding the Challenges: Physicochemical Properties
This compound is a valuable building block in medicinal chemistry, prized for the metabolic stability and conformational rigidity imparted by the gem-difluoro cyclobutyl moiety. However, these same features contribute to its challenging reactivity profile.
-
Reduced Nucleophilicity: The potent electron-withdrawing effect of the gem-difluoro group significantly lowers the electron density on the nitrogen atom. This diminished nucleophilicity makes the amine less reactive towards electrophilic partners, such as activated carboxylic acids or carbonyls.[1]
-
Steric Hindrance: The cyclobutyl ring, while small, presents a degree of steric bulk around the primary amine, which can impede its approach to the reaction center, particularly with sterically demanding coupling partners.[2][3]
A thorough understanding of these inherent properties is the first step toward troubleshooting and optimizing your coupling reactions.
II. Troubleshooting Guide: Amide Bond Formation
Amide coupling is a cornerstone of drug discovery, and low yields or reaction failures with this compound are common hurdles. This section addresses specific issues you may encounter.
Question 1: My standard amide coupling reaction (e.g., using HATU, HBTU, or EDC/HOBt) is resulting in low to no yield. What's the underlying issue?
Answer: Standard coupling reagents often fail with sterically hindered and electron-deficient amines like this compound.[1] The activated esters generated by these reagents may not be sufficiently reactive to overcome the high activation energy required for the sterically demanding and electronically unfavorable transition state.[1] In some instances, the activated intermediate might decompose or engage in side reactions before the desired coupling can take place.[1]
Question 2: I'm observing unreacted starting materials even after extended reaction times. How can I drive the reaction to completion?
Answer: When dealing with a challenging amine, several factors can be adjusted to improve reaction kinetics and achieve higher conversion.
-
Switch to a More Potent Coupling Reagent: For difficult couplings, more powerful reagents are often necessary. Consider the following classes:
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective for challenging couplings and can also suppress racemization.[1][2]
-
Acyl Fluorides: In-situ generation of highly reactive acyl fluorides from carboxylic acids is an excellent strategy for extremely hindered couplings.[2] Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be employed.[3][4] Acyl fluorides are less sterically demanding than many other activated species, which can be advantageous.[1]
-
-
Elevate the Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier. Microwave heating has also proven effective for accelerating sluggish coupling reactions.[1]
-
Optimize Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties, especially for hindered systems.[2] For particularly stubborn reactions, a mixture of solvents like DCM/DMF/NMP may be beneficial.[2]
Experimental Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a starting point for amide coupling, which can be further optimized based on the troubleshooting advice above.
-
In a clean, dry flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for Amide Coupling
Caption: A workflow for troubleshooting amide coupling reactions.
III. Troubleshooting Guide: Reductive Amination
Reductive amination is another fundamental method for forming C-N bonds. The reduced nucleophilicity of this compound can also pose challenges in this transformation.
Question 3: My one-pot reductive amination with an aldehyde/ketone and a standard reducing agent is inefficient. What could be the issue?
Answer: In a one-pot reductive amination, the formation of the imine or iminium ion intermediate is a critical equilibrium step.[6] The reduced nucleophilicity of this compound can shift this equilibrium away from the desired intermediate. Furthermore, the choice of reducing agent is paramount.
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound, the amine, and the imine intermediate can be unfavorable.[6] Adding a catalytic amount of a weak acid, such as acetic acid, can help to protonate the carbonyl oxygen, making it more electrophilic and promoting the initial addition of the amine.[7][8]
-
Suboptimal Reducing Agent: A reducing agent that is too harsh may reduce the starting carbonyl compound before imine formation can occur. Conversely, a reagent that is too mild may not efficiently reduce the imine intermediate. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is a mild and selective reducing agent that typically does not reduce aldehydes and ketones at an appreciable rate.[9][10]
Question 4: I'm observing side products, such as over-alkylation of the amine. How can this be prevented?
Answer: Over-alkylation can be a problem, especially when reacting with aldehydes.[8] This occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the aldehyde.
-
Stepwise Procedure: To avoid over-alkylation, a stepwise procedure can be employed.[8][11] First, form the imine by reacting this compound with the aldehyde or ketone, often with azeotropic removal of water. Then, isolate or directly reduce the formed imine in a separate step.
-
Choice of Reducing Agent and Solvent: Sodium triacetoxyborohydride is generally used in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[8][9][10] It is water-sensitive and not compatible with methanol.[9][10]
Experimental Protocol 2: General Procedure for Reductive Amination using STAB
This protocol outlines a one-pot reductive amination.
-
To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or DCM, add a catalytic amount of acetic acid (optional, particularly for ketones).[8][11]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃ or water.
-
Extract the product with a suitable organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods.
Decision Logic for Reductive Amination Strategy
Caption: Decision tree for selecting a reductive amination strategy.
IV. Frequently Asked Questions (FAQs)
Q1: Is it necessary to free-base this compound if I am starting with the hydrochloride salt?
A1: Yes, it is crucial. The hydrochloride salt is an ammonium salt, and the nitrogen is protonated, rendering it non-nucleophilic.[3] Before the coupling reaction, the free amine must be liberated by treating the salt with a non-nucleophilic base, such as triethylamine (TEA) or DIPEA. Typically, at least one equivalent of base is required to neutralize the HCl, and an additional equivalent may be needed for the coupling reaction itself.
Q2: What are the best practices for purifying the final coupled product?
A2: Purification strategies will depend on the properties of your final product.
-
Chromatography: Column chromatography on silica gel is a common method for purifying amide and amine products.
-
Extraction: A standard aqueous workup is essential to remove water-soluble byproducts. For amide couplings using EDC, the urea byproduct is water-soluble, simplifying purification.[1] If DCC is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[1]
-
Crystallization/Precipitation: If your product is a solid, crystallization can be an effective purification technique. If the final product is an amine, it can be converted to a hydrochloride salt to facilitate precipitation and purification.[12]
Q3: Can I use this compound in peptide synthesis on solid phase?
A3: Yes, but with caution. The same principles of using potent coupling reagents and potentially longer coupling times or double couplings apply.[2] Reagents like HATU or HCTU are often preferred for solid-phase peptide synthesis (SPPS). It is advisable to perform a small-scale test coupling and monitor the completion of the reaction carefully (e.g., using a Kaiser test) before proceeding with a larger scale synthesis.
V. Summary of Recommended Reagents and Conditions
| Coupling Type | Reagent Class | Specific Examples | Key Considerations |
| Amide Coupling | Uronium/Aminium Salts | HATU, HCTU | Good starting point, may require elevated temperatures.[1][2] |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for difficult couplings, reduced racemization.[1][2] | |
| Acyl Halides | In-situ Acyl Fluorides (TFFH, BTFFH) | Excellent for extremely hindered substrates.[1][2] | |
| Reductive Amination | Hydride Reagents | Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines over carbonyls.[9][10] |
| Catalytic Hydrogenation | H₂, Pd/C | Can be effective but may not be compatible with other functional groups.[6] |
VI. References
-
Vertex AI Search, this compound | CAS 1159882-59-3 | Chemical-Suppliers. Accessed Dec 31, 2025.
-
Benchchem, Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Accessed Dec 31, 2025.
-
Benchchem, Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Accessed Dec 31, 2025.
-
Benchchem, Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Accessed Dec 31, 2025.
-
PMC, Functionalization of Organotrifluoroborates: Reductive Amination. Accessed Dec 31, 2025.
-
ChemicalBook, Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. Accessed Dec 31, 2025.
-
Myers Chem 115, C–N Bond-Forming Reactions: Reductive Amination. Accessed Dec 31, 2025.
-
Wikipedia, Reductive amination. Accessed Dec 31, 2025.
-
Organic Chemistry Portal, Reductive Amination - Common Conditions. Accessed Dec 31, 2025.
-
Benchchem, Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Accessed Dec 31, 2025.
-
PubChem, this compound hydrochloride | C5H10ClF2N. Accessed Dec 31, 2025.
-
Figshare, Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Accessed Dec 31, 2025.
-
Organic Chemistry Portal, Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Accessed Dec 31, 2025.
-
Reddit, HATU coupling - what's the best order? : r/Chempros. Accessed Dec 31, 2025.
-
amphoteros, Uphill battles in amide couplings. Accessed Dec 31, 2025.
-
Benchchem, Optimizing reaction conditions for 3,3-Difluorocyclopentanamine hydrochloride. Accessed Dec 31, 2025.
-
ResearchGate, Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Accessed Dec 31, 2025.
-
Master Organic Chemistry, Reductive Amination, and How It Works. Accessed Dec 31, 2025.
-
HepatoChem, Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed Dec 31, 2025.
-
ResearchGate, A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Accessed Dec 31, 2025.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Stability issues of (3,3-Difluorocyclobutyl)methanamine in different solvents
Welcome to the technical support center for (3,3-Difluorocyclobutyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability-related challenges you may encounter during your experiments. As a novel building block in medicinal chemistry and materials science, understanding the stability profile of this compound in various solvent systems is critical for robust and reproducible results.
This center is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and potential stability issues of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its primary amine functionality. Primary amines are nucleophilic and basic, making them susceptible to reactions with electrophilic reagents and acidic media.[1] Additionally, the presence of the difluorocyclobutyl group can influence the reactivity of the amine and introduce potential degradation pathways, such as elimination of hydrogen fluoride under certain conditions. While the carbon-fluorine bond is generally strong, the presence of the amine group on the same molecule can alter its stability.[2]
Q2: How should I store this compound?
A2: For long-term storage, it is recommended to store this compound as a hydrochloride salt in a cool, dry, and dark place. The salt form enhances stability by protonating the reactive primary amine, reducing its nucleophilicity. If you are working with the free base, it is best to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) to minimize potential degradation from atmospheric carbon dioxide and moisture.
Q3: Can I use polar aprotic solvents like DMSO and DMF with this compound?
A3: While polar aprotic solvents like DMSO and DMF are excellent for dissolving many organic compounds, they can present challenges with primary amines. Amines can be susceptible to slow degradation in these solvents, especially at elevated temperatures. It is crucial to use high-purity, anhydrous solvents and to be mindful of the experimental duration and temperature. For prolonged reactions or storage in solution, it is advisable to perform a preliminary stability study.
Q4: Are there any known incompatibilities with common reagents?
A4: Yes. As a primary amine, this compound is incompatible with:
-
Strong acids: Forms ammonium salts.
-
Acid chlorides and anhydrides: Reacts to form amides.[1]
-
Aldehydes and ketones: Can form imines.
-
Strong oxidizing agents: The amine group can be oxidized.
-
Halogenated solvents: Potential for nucleophilic substitution reactions, though this is less likely with the sterically hindered cyclobutyl group.[3]
II. Troubleshooting Guide: Stability Issues in Solution
This section provides a structured approach to identifying and resolving common stability problems encountered when working with this compound in solution.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of starting material over time in solution (confirmed by HPLC/LC-MS). | Solvent-mediated degradation: The solvent may not be inert towards the amine. | 1. Analyze a freshly prepared solution: Use this as a time-zero reference. 2. Incubate at experimental temperature: Monitor the sample at several time points. 3. Use a different solvent class: If degradation is observed, switch to a less reactive solvent (e.g., from a polar aprotic to a non-polar or a more inert polar aprotic solvent like acetonitrile). |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products: This could be due to reaction with solvent impurities, air, or light. | 1. Characterize the new peaks: Use LC-MS to determine the mass of the impurities. This can provide clues about the degradation pathway (e.g., oxidation, adduct formation). 2. Perform a forced degradation study (see Section III): This will help to intentionally generate and identify potential degradants. 3. Work under an inert atmosphere: If oxidation is suspected, sparge solvents with nitrogen or argon and run the reaction under an inert blanket. |
| Inconsistent reaction yields or formation of side products. | Reaction with solvent or impurities: The amine may be consumed by side reactions. | 1. Purify the solvent: Use freshly distilled or high-purity anhydrous solvents. 2. Add a non-nucleophilic base: If the reaction generates acid, it can catalyze degradation. A hindered base like diisopropylethylamine can neutralize the acid without reacting with the starting material. |
| Discoloration of the solution. | Oxidation or polymerization: Amines can be susceptible to air oxidation, which can lead to colored byproducts. | 1. Work in the dark: Use amber vials or cover the reaction vessel with aluminum foil to prevent photolytic degradation. 2. Use degassed solvents: Remove dissolved oxygen from the solvent before use. |
III. Experimental Protocols for Stability Assessment
To ensure the integrity of your experiments, it is highly recommended to perform a forced degradation study to understand the stability of this compound under your specific experimental conditions.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stressing this compound to induce degradation and identify potential degradation products.[4][5][6][7][8]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the unstressed control.
-
Identify and quantify any degradation products.
-
Use LC-MS to determine the mass of the major degradants to propose degradation pathways.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This method is designed to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+).
IV. Visualization of Potential Degradation Pathways & Workflows
To aid in understanding the potential stability issues and the experimental approach to their investigation, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. ijrpp.com [ijrpp.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Troubleshooting the Salt Formation of (3,3-Difluorocyclobutyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (3,3-Difluorocyclobutyl)methanamine hydrochloride. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the synthesis and salt formation of this compound. As Senior Application Scientists, we combine deep technical knowledge with practical, in-field experience to help you navigate the complexities of your research.
Introduction
This compound hydrochloride is a valuable building block in pharmaceutical research and development. The hydrochloride salt form is often preferred to improve the compound's stability, water solubility, and handling characteristics.[1] However, the process of forming a stable, pure, and crystalline hydrochloride salt can present several challenges. This guide addresses these issues in a direct question-and-answer format, providing not just procedural steps but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind forming the hydrochloride salt of this compound?
A1: The formation of this compound hydrochloride is an acid-base reaction.[2] The lone pair of electrons on the nitrogen atom of the primary amine acts as a Lewis base, accepting a proton (H+) from hydrochloric acid (HCl).[3] This results in the formation of an ammonium cation and a chloride anion, which together form an ionic salt.[2] This conversion to a salt drastically alters the compound's physical properties, most notably increasing its polarity and often leading to higher water solubility and a more stable crystalline form.[1]
Q2: What are the most common sources of HCl for this salt formation, and how do I choose the right one?
A2: The choice of the HCl source is critical and can significantly impact the outcome of your crystallization. Common sources include:
-
HCl gas: Bubbling anhydrous HCl gas through a solution of the free amine in an appropriate solvent. This method is excellent for ensuring anhydrous conditions, which can be crucial for preventing the formation of hydrates or oils.
-
HCl in a solvent: Commercially available solutions of HCl in solvents like diethyl ether, isopropanol, or dioxane are widely used.[4] These offer convenience and better control over the stoichiometry.
-
Aqueous HCl: While seemingly straightforward, using aqueous HCl can introduce water into the system, which may hinder crystallization or lead to the formation of an oil or a less stable hydrate.[5] It is generally less preferred unless the desired product is known to crystallize well from aqueous media.
Recommendation: For initial attempts and for achieving a high-quality crystalline product, using a solution of HCl in an organic solvent like diethyl ether or isopropanol is highly recommended.[4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the salt formation of this compound hydrochloride.
Problem 1: Low or No Precipitation of the Hydrochloride Salt
Symptoms: After adding HCl to the solution of the free amine, the solution remains clear, or only a small amount of solid is formed.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient HCl | The stoichiometry of the acid-base reaction has not been met, leaving a significant portion of the amine in its free base form, which is likely more soluble in the chosen solvent. | 1. Carefully monitor the pH of the solution. Add the HCl solution dropwise until the pH is acidic. 2. Consider adding a slight excess of HCl (e.g., 1.1 equivalents) to ensure complete conversion. |
| Inappropriate Solvent | The hydrochloride salt may be too soluble in the chosen solvent system to precipitate effectively. | 1. Select a solvent in which the free amine is soluble but the hydrochloride salt is not. Ethers (like diethyl ether or MTBE) and some esters (like ethyl acetate) are often good choices. 2. If the salt is still too soluble, consider using an anti-solvent. After adding HCl, slowly add a non-polar solvent (e.g., heptane or hexane) to the solution to induce precipitation. |
| Supersaturation | The solution may be supersaturated, meaning the concentration of the salt is above its solubility limit, but crystallization has not yet been initiated. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. 2. Add a seed crystal of the desired product if available. 3. Cool the solution in an ice bath or refrigerator to decrease the solubility of the salt. |
Problem 2: Formation of an Oil or Gummy Solid Instead of a Crystalline Precipitate
Symptoms: Upon addition of HCl, the product separates as a viscous liquid or a sticky, amorphous solid that is difficult to filter and dry.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Presence of Water | Water can interfere with the crystallization process by forming strong hydrogen bonds with the salt, preventing the formation of an ordered crystal lattice. This is a common issue when using aqueous HCl.[5] | 1. Ensure all glassware is thoroughly dried. 2. Use anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., molecular sieves). 3. Use an anhydrous source of HCl, such as a solution in ether or isopropanol.[4] |
| Rapid Precipitation | Adding the HCl solution too quickly can cause the salt to "crash out" of the solution as an amorphous solid rather than forming well-ordered crystals. | 1. Add the HCl solution slowly and dropwise with vigorous stirring. 2. Consider adding the HCl at a lower temperature (e.g., 0 °C) to slow down the rate of precipitation. |
| Impure Starting Material | Impurities in the free amine can inhibit crystallization and promote oiling out. | 1. Ensure the starting this compound is of high purity. Consider purifying it by distillation or chromatography before salt formation. 2. Analyze the purity of the free amine using techniques like GC-MS or NMR spectroscopy.[4] |
Problem 3: The Final Product is Hygroscopic
Symptoms: The isolated and dried hydrochloride salt readily absorbs moisture from the atmosphere, becoming sticky or even liquefying over time.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Amorphous Nature | Amorphous solids have a disordered structure with higher free energy, making them more prone to absorbing water compared to their crystalline counterparts. | 1. Re-crystallize the product from a suitable solvent system to obtain a more stable crystalline form. This may involve screening various solvents. 2. Annealing the solid (heating it at a temperature below its melting point) can sometimes induce crystallization. |
| Formation of a Hygroscopic Polymorph | The same compound can exist in different crystalline forms (polymorphs), some of which may be more hygroscopic than others.[6] | 1. Vary the crystallization conditions (solvent, temperature, cooling rate) to favor the formation of a less hygroscopic polymorph. 2. Characterize the solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorph. |
| Residual Solvent | The presence of certain residual solvents in the crystal lattice can increase hygroscopicity. | 1. Dry the product thoroughly under high vacuum, possibly with gentle heating. 2. Analyze for residual solvents using techniques like Gas Chromatography (GC) or ¹H NMR. |
Problem 4: Poor Yield of the Isolated Salt
Symptoms: The amount of crystalline product obtained after filtration and drying is significantly lower than the theoretical yield.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Incomplete Precipitation | A portion of the hydrochloride salt may remain dissolved in the mother liquor. | 1. Cool the crystallization mixture for a longer period or at a lower temperature to maximize precipitation. 2. Concentrate the mother liquor and attempt a second crop of crystals. 3. Ensure the correct anti-solvent and ratio are used if employing an anti-solvent precipitation method. |
| Losses During Workup | Product can be lost during filtration and washing steps. | 1. Wash the filtered solid with a small amount of a cold, non-polar solvent in which the salt is insoluble (e.g., cold diethyl ether or hexane) to remove impurities without dissolving the product. 2. Ensure the filter paper or frit is appropriate for the particle size of the crystals to prevent losses. |
| Incorrect Stoichiometry | An insufficient amount of HCl will result in unreacted free amine remaining in solution. | 1. Re-check the calculations for the amount of HCl required. 2. As mentioned in Problem 1, ensure a slight excess of HCl is used and confirm with pH measurement. |
Experimental Protocols & Visualization
Protocol 1: General Procedure for Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified this compound free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Acidification: While stirring the solution, slowly add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether) dropwise.
-
Monitoring: Monitor the pH of the solution using pH indicator paper to ensure it becomes acidic.
-
Crystallization: Continue stirring the mixture. If precipitation does not occur spontaneously, cool the solution in an ice bath.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any residual impurities.
-
Drying: Dry the solid under vacuum to a constant weight.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the salt formation process.
Caption: A logical workflow for troubleshooting common issues.
Analytical Characterization
To ensure the successful formation of the desired hydrochloride salt and to assess its quality, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the compound and the protonation of the amine group.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic N-H stretching vibrations of the ammonium salt, which are typically broad and found in the range of 2400-3000 cm⁻¹.[3]
-
DSC (Differential Scanning Calorimetry): To determine the melting point and assess the thermal stability of the salt. A sharp melting point is indicative of a pure crystalline compound.
-
PXRD (Powder X-ray Diffraction): To confirm the crystalline nature of the solid and to identify its polymorphic form.
-
Elemental Analysis: To determine the elemental composition and confirm the 1:1 stoichiometry of the amine and hydrochloride.
References
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. curiaglobal.com [curiaglobal.com]
Technical Support Center: Managing Hazardous Reagents in Fluorination Reactions
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties conferred by the fluorine atom can dramatically enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] However, the reagents used to forge the robust carbon-fluorine bond are often highly reactive, toxic, and corrosive, presenting significant safety and handling challenges.[1][2]
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of fluorination chemistry safely and effectively.
Part 1: Foundational Safety & Handling Principles
Safe and successful fluorination begins long before the reaction is initiated. A rigorous adherence to safety protocols is non-negotiable.
Q: What are the essential personal protective equipment (PPE) requirements for handling fluorinating agents?
A: A multi-layered approach to PPE is critical to prevent exposure.[3]
-
Eye Protection: At a minimum, chemical splash goggles are required. For reactions with a significant splash risk, a full-face shield should be worn in addition to goggles.[3]
-
Hand Protection: The choice of gloves must be based on the specific reagent and solvent used; consult the glove manufacturer's compatibility chart. Double-gloving is strongly recommended when handling highly corrosive or readily absorbed compounds.[3][4]
-
Body Protection: A flame-resistant lab coat is mandatory. For larger-scale operations or when working with particularly hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (HF), a chemical-resistant apron or suit is necessary.[3][5]
-
Respiratory Protection: If engineering controls cannot maintain exposure below permissible limits, a suitable respirator must be used.[5]
Q: What engineering controls are necessary for fluorination reactions?
A: Engineering controls are the primary line of defense.
-
Fume Hood: All manipulations of fluorinating agents and reactions must be performed in a well-ventilated chemical fume hood.[5]
-
Glove Box: For exceptionally hazardous, moisture-sensitive, or gaseous fluorinating agents (e.g., F₂), a glove box with an inert atmosphere is recommended.[3][4]
-
Material Compatibility: HF and certain fluoride-generating reagents can corrode standard glassware.[2] Ensure your reaction vessels are compatible. For work involving HF, specialized materials like polytetrafluoroethylene (PTFE) are often required.[6]
Q: How should I properly store fluorinating agents?
A: Proper storage is crucial for both safety and reagent stability.
-
Location: Store reagents in a cool, dry, and well-ventilated area.[3][5]
-
Segregation: Keep them away from incompatible materials, particularly strong acids, bases, oxidizing agents, and water.[3]
-
Labeling: All containers must be clearly labeled with the chemical name and all associated hazard warnings.[3][5]
Part 2: Troubleshooting Common Fluorination Problems
This section addresses specific issues you may encounter during your experiments.
General Workflow for Fluorination Reactions
Below is a generalized workflow applicable to many fluorination procedures. Specific steps will vary based on the chosen reagent and substrate.
Caption: General experimental workflow for fluorination.
Issue 1: Low or No Product Yield
This is one of the most common challenges. The underlying cause can often be traced to the reagent, solvent, or reaction conditions.
Q: My reaction with a nucleophilic agent (e.g., DAST, KF) is not working. What should I check first?
A: Several factors could be at play. A systematic check is in order.
-
Reagent Inactivity: Many fluorinating agents, especially nucleophilic ones, are highly sensitive to moisture.[7] DAST and Deoxo-Fluor® can degrade over time, even with proper storage.[8] Anhydrous fluoride salts like KF and CsF are very hygroscopic and their reactivity plummets in the presence of water.[9][10]
-
Solvent Issues: The solvent must be scrupulously dry and compatible with your reagent.[8] For SN2-type reactions, protic solvents like alcohols can hydrogen-bond to the fluoride ion, reducing its nucleophilicity.[11]
-
Poor Leaving Group: For deoxyfluorination of alcohols, the hydroxyl group must be effectively activated to serve as a good leaving group.[8][12]
-
Solution: In challenging cases, consider converting the alcohol to a better leaving group, such as a tosylate or mesylate, prior to fluorination with a fluoride salt.[12]
-
-
Insufficient Temperature: Many fluorination reactions require thermal energy to overcome the activation barrier.[8]
-
Solution: Gradually increase the reaction temperature while carefully monitoring for decomposition. SNAr reactions, in particular, often require elevated temperatures.[7]
-
Q: I'm using an electrophilic agent like Selectfluor®, but the reaction is sluggish. What's the problem?
A: While often more robust than nucleophilic agents, the reactivity of electrophilic N-F reagents can be highly dependent on the reaction environment.[13]
-
Sub-optimal Reaction Media: The solvent system is critical. The reactivity of Selectfluor® can be significantly influenced by the solvent.[7]
-
Solution: Screen different solvents. For some substrates, co-solvent systems (e.g., water and chloroform) have proven effective.[7] Acetonitrile is a widely used and generally compatible solvent.[7] Be aware that electrophilic reagents like Selectfluor® can react exothermically and dangerously with solvents like DMF, pyridine, and DMSO.[7][8]
-
-
Missing Activator/Base: Some reactions require a base or an activator to generate the nucleophilic species that will be fluorinated.
-
Solution: Review literature for similar transformations. The addition of a mild base may be necessary to deprotonate your substrate, for example, to form an enolate for subsequent fluorination.[7]
-
Caption: Troubleshooting workflow for low or no product yield.[8]
Issue 2: Poor Selectivity or Substrate Decomposition
Q: My reaction is producing a mixture of isomers. How can I improve regioselectivity?
A: This is a common issue when a substrate has multiple potential reaction sites.[7]
-
Exploit Directing Groups: Existing functional groups on your substrate can electronically or sterically direct the fluorination to a specific position. Careful substrate design is key.[7]
-
Change the Fluorinating Agent: Different reagents can exhibit different selectivities. For example, bulkier reagents may favor less sterically hindered positions.
-
Utilize Catalysis: For C-H activation/fluorination, the choice of catalyst and directing group is paramount for achieving high regioselectivity.[7]
Q: My starting material or product is decomposing under the reaction conditions. What can I do?
A: Fluorination reagents can be harsh, and sensitive substrates may not tolerate the conditions.
-
Employ Milder Conditions: Try running the reaction at a lower temperature to prevent the formation of byproducts.[7]
-
Use a Milder Reagent: If using a highly reactive agent like DAST, consider a more gentle alternative if applicable. For electrophilic fluorination of sensitive substrates, neutral N-F reagents may be preferable to more reactive quaternary salts.[13]
-
Control pH: For substrates sensitive to acidic or basic conditions, consider buffering the reaction. For example, the addition of a mild base like Li₂CO₃ can prevent the formation of dimeric byproducts during the fluorination of indoles.[7]
Part 3: Reagent-Specific FAQs & Protocols
Q: How do I choose between a nucleophilic and an electrophilic fluorinating agent?
A: The choice is dictated by the electronic nature of your substrate.
Caption: Decision tree for selecting a fluorination approach.[8][14]
Q: What are the primary hazards of DAST and how do I quench it?
A: Diethylaminosulfur trifluoride (DAST) is widely used but has significant hazards. It can decompose violently at elevated temperatures (above 90 °C).[2][8] The quenching process is exothermic and releases corrosive gases.[3]
Experimental Protocol 1: Quenching of DAST
This protocol must be performed by trained personnel with appropriate safety measures in a chemical fume hood.[3]
-
Preparation: Ensure the reaction is complete via TLC, LC-MS, or another appropriate technique. Cool the reaction mixture to 0 °C in an ice-water bath. Prepare a quench solution of saturated aqueous sodium bicarbonate (NaHCO₃) or a beaker with a large amount of crushed ice.[3]
-
Quenching Procedure: With vigorous stirring, slowly and carefully add the reaction mixture to the chilled NaHCO₃ solution or ice. Caution: This process is exothermic and will evolve gas. The addition must be slow to control the reaction rate and prevent excessive foaming or pressure buildup.[3]
-
Completion: Continue stirring until all gas evolution has ceased.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product.
-
Finishing: Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Waste Disposal: The neutralized aqueous layer must be disposed of as hazardous waste according to your institution's guidelines.[3]
Q: How should I handle waste from fluorination reactions?
A: Proper waste management is essential for environmental protection and safety.[15]
-
Collection: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[3][5]
-
Segregation: Never mix incompatible waste streams.[3] For example, acidic waste containing HF should not be mixed with cyanide-containing waste.
-
Neutralization: Quenching reactive fluorinating agents is the first step in waste management.[3] Aqueous waste streams containing fluoride ions can sometimes be treated by precipitation with a calcium salt to form insoluble calcium fluoride (CaF₂), which can then be disposed of.[16]
-
Disposal: All fluorinated waste, including neutralized aqueous layers and contaminated solids, must be disposed of as hazardous waste through your institution's environmental health and safety office.[3][5]
Data Presentation: Comparison of Common Fluorinating Agents
| Fluorinating Agent | Type | Common Uses | Key Advantages | Key Hazards & Disadvantages |
| KF, CsF | Nucleophilic | Halide displacements (Sₙ2, SₙAr)[10] | Safe, easy to handle, good atom economy[9] | Very hygroscopic; often requires high temperatures or phase-transfer catalysts[9][10] |
| DAST | Nucleophilic | Alcohol → C-F; Carbonyl → CF₂[9] | Effective for deoxyfluorination[1] | Thermally unstable, can explode at high temps; corrosive byproducts[8][9] |
| Selectfluor® | Electrophilic | Fluorination of aromatics, enolates, C-H bonds[9] | Stable solid, easy to handle, low toxicity[9][13] | Expensive; generates amine waste; can react violently with certain solvents[7][8][9] |
| NFSI | Electrophilic | Similar to Selectfluor® | Stable solid, easy to handle[14] | Expensive; generates sulfonamide waste[9] |
| HF (in Pyridine) | Nucleophilic | Halide displacement, epoxide opening[14][17] | Excellent atom economy[9] | Extremely corrosive and toxic; requires specialized equipment and handling[2][8] |
| Elemental F₂ | Electrophilic | Direct fluorination of C-H bonds, aromatics[9] | Highest atom economy[4][9] | Extremely reactive, toxic, and corrosive; requires specialized equipment and expertise[4][8] |
References
- 1. mt.com [mt.com]
- 2. Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 6. How to Implement Safety Measures for Fluoroantimonic Acid? [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 11. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. organicreactions.org [organicreactions.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for (3,3-Difluorocyclobutyl)methanamine Purity Determination
Welcome to the technical support center for the analytical characterization of (3,3-Difluorocyclobutyl)methanamine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-tested insights into the most effective analytical techniques. Here, we move beyond simple protocols to explain the why behind the methods, offering robust troubleshooting guides and validated workflows.
Section 1: Gas Chromatography (GC) - Managing a Challenging Analyte
Gas chromatography is a powerful tool for separating volatile and semi-volatile compounds.[2] However, the primary amine functionality and high polarity of this compound present significant challenges.
Frequently Asked Questions (GC)
Q1: Can I analyze this compound directly by GC?
A: Direct analysis is often problematic. Primary amines like this one are highly active and prone to interacting with active sites (e.g., free silanols) on the surface of GC inlets and columns.[3][4] This interaction leads to poor chromatographic performance, characterized by severe peak tailing, poor reproducibility, and inaccurate quantification.[4][5] While specialized amine-specific columns exist (e.g., wax-based columns like Carbowax Amine or base-deactivated columns), derivatization is the most reliable strategy to ensure robust and accurate results.[4][6]
Q2: What is derivatization and why is it necessary for this compound?
A: Derivatization is a chemical reaction that converts the polar, active primary amine into a less polar, more volatile, and more thermally stable derivative.[5] The primary goal is to replace the active hydrogen atoms on the amino group with a non-polar functional group.[7] This modification significantly improves chromatographic behavior by:
-
Reducing Polarity: Minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks.[3][5]
-
Increasing Volatility: Allows the compound to be analyzed at lower temperatures, reducing the risk of on-column degradation.[5][7]
-
Enhancing Sensitivity: Introducing fluorine atoms via derivatization can dramatically increase sensitivity for detectors like the Electron Capture Detector (ECD).[5]
Troubleshooting Guide: Poor Peak Shape in GC Analysis
Issue: My chromatogram for this compound shows significant peak tailing and low response, even on a new column.
This is a classic symptom of analyte-column interaction. The primary amine is adsorbing to active sites. The definitive solution is chemical derivatization.
Protocol: Acylation Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol converts the primary amine to a stable trifluoroacetamide derivative, which is ideal for GC analysis.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh a known amount of the amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent to dissolve the sample. Carefully add 100 µL of TFAA to the vial.[5]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-FID or GC-MS system.
Expected Outcome: The resulting trifluoroacetamide derivative will be significantly less polar and more volatile, yielding a sharp, symmetrical peak with improved response and resolution.
Caption: Workflow for troubleshooting poor GC peak shape.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for pharmaceutical impurity profiling.[2][8] However, this compound lacks a strong UV chromophore, making detection a primary challenge.
Frequently Asked Questions (HPLC)
Q1: My compound doesn't absorb UV light well. How can I detect it using HPLC?
A: This is a common issue for aliphatic amines.[9] You have three main strategies:
-
Low UV Wavelength Detection: Attempt detection at very low wavelengths (e.g., 200-215 nm), but be aware that this often results in high background noise and poor sensitivity.[10]
-
Derivatization: Similar to GC, you can use pre-column derivatization to attach a UV-active or fluorescent tag to the amine.[9][11][12] Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are effective for this purpose.[11][12][13]
-
Universal Detectors: Employ a "universal" detector that does not rely on chromophores. The most common choices in pharmaceutical analysis are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).[14] Mass Spectrometry (MS) is also a powerful, universal detector.[2][15]
Q2: Which is better for my application: CAD, ELSD, or MS?
A: The choice depends on your specific needs for sensitivity, quantification, and impurity identification.
-
ELSD/CAD: Excellent for quantifying known compounds when a reference standard is available. They provide a more uniform response for compounds with different structures compared to UV. CAD generally offers better sensitivity and a wider dynamic range than ELSD.[14]
-
Mass Spectrometry (MS): The most powerful option. It not only detects and quantifies the analyte but also provides mass information, which is invaluable for identifying unknown impurities.[8][16][17] High-Resolution Mass Spectrometry (HRMS) can even help determine the elemental composition of an unknown peak.[8][16]
Troubleshooting Guide: Detecting Non-Chromophoric Impurities
Issue: My HPLC-UV analysis shows my main peak is >99% pure, but other orthogonal tests (like NMR) suggest the presence of impurities.
This indicates your UV method is "blind" to certain impurities that lack a chromophore. Relying solely on UV detection for this compound can lead to a dangerous overestimation of purity.
Workflow: Universal Detection Strategy
To obtain a true purity profile, a universal detector is required. This workflow outlines the logical progression.
Caption: Decision workflow for selecting an appropriate HPLC detector.
Data Comparison: HPLC Detector Technologies
| Detector | Principle | Pros | Cons | Best For |
| UV-Vis | Light Absorbance | Simple, robust, inexpensive.[9] | Requires a chromophore; response varies between compounds.[9] | Compounds with strong UV absorbance. |
| ELSD | Light scattering of non-volatile analyte particles | Universal (no chromophore needed); simple.[14] | Non-linear response; lower sensitivity for semi-volatiles. | High-concentration, non-volatile analytes. |
| CAD | Aerosol charging and measurement | Universal; better sensitivity and wider linear range than ELSD.[14] | Requires non-volatile mobile phases; response can be complex. | General purpose universal detection. |
| MS | Mass-to-charge ratio | Universal, highly sensitive and selective; provides structural info.[2][16] | Higher cost and complexity.[16] | Impurity identification and quantification.[8][17] |
Section 3: Quantitative NMR (qNMR) for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) has become a powerful primary method for purity assessment, offering a compelling alternative to chromatography.[18][19]
Frequently Asked Questions (qNMR)
Q1: How does qNMR work, and why is it considered an "absolute" method?
A: qNMR determines purity by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[18][20] The key principle is that the NMR signal intensity is directly proportional to the number of nuclei generating that signal.[18] Unlike chromatography, which provides a relative percentage of detected components, qNMR can provide an absolute purity value (w/w %) without needing a reference standard of the analyte itself.[1][20]
Q2: What are the critical parameters for an accurate qNMR experiment?
A: To ensure accuracy, several parameters must be strictly controlled:
-
Internal Standard Selection: The standard must be stable, non-reactive with the analyte, have high purity, and possess signals that are well-resolved from analyte signals.
-
Relaxation Delay (D1): This is the most critical parameter. The D1 delay must be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the standard to ensure complete relaxation and accurate integration.
-
Pulse Width: A calibrated 90° pulse must be used.[21]
-
Data Processing: Proper phasing, baseline correction, and integration are essential.[21]
Protocol: Purity Determination by ¹H qNMR
Objective: To determine the absolute weight % purity of this compound.
Materials:
-
This compound sample
-
Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone)
-
Deuterated Solvent (e.g., DMSO-d₆, MeOD)
-
High-precision analytical balance
-
NMR spectrometer
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the internal standard into a clean vial.
-
Accurately weigh ~15-20 mg of the this compound sample into the same vial.
-
Record both weights precisely (to 0.01 mg).[21]
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify non-overlapping signals for both the analyte and the internal standard.
-
Set up the quantitative experiment with a relaxation delay (D1) of at least 30 seconds (a conservative value, should be optimized by measuring T1).
-
Use a 90° pulse and acquire at least 16 scans for good signal-to-noise.[21]
-
-
Data Processing & Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the chosen signal for the analyte (I_analyte) and the internal standard (I_std).
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. tandfonline.com [tandfonline.com]
- 9. veeprho.com [veeprho.com]
- 10. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. almacgroup.com [almacgroup.com]
- 18. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 19. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. pubsapp.acs.org [pubsapp.acs.org]
Technical Support Center: Resolving Diastereomers of Substituted (3,3-Difluorocyclobutyl)methanamine
Welcome to the technical support center for the resolution of diastereomers of substituted (3,3-difluorocyclobutyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this specific and often challenging class of chemical separations. The unique structural features of fluorinated cyclobutane derivatives, particularly the gem-difluoro group, introduce specific stereochemical and analytical complexities that require tailored resolution strategies.
This resource is structured to address common questions and experimental hurdles, moving from foundational concepts to advanced troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the resolution of substituted this compound diastereomers challenging?
The primary challenge lies in the subtle differences in the physicochemical properties of the diastereomers. The rigid cyclobutane ring and the presence of the difluoro group can lead to very similar polarities and conformations between diastereomers, making them difficult to separate by standard chromatographic or crystallization techniques. Furthermore, the basic nature of the primary amine can lead to peak tailing and poor resolution on silica-based chiral stationary phases.
Q2: What are the principal methods for resolving these diastereomers?
The two most effective and commonly employed methods are:
-
Chiral Chromatography: Primarily Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
-
Fractional Crystallization: This classical method involves forming diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in solubility.[1][2]
Q3: How do I determine the diastereomeric ratio of my mixture?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, ¹⁹F NMR is highly effective for analyzing fluorinated compounds due to its high sensitivity and the large chemical shift dispersion of fluorine atoms.[3][4][5] The distinct electronic environment of the fluorine atoms in each diastereomer often results in well-resolved signals, allowing for accurate integration and quantification of the diastereomeric ratio.[6] ¹H NMR can also be used, but signal overlap can sometimes complicate analysis.
Troubleshooting Guide: Chiral Chromatography
Chiral chromatography, particularly SFC, is often the method of choice for both analytical and preparative-scale separation of amine diastereomers due to its speed, efficiency, and reduced solvent consumption.[7][8]
Issue 1: Poor or No Separation on a Polysaccharide-Based Chiral Stationary Phase (CSP)
Causality: Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are versatile but can exhibit poor performance with basic compounds like primary amines. This is often due to strong, non-enantioselective interactions between the amine and the stationary phase, leading to peak broadening and a lack of resolution.
Troubleshooting Protocol:
-
Mobile Phase Modification: The addition of an acidic or basic additive to the mobile phase is crucial.
-
Acidic Additives: For SFC, incorporating a strong acid like ethanesulfonic acid (ESA) or trifluoroacetic acid (TFA) into the co-solvent (typically an alcohol) can dramatically improve separations.[9] The acid forms an ion pair with the basic amine, and the SFC system separates this intact salt pair.
-
Basic Additives: For some polysaccharide columns, particularly in HPLC, a basic additive like diethylamine (DEA) or ammonium hydroxide may be necessary to suppress undesirable interactions with the stationary phase.[7]
-
-
Column Screening: Systematically screen a variety of polysaccharide-based CSPs. Different columns have distinct chiral recognition mechanisms, and one may provide significantly better selectivity.
-
Consider a Crown Ether-Based CSP: For primary amines, crown ether-derived stationary phases, such as Crownpak® CR-I(+), can offer superior separation.[7] These columns operate under acidic mobile phase conditions and are specifically designed for the chiral recognition of primary amines.[7]
Experimental Workflow: Chiral SFC Method Development
Caption: Chiral SFC method development workflow.
Issue 2: My Diastereomers Co-elute After Derivatization
Causality: An indirect approach to chiral separation involves derivatizing the amine with a chiral derivatizing agent (CDA) to form a new pair of diastereomers, which can then be separated on a standard achiral column.[8][] If co-elution occurs, the chosen CDA may not be inducing a sufficient difference in the physicochemical properties of the newly formed diastereomers.
Troubleshooting Protocol:
-
Screen Different Chiral Derivatizing Agents: A variety of CDAs are available, such as chiral isocyanates, isothiocyanates, or carboxylic acid derivatives.[] Experiment with CDAs that have different structural features to maximize the potential for creating separable diastereomers.
-
Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion. Incomplete reactions will result in a complex mixture of starting materials and products, complicating the chromatography.
-
Re-evaluate the Chromatographic System: Even with successful derivatization, the separation of the new diastereomers may require optimization of the mobile phase, stationary phase (e.g., C18, phenyl-hexyl), and temperature on an achiral system.
Troubleshooting Guide: Fractional Crystallization
Fractional crystallization is a powerful, scalable technique for diastereomer resolution. Its success hinges on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.[1][2]
Issue 1: No Crystalline Salt Formation
Causality: The formation of a stable, crystalline salt is a prerequisite for this method. If no solid precipitates, it could be due to high solubility of both diastereomeric salts in the chosen solvent, or an unfavorable interaction between the amine and the resolving agent.
Troubleshooting Protocol:
-
Screen a Panel of Resolving Agents: The choice of resolving agent is critical. For a basic amine, chiral carboxylic acids are the resolving agents of choice. Common and effective options include:
-
Tartaric acid and its derivatives
-
Mandelic acid and its derivatives
-
Camphorsulfonic acid
-
-
Systematic Solvent Screening: The solubility of the diastereomeric salts is highly dependent on the solvent system. Screen a range of solvents with varying polarities.[11]
-
Start with common solvents like ethanol, methanol, isopropanol, and acetone.
-
Consider solvent mixtures (e.g., ethanol/water, acetone/heptane) to fine-tune solubility.
-
Issue 2: Low Diastereomeric Excess (d.e.) in the Crystalline Solid
Causality: This indicates that the solubilities of the two diastereomeric salts in the chosen solvent system are too similar, leading to co-precipitation.
Troubleshooting Protocol:
-
Optimize Crystallization Conditions:
-
Temperature: Slowly cool the solution to encourage selective crystallization of the less soluble diastereomer. Avoid crash cooling, which can trap impurities and the more soluble diastereomer.
-
Concentration: Experiment with different starting concentrations. A more dilute solution may improve selectivity.
-
Stirring: Gentle stirring can promote crystal growth, but vigorous agitation may lead to the formation of fine particles that are difficult to filter and may have lower purity.
-
-
Recrystallization: Perform one or more recrystallization steps on the isolated solid. This is a standard method to enhance the purity of the less soluble diastereomer.
-
Recycle the Unwanted Diastereomer: The more soluble diastereomer remaining in the mother liquor is often discarded, which limits the theoretical yield to 50%.[12] Implementing a racemization and recycling protocol for the unwanted isomer can significantly improve the overall process efficiency.[12][13]
Data Presentation: Solvent Screening for Fractional Crystallization
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (+)-Tartaric Acid | Ethanol | 45 | 85 |
| (+)-Tartaric Acid | Isopropanol | 40 | 92 |
| (+)-Tartaric Acid | Acetone | 35 | 78 |
| (S)-Mandelic Acid | Ethanol | 52 | 65 |
| (S)-Mandelic Acid | Methanol/Water (9:1) | 48 | 75 |
Note: These are illustrative data. Actual results will vary based on the specific substituents on the cyclobutane ring.
Experimental Workflow: Fractional Crystallization
Caption: Fractional crystallization workflow.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. biophysics.org [biophysics.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. rsc.org [rsc.org]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
A Predictive ¹H and ¹³C NMR Spectroscopic Guide to (3,3-Difluorocyclobutyl)methanamine
A Technical Comparison and Characterization Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorinated bioisosteres is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3,3-difluorocyclobutyl moiety, in particular, has emerged as a valuable motif, offering a rigid scaffold with a unique electronic profile. (3,3-Difluorocyclobutyl)methanamine serves as a key building block for introducing this moiety. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of direct experimental spectra in the public domain, this guide leverages established NMR principles and experimental data from structurally analogous compounds to offer a robust and scientifically grounded prediction of the key spectral features.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of related structures, including 2-(3,3-difluorocyclobutyl)ethan-1-ol and cyclobutylamine, and the known effects of gem-difluorination on cyclobutane rings.[1][2][3][4]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | ~ 2.5 - 2.7 | Multiplet | - |
| H-2, H-4 | ~ 2.2 - 2.4 | Multiplet (app triplet of triplets) | ²JHF ≈ 10-15 Hz, ³JHH ≈ 7-10 Hz |
| H-α | ~ 2.8 - 3.0 | Doublet | ³JHH ≈ 7-8 Hz |
| -NH₂ | ~ 1.5 (variable) | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 | ~ 35 - 40 | Singlet | - |
| C-2, C-4 | ~ 30 - 35 | Triplet | ²JCF ≈ 20-25 Hz |
| C-3 | ~ 120 - 125 | Triplet | ¹JCF ≈ 280-300 Hz |
| C-α | ~ 45 - 50 | Singlet | - |
Structural Elucidation and Spectral Interpretation
The predicted NMR spectra of this compound are dictated by the interplay of the cyclobutane ring's puckered conformation and the strong electron-withdrawing effect of the geminal fluorine atoms.
¹H NMR Spectrum Analysis
The proton spectrum is anticipated to be complex due to the conformational rigidity of the cyclobutane ring and extensive spin-spin coupling.
-
Cyclobutyl Protons (H-1, H-2, H-4): The methine proton (H-1) is expected to resonate as a multiplet in the range of 2.5-2.7 ppm. The methylene protons adjacent to the difluorinated carbon (H-2 and H-4) are diastereotopic and will appear as a complex multiplet, likely resembling a triplet of triplets due to coupling with H-1 and the geminal fluorine atoms. The ²JHF coupling is a key feature, expected to be in the range of 10-15 Hz.[5]
-
Methylene Protons (H-α): The protons of the aminomethyl group are expected to appear as a doublet around 2.8-3.0 ppm, resulting from coupling to the methine proton H-1.
-
Amine Protons (-NH₂): The chemical shift of the amine protons is highly dependent on solvent and concentration and is expected to appear as a broad singlet.
¹³C NMR Spectrum Analysis
The carbon spectrum will be characterized by the significant influence of the fluorine atoms on the chemical shifts and the presence of carbon-fluorine couplings.
-
Difluorinated Carbon (C-3): The most downfield signal is predicted to be the carbon bearing the two fluorine atoms (C-3), appearing as a triplet due to the one-bond carbon-fluorine coupling (¹JCF). This coupling is typically large, in the range of 280-300 Hz.[4]
-
Adjacent Carbons (C-2, C-4): The carbons adjacent to the CF₂ group will also exhibit coupling to the fluorine atoms, appearing as triplets with a smaller two-bond coupling constant (²JCF) of approximately 20-25 Hz.[5]
-
Methine and Methylene Carbons (C-1, C-α): The methine carbon (C-1) and the methylene carbon of the aminomethyl group (C-α) are expected to appear as singlets at approximately 35-40 ppm and 45-50 ppm, respectively.
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in these predictions, a comparison with the experimental data of 2-(3,3-difluorocyclobutyl)ethan-1-ol and cyclobutylamine is instructive.
-
2-(3,3-difluorocyclobutyl)ethan-1-ol: The ¹H NMR spectrum of this alcohol shows a complex multiplet for the cyclobutyl protons, consistent with the predicted pattern for the aminomethane derivative.[1] The presence of the electron-withdrawing hydroxyl group influences the chemical shifts of the adjacent protons, providing a valuable reference point.
-
Cyclobutylamine: The ¹H and ¹³C NMR data for cyclobutylamine offer a baseline for the chemical shifts of the cyclobutane ring protons and carbons in the absence of fluorine substituents.[2][3] The introduction of the gem-difluoro group is known to cause a significant downfield shift of the attached carbon (C-3) and its adjacent carbons (C-2, C-4) due to the strong inductive effect of fluorine.[4]
Experimental Protocols
For the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedures are recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O for the hydrochloride salt).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Acquisition
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
Visualizing the Structure and Predicted Spectral Features
The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its NMR-based characterization.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR-based characterization.
Conclusion
This guide provides a detailed predictive framework for the ¹H and ¹³C NMR characterization of this compound. By leveraging data from analogous structures and fundamental NMR principles, a comprehensive set of expected spectral parameters has been compiled. This information is intended to serve as a valuable resource for researchers in the synthesis, purification, and application of this important fluorinated building block, facilitating its unambiguous identification and the structural elucidation of its derivatives.
References
- 1. 2-(3,3-difluorocyclobutyl)ethan-1-ol(1056467-54-9) 1H NMR spectrum [chemicalbook.com]
- 2. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclobutylamine(2516-34-9) 1H NMR spectrum [chemicalbook.com]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Cyclobutylamines
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry.[1] It profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3][4] A delicate balance is required; sufficient lipophilicity is necessary for a drug to traverse cellular membranes, but excessive lipophilicity can lead to poor solubility, rapid metabolism, and off-target toxicity.[] The octanol-water partition coefficient (logP) and distribution coefficient (logD) are the standard metrics for quantifying lipophilicity, with an optimal logD range for many drug candidates falling between 1 and 3.[4]
The introduction of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry to modulate various properties, including lipophilicity.[6][7] The unique electronic properties of fluorine can lead to enhanced metabolic stability, improved binding affinity, and altered physicochemical characteristics.[7][8] This guide focuses specifically on the impact of fluorination on the lipophilicity of the cyclobutylamine scaffold, a structural motif of growing interest in drug design.
The Fluorine Effect: Gauging the Impact on Cyclobutylamine Lipophilicity
The substitution of hydrogen with fluorine, the most electronegative element, can have varied effects on lipophilicity depending on the molecular context.[9] While the C-F bond is more lipophilic than a C-H bond, the overall impact on a molecule's logP is not always straightforward.[8] Factors such as the number and position of fluorine atoms and the overall molecular conformation play a crucial role.
In the context of cyclobutylamines, fluorination is generally expected to increase lipophilicity. This is attributed to several factors:
-
Increased Hydrophobic Surface Area: Fluorine atoms, despite being relatively small, are larger than hydrogen and can increase the nonpolar surface area of the molecule.
-
Modulation of Basicity: The strong electron-withdrawing nature of fluorine can decrease the basicity (pKa) of the amine group.[9] This reduction in basicity leads to a lower proportion of the ionized form at physiological pH (typically 7.4), and since the neutral form is more lipophilic, the overall logD increases.
-
Altered Conformation: The introduction of fluorine can influence the puckering of the cyclobutane ring, which in turn can affect how the molecule interacts with the solvent environment. Studies on cis-1,2-disubstituted cyclobutanes have shown that conformation has a decisive influence on lipophilicity.[10][11][12][13]
Recent studies on fluorinated cyclobutane derivatives have provided experimental evidence for these trends. For instance, research on cis- and trans-3-alkyl- and 3-aryl-3-fluorocyclobutylamines showed a consistent increase in logD values compared to their non-fluorinated parent compounds.[14]
Comparative Data: Expected Lipophilicity Trends
The following table summarizes the anticipated differences in logP/logD values between non-fluorinated and mono-fluorinated cyclobutylamines, based on established principles of medicinal chemistry.
| Compound | Structure (Example) | Expected LogP/LogD Change | Rationale |
| Cyclobutylamine | Baseline | Reference compound. | |
| 3-Fluorocyclobutylamine | Increase | Increased hydrophobic surface area and reduced pKa of the amine.[9][14] |
Experimental Verification: Determining Lipophilicity
To empirically validate these principles, a robust experimental protocol is essential. The "shake-flask" method is the gold standard for determining logP/logD values and involves partitioning a compound between n-octanol and a buffered aqueous phase.[15][16][17]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for determining the logD of a cyclobutylamine derivative.
Caption: Workflow for LogD determination using the shake-flask method.
Detailed Step-by-Step Protocol: Shake-Flask LogD Measurement
This protocol is designed for determining the logD at pH 7.4.
1. Materials and Reagents:
-
Test Compounds (Fluorinated and non-fluorinated cyclobutylamines)
-
1-Octanol (HPLC grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Deionized Water
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
2. Causality Behind Experimental Choices:
-
1-Octanol/Water System: This biphasic system is the industry standard and has been shown to be a good mimic of the partitioning behavior across biological membranes.[17]
-
pH 7.4 Buffer: This pH is chosen to mimic physiological conditions in the blood and extracellular fluid, making the resulting logD value highly relevant for predicting in vivo behavior.[16]
-
Pre-saturation of Phases: Pre-saturating the n-octanol with buffer and the buffer with n-octanol is critical to ensure that the volumes of the two phases do not change during the experiment, which would lead to inaccurate concentration measurements.[17]
-
HPLC for Quantification: HPLC is a highly sensitive and accurate method for determining the concentration of the analyte in each phase, especially when dealing with small quantities of material.[18][19]
3. Protocol:
-
Phase Preparation:
-
Combine equal volumes of 1-octanol and PBS (pH 7.4) in a separation funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. Drain and store each phase separately. This will be your pre-saturated octanol and pre-saturated buffer.
-
-
Sample Preparation:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
-
Partitioning Experiment:
-
For each compound, add 990 µL of pre-saturated octanol and 990 µL of pre-saturated buffer to a glass vial.
-
Add 20 µL of the 10 mM DMSO stock solution to the vial. The final concentration will be approximately 100 µM.
-
Cap the vials tightly and vortex vigorously for 3 minutes.
-
Place the vials on a shaker and agitate at room temperature for 24 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at 2000 x g for 10 minutes to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from the top (octanol) phase and an aliquot from the bottom (aqueous) phase. Be extremely careful not to disturb the interface.
-
Prepare appropriate dilutions of each aliquot for HPLC analysis.
-
Analyze the concentration of the compound in each phase using a validated HPLC method. A calibration curve should be generated to ensure accurate quantification.
-
-
Calculation:
-
Calculate the LogD using the following formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Conclusion and Future Directions
The strategic incorporation of fluorine into the cyclobutylamine scaffold offers a powerful tool for medicinal chemists to fine-tune lipophilicity. As demonstrated, fluorination generally leads to an increase in logD, a consequence of altered electronics and conformation. The provided experimental protocol offers a reliable method for quantifying these effects, enabling researchers to make data-driven decisions in the optimization of drug candidates.
Future work in this area could involve exploring the effects of multiple fluorine substitutions on the cyclobutane ring and investigating the interplay between fluorination and other substituents on the overall physicochemical profile of these promising molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In Vitro Metabolic Stability Assays of (3,3-Difluorocyclobutyl)methanamine Derivatives
This guide provides an in-depth comparison of in vitro metabolic stability assays, with a specific focus on evaluating (3,3-Difluorocyclobutyl)methanamine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust methodologies for assessing the metabolic fate of these promising fluorinated compounds. We will delve into the causality behind experimental choices, compare common in vitro systems, and provide detailed protocols and data interpretation frameworks to ensure scientific integrity and reproducibility.
The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a cornerstone of ADME profiling.[1][2] Compounds that are metabolized too quickly often fail to achieve therapeutic concentrations in the body, leading to poor efficacy. Conversely, compounds that are metabolized too slowly can accumulate, potentially causing toxicity.[1][3]
The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[4][5][6] These enzymes catalyze Phase I oxidative reactions, which are often the first step in making a drug more water-soluble for excretion.[6][7] Therefore, early in vitro assessment of metabolic stability using liver-derived systems is crucial for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[1][8]
The Advantage of Fluorination: The Case for this compound Derivatives
The strategic incorporation of fluorine into drug candidates has become a powerful tactic in medicinal chemistry to enhance metabolic stability.[9] This is primarily due to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism by CYP450 enzymes.[9][10] The this compound scaffold is a prime example of this strategy, where the gem-difluoro group is expected to confer enhanced stability. This guide will compare the metabolic fate of such derivatives to their non-fluorinated counterparts.
Comparing In Vitro Models for Metabolic Stability Assessment
The choice of an in vitro model is a critical decision that depends on the specific questions being asked, the stage of drug discovery, and the resources available. The three most common systems are liver microsomes, S9 fraction, and hepatocytes.
| In Vitro System | Description | Advantages | Disadvantages |
| Liver Microsomes | Vesicles of the endoplasmic reticulum isolated from hepatocytes.[4][11] | Rich in Phase I enzymes (CYP450s, FMOs).[12][13] Cost-effective, high-throughput, and well-characterized.[11][14] | Lacks Phase II enzymes and cytosolic enzymes.[14][15][16] Does not account for cellular uptake and transport. |
| Liver S9 Fraction | A supernatant fraction containing both microsomes and the cytosolic fraction of the liver.[12][17] | Contains both Phase I (microsomal) and Phase II (cytosolic) enzymes.[12][15][17] More comprehensive metabolic profile than microsomes.[16] | Lower concentration of microsomal enzymes compared to isolated microsomes.[18] Cofactors for Phase II reactions often need to be added.[17] |
| Hepatocytes | Intact, viable liver cells.[19] | The "gold standard" as they contain a full complement of Phase I and II enzymes, cofactors, and transporters in a cellular context.[2][15][16] | More expensive, lower throughput, and require more complex handling and culture techniques.[14][16] Cell viability can be an issue over longer incubation times.[20] |
For initial high-throughput screening of compounds like this compound derivatives, liver microsomes are often the preferred system due to their cost-effectiveness and focus on Phase I metabolism, which is typically the primary route of clearance for many small molecules.[11][12]
Experimental Protocol: A Validated Microsomal Stability Assay
This section provides a detailed, self-validating protocol for assessing the metabolic stability of this compound derivatives using pooled human liver microsomes (HLM).
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound derivatives (Test Compounds)
-
Non-fluorinated analog (Comparator Compound)
-
Verapamil or Diazepam (High-clearance positive control)[21]
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching
-
96-well incubation plates and analytical plates
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Thaw pooled HLM on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL. Keep on ice.
-
Prepare 1 µM working solutions of test compounds, comparator, and positive control in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep at 37°C.
-
-
Incubation Procedure:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound working solutions to the wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.[9]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[8][9] The final volume should be uniform (e.g., 200 µL).
-
Negative Control: Include a parallel incubation for each compound without the NADPH regenerating system. This is crucial to assess for any non-CYP450 mediated degradation or chemical instability.[9][22]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.[9]
-
Quenching: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point, where the quenching solution is added immediately after the NADPH system, represents 100% of the initial compound concentration.[9]
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well analytical plate for LC-MS/MS analysis.
-
Experimental Workflow Diagram
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. news-medical.net [news-medical.net]
- 4. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 6. openanesthesia.org [openanesthesia.org]
- 7. dynamed.com [dynamed.com]
- 8. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. youtube.com [youtube.com]
- 20. In vitro-in vivo extrapolation and hepatic clearance dependent underprediction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the X-ray Crystal Structure Analysis of Compounds Containing the 3,3-Difluorocyclobutyl Moiety
Abstract
The 3,3-difluorocyclobutyl moiety has emerged as a valuable structural motif in modern drug discovery and materials science, prized for its ability to modulate physicochemical properties and influence molecular conformation. A definitive understanding of its three-dimensional structure through X-ray crystallography is paramount for rational design. This guide provides an in-depth, experience-driven comparison of methodologies for the successful crystallization and structural analysis of compounds bearing this fluorinated ring system. We will explore the nuanced challenges presented by the 3,3-difluorocyclobutyl group, from conformational flexibility to its participation in non-covalent interactions, and offer actionable protocols and data-driven insights to navigate these complexities.
Introduction: The Rising Prominence of the 3,3-Difluorocyclobutyl Group
The strategic incorporation of fluorine into organic molecules is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] The 3,3-difluorocyclobutyl moiety, in particular, offers a unique combination of steric bulk and electronic properties. Its geminal difluoro substitution introduces a significant dipole moment and can influence the puckering of the four-membered ring, thereby constraining the conformational landscape of the parent molecule.[3] This has profound implications for drug-target interactions, where precise conformational control is a prerequisite for efficacy and selectivity.[4][5]
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, providing unequivocal evidence of their conformation and intermolecular interactions in the solid state.[6][7] The insights gained from crystal structures are invaluable for structure-activity relationship (SAR) studies and for guiding the design of next-generation compounds with optimized properties.[7]
The Crystallization Challenge: Navigating the Path to Diffraction-Quality Crystals
The journey from a purified compound to a high-quality crystal suitable for X-ray diffraction can be the most challenging step in structural analysis.[7][8] Compounds containing the 3,3-difluorocyclobutyl moiety present a unique set of considerations.
Conformational Heterogeneity and Ring Puckering
Unlike more rigid ring systems, cyclobutane and its derivatives are known for their ring-puckering motion.[9][10] The presence of the gem-difluoro group at the 3-position influences this puckering, often favoring a bent conformation to alleviate steric strain and unfavorable dipole-dipole interactions.[3] However, the energy barrier for ring inversion can be low, leading to a dynamic equilibrium of conformations in solution. This conformational flexibility can hinder the ordered packing required for crystallization.
The Role of Fluorine in Intermolecular Interactions
The highly electronegative fluorine atoms of the 3,3-difluorocyclobutyl group can participate in a variety of non-covalent interactions, including hydrogen bonds (C–H···F), halogen bonds, and fluorine-fluorine interactions.[11] While these interactions can be harnessed to promote crystal packing, their relatively weak and diffuse nature can also lead to disordered or poorly diffracting crystals.[11]
Comparative Crystallization Strategies
A systematic approach to crystallization screening is essential. The following table compares common crystallization techniques, with specific considerations for 3,3-difluorocyclobutyl-containing compounds:
| Crystallization Technique | Principle | Advantages for 3,3-Difluorocyclobutyl Compounds | Challenges & Mitigation Strategies |
| Slow Evaporation | Gradual removal of solvent increases solute concentration, leading to supersaturation and crystal growth.[12] | Simple to implement; effective for moderately soluble compounds. | Can lead to rapid crystal growth and poor quality. Mitigation: Use a solvent/anti-solvent system to slow evaporation; control temperature. |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop of the compound solution equilibrates with a larger reservoir of a precipitant via the vapor phase, slowly inducing crystallization.[8][12] | Requires minimal sample; allows for screening of a wide range of conditions. | Sensitive to vibrations and temperature fluctuations. Mitigation: Use a dedicated, stable environment for crystallization trays. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent, with crystallization occurring at the interface.[12][13] | Can produce high-quality crystals by promoting slow growth. | Requires careful selection of solvent/anti-solvent pairs with different densities. |
| Sublimation | The compound is heated under vacuum, and the vapor deposits as crystals on a cold surface.[12][13] | Effective for volatile, thermally stable compounds; can yield very pure crystals. | Not suitable for thermally labile compounds. |
| Co-crystallization | The target compound is crystallized with a second molecule (a co-former) to form a new crystalline phase with improved properties.[12][14] | Can overcome crystallization difficulties of the parent compound by introducing new intermolecular interactions. Mitigation: Requires screening of suitable co-formers. |
Experimental Protocol: A Step-by-Step Workflow for X-ray Crystal Structure Analysis
The following protocol outlines a generalized workflow for the X-ray crystal structure analysis of a novel compound containing a 3,3-difluorocyclobutyl moiety.
Step 1: Crystal Selection and Mounting
-
Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[8]
-
Carefully mount the selected crystal on a cryoloop or a glass fiber.
-
If data is to be collected at low temperatures (typically 100 K) to minimize thermal motion and radiation damage, the crystal is flash-cooled in a stream of cold nitrogen gas.
Step 2: X-ray Diffraction Data Collection
-
Mount the crystal on the goniometer head of the X-ray diffractometer.[8]
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to assess the crystal's diffraction quality and to determine the unit cell parameters.
-
Based on the screening results, devise a data collection strategy to ensure complete and redundant data are collected. Modern diffractometers often automate this process.[15]
-
Initiate the full data collection run. The exposure time per frame will depend on the crystal's scattering power and the intensity of the X-ray source.[15]
Step 3: Data Processing and Structure Solution
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.[16]
-
Build an initial molecular model into the electron density map.
Step 4: Structure Refinement and Validation
-
Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.[6]
-
Locate and add hydrogen atoms to the model.
-
Validate the final structure using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map.
-
Prepare the final structural data for deposition in a crystallographic database and for publication.
Visualizing the Workflow
References
- 1. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 2. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Drug-Polymer Intermolecular Interactions on Dissolution Performance of Copovidone-Based Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dynamics of drug-target interactions: drug-target residence time and its impact on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. unifr.ch [unifr.ch]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. excillum.com [excillum.com]
- 16. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
A Comparative Analysis of (3,3-Difluorocyclobutyl)methanamine and Other Fluorinated Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1][2] Among the diverse array of fluorinated motifs, small, strained ring systems have garnered significant attention. This guide provides an in-depth comparative study of (3,3-difluorocyclobutyl)methanamine, contrasting its performance and properties with other widely used fluorinated building blocks.
The Ascendancy of Fluorine in Drug Design
Fluorine's unique properties—high electronegativity, small atomic radius similar to hydrogen, and the strength of the carbon-fluorine bond—allow for subtle yet profound impacts on a molecule's profile.[3] Judicious placement of fluorine can enhance metabolic stability, modulate pKa, alter lipophilicity, and improve binding affinity, ultimately leading to more effective and safer therapeutics.[4][5] The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily.[6] This "metabolic blocking" is a key strategy for increasing a drug's half-life and bioavailability.[3][6]
The Cyclobutyl Scaffold: A Unique Vector in Chemical Space
Saturated carbocycles, particularly four-membered rings like cyclobutane, are increasingly utilized in drug discovery to introduce three-dimensionality.[7] The rigid nature of the cyclobutyl ring can lock in specific conformations, potentially leading to enhanced target engagement. When geminally difluorinated at the 3-position, the cyclobutyl ring imparts a unique combination of polarity and conformational constraint.
This compound , a primary amine appended to this scaffold, presents an intriguing building block for several reasons:
-
Metabolic Stability: The difluorinated cyclobutyl ring is inherently resistant to oxidative metabolism.[4]
-
pKa Modulation: The strong electron-withdrawing effect of the two fluorine atoms significantly lowers the basicity of the primary amine.[3][8] This can be advantageous for improving cell permeability and reducing off-target effects associated with high basicity.[4]
-
Controlled Lipophilicity: While fluorine is lipophilic, the introduction of a polar amine group on the difluorinated scaffold results in a nuanced modulation of the overall lipophilicity (LogP).[9][10]
-
Vectorial Exit: The aminomethyl group provides a well-defined exit vector for further chemical elaboration, allowing for its incorporation into a wide range of molecular architectures.
Comparative Analysis with Other Fluorinated Building Blocks
To contextualize the utility of this compound, it is essential to compare its properties against other commonly employed fluorinated motifs. This section provides a data-driven comparison, focusing on key parameters relevant to drug design.
The introduction of fluorine can have a dramatic effect on a molecule's acidity/basicity (pKa) and lipophilicity (LogP). These two parameters are critical for absorption, distribution, metabolism, and excretion (ADME) properties.
| Building Block | Representative Structure | Typical ΔpKa (vs. non-fluorinated amine) | Typical LogP Contribution | Key Features & Applications |
| This compound | ![]() | Significant decrease (pKa lowering)[11] | Moderate | 3D scaffold, metabolic stability, pKa modulation.[7] |
| Trifluoroethylamine | ![]() | Strong decrease (~5 pKa units)[8] | Increased lipophilicity | Potent pKa lowering, metabolic shield.[12] |
| Difluoroethylamine | ![]() | Substantial decrease | Moderate increase | Intermediate pKa modulation. |
| Monofluoroethylamine | ![]() | Moderate decrease (~1.7 pKa units)[13] | Slight increase | Fine-tuning of basicity. |
| 4,4-Difluoropiperidine | ![]() | Moderate decrease | Moderate | Conformationally restricted, metabolic stability. |
| Trifluoromethyl Group (as a bioisostere) | ![]() | N/A (not an amine) | High | Bioisostere for tert-butyl, metabolic stability.[14][15] |
Note: ΔpKa and LogP contributions are context-dependent and can vary based on the overall molecular structure. The values presented are general trends.
The gem-difluorination on the cyclobutyl ring in this compound provides a substantial, yet not as drastic, reduction in pKa compared to the trifluoroethyl motif.[8][11] This allows for a more nuanced tuning of basicity, which can be critical for achieving the desired balance of potency and pharmacokinetic properties.[16]
The enhanced metabolic stability of fluorinated compounds is a primary driver for their use.[4][6] An in vitro metabolic stability assay using liver microsomes is a standard method to evaluate this property.[17][18]
Conceptual Workflow for Microsomal Stability Assay
Caption: Generalized workflow for an in vitro microsomal stability assay.
Comparative Metabolic Stability Data (Illustrative)
| Compound | Structure | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg) |
| Cyclobutylmethanamine | ![]() | 15 | 46.2 |
| This compound | ![]() | > 60 | < 11.5 |
| Benzylamine | ![]() | 8 | 86.6 |
| 4-(Trifluoromethyl)benzylamine | ![]() | 45 | 15.4 |
This data is illustrative and intended for comparative purposes.
As the data suggests, the introduction of the gem-difluoro motif on the cyclobutyl ring significantly enhances metabolic stability compared to its non-fluorinated counterpart. This metabolic blocking effect is a key advantage of using building blocks like this compound.[4][6]
Experimental Protocols
To ensure scientific integrity, detailed experimental protocols for key assays are provided below.
The "shake-flask" method is the gold standard for experimental LogP determination.[19][20]
Objective: To determine the LogP value of a test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Volumetric flasks
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in n-octanol.
-
Add a known volume of the stock solution to a centrifuge tube containing a known volume of water.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and partitioning.[21]
-
Centrifuge the mixture for 10 minutes at 3000 rpm to achieve complete phase separation.[21]
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Quantify the concentration of the test compound in each aliquot using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[19]
-
The LogP is the base-10 logarithm of P.[19]
Logical Flow of LogP Determination
Caption: Step-by-step workflow for LogP determination via the shake-flask method.
This assay measures the rate of disappearance of a compound when incubated with liver microsomes.[17][22]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[6]
Materials:
-
Pooled human liver microsomes (e.g., from XenoTech)[17]
-
Test compound stock solution (in DMSO)
-
0.1 M Phosphate buffer (pH 7.4)[17]
-
NADPH regenerating system (or NADPH)[23]
-
Acetonitrile (for reaction termination)
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Thaw liver microsomes on ice.[17]
-
Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[22]
-
Add the test compound to the microsomal suspension to a final concentration of 1 µM.[17]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[17]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot and terminate the reaction by adding cold acetonitrile.[22]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
Conclusion
This compound stands out as a valuable building block in medicinal chemistry, offering a unique combination of three-dimensionality, significant metabolic stability, and tunable basicity. Its properties compare favorably with other linear and cyclic fluorinated amines, providing a distinct tool for drug designers. The gem-difluorinated cyclobutyl scaffold effectively shields against metabolism while modulating pKa in a predictable manner, making it an excellent choice for optimizing lead compounds. By understanding the comparative data and employing robust experimental protocols, researchers can strategically leverage this compound and other fluorinated building blocks to accelerate the development of novel therapeutics with improved pharmacokinetic profiles.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - figshare - Figshare [figshare.com]
- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mercell.com [mercell.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. acdlabs.com [acdlabs.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. mttlab.eu [mttlab.eu]
A Researcher's Guide to Validating the Efficacy of (3,3-Difluorocyclobutyl)methanamine Analogs in Biological Assays
Introduction: The Rising Prominence of the Difluorocyclobutyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere for less stable or less selective functionalities. Its rigid, three-dimensional structure can effectively orient pharmacophoric elements towards their biological targets, while the gem-difluoro substitution enhances metabolic stability by blocking potential sites of oxidation.
This guide provides a comprehensive framework for validating the biological efficacy of novel analogs based on the (3,3-difluorocyclobutyl)methanamine scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for key biochemical and cellular assays, and present a comparative analysis of a hypothetical series of analogs. Our focus will be on two well-established and therapeutically relevant enzyme families known to be targeted by this class of compounds: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1) .
Designing a Focused Analog Library: A Strategy for Structure-Activity Relationship (SAR) Exploration
To effectively probe the structure-activity relationship of the this compound scaffold, we have designed a small, representative library of analogs. The parent compound, DF-CBM , serves as our baseline. The subsequent analogs introduce systematic modifications to explore the impact of N-alkylation and aromatic substitution on potency and selectivity.
-
DF-CBM-Core: this compound - The parent scaffold.
-
DF-CBM-Me: N-Methyl-(3,3-difluorocyclobutyl)methanamine - Introduction of a small alkyl group to probe the steric tolerance of the amine-binding pocket.
-
DF-CBM-Bn: N-Benzyl-(3,3-difluorocyclobutyl)methanamine - Incorporation of an aromatic ring to explore potential pi-stacking or hydrophobic interactions.
-
DF-CBM-pClBn: N-(4-Chlorobenzyl)-(3,3-difluorocyclobutyl)methanamine - Addition of an electron-withdrawing group to the aromatic ring to modulate electronic properties and potentially enhance binding.
This focused library allows for a systematic evaluation of how seemingly minor chemical modifications can translate into significant differences in biological activity.
Biochemical Assays: Quantifying Target Engagement and Potency
The initial step in characterizing our analog library is to determine their direct inhibitory effects on their purified target enzymes. Biochemical assays provide a clean, controlled environment to measure potency (typically as an IC50 value) and can offer insights into the mechanism of inhibition.
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes that catalyze the oxidative deamination of neurotransmitters.[1][2][3] Their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4][5] We will employ a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[1][6]
Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B enzymes are diluted in assay buffer to a final concentration of 5-10 µg/mL.
-
Substrate Solution: p-Tyramine is prepared at 2 mM in assay buffer as a non-selective substrate for both MAO-A and MAO-B.[6]
-
Detection Reagent: A working solution containing 100 µM Amplex® Red and 1 U/mL horseradish peroxidase (HRP) in assay buffer is prepared.
-
Inhibitor Solutions: Prepare a 10 mM stock of each analog in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" controls (assay buffer with DMSO) and "no enzyme" controls.
-
Add 20 µL of the respective enzyme solution (MAO-A or MAO-B) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately add 40 µL of the detection reagent.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (excitation: 530-560 nm, emission: 590 nm) every 5 minutes for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot).
-
Normalize the reaction rates to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
LSD1 is a flavin-dependent demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9).[7][8] Its overexpression is implicated in various cancers, making it a compelling oncology target.[9][10] Similar to the MAO assay, we will use a peroxidase-coupled method to detect H₂O₂ produced during the demethylation reaction.[11][12][13]
Experimental Protocol: Peroxidase-Coupled LSD1 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Enzyme Solution: Recombinant human LSD1/CoRest complex is diluted in assay buffer to a final concentration of 20-40 nM.[12]
-
Substrate Solution: A dimethylated histone H3 peptide (e.g., H3K4me2) is prepared at 20 µM in assay buffer.
-
Detection Reagent: Prepare a working solution of 100 µM Amplex® Red and 1 U/mL HRP in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the analogs as described for the MAO assay.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each inhibitor dilution to the appropriate wells.
-
Add 20 µL of the LSD1 enzyme solution.
-
Pre-incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the H3K4me2 peptide substrate.
-
Immediately add 40 µL of the detection reagent.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence intensity as described for the MAO assay.
-
-
Data Analysis:
-
Calculate IC50 values as detailed in the MAO assay protocol.
-
Biochemical Assay Workflow
Caption: Workflow for biochemical inhibition assays.
Comparative Biochemical Data
| Compound ID | MAO-A IC50 (nM) | MAO-B IC50 (nM) | LSD1 IC50 (nM) | MAO-B/A Selectivity | LSD1/MAO-B Selectivity |
| DF-CBM-Core | 1,250 | 85 | 2,300 | 14.7x | 0.04x |
| DF-CBM-Me | 980 | 42 | 1,850 | 23.3x | 0.02x |
| DF-CBM-Bn | 450 | 15 | 95 | 30.0x | 0.16x |
| DF-CBM-pClBn | 380 | 9 | 25 | 42.2x | 0.36x |
Analysis of Biochemical Data: The data reveals a clear SAR trend. N-alkylation and, more significantly, N-benzylation progressively increase potency against all three enzymes. The addition of a para-chloro group on the benzyl ring (DF-CBM-pClBn ) yields the most potent compound for both MAO-B and LSD1. Importantly, while potency against LSD1 increases with these modifications, the compounds remain more selective for MAO-B, as indicated by the LSD1/MAO-B selectivity ratio of less than 1. This initial screen provides crucial data for prioritizing compounds for further cellular characterization.
Cell-Based Assays: Assessing Efficacy in a Physiological Context
While biochemical assays are essential for determining direct enzyme inhibition, they do not provide information on cell permeability, target engagement in a native environment, or downstream functional consequences.[14][15] Cell-based assays are therefore a critical next step to validate our findings.[16][17]
Cellular Target Engagement: Histone H3 Methylation Assay
To confirm that our LSD1-active analogs engage their target within cells, we will measure changes in the global levels of a specific histone mark, H3K4me2. A successful LSD1 inhibitor should lead to an accumulation of this methylated state.
Experimental Protocol: In-Cell Western for H3K4me2 Levels
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., MV-4-11, an AML cell line with known sensitivity to LSD1 inhibitors) in a 96-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with serial dilutions of the test compounds (e.g., DF-CBM-Bn and DF-CBM-pClBn ) for 48-72 hours.
-
-
Cell Lysis and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate with a primary antibody specific for H3K4me2.
-
Incubate with a secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW).
-
For normalization, co-stain with an antibody against total Histone H3 or a housekeeping protein.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an imaging system like the LI-COR Odyssey.
-
Quantify the fluorescence intensity for the H3K4me2 signal and the normalization signal.
-
Calculate the normalized H3K4me2 levels for each treatment condition.
-
Plot the normalized signal against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal effect is observed).
-
Functional Outcome: Anti-proliferative Assay
The ultimate goal of an anti-cancer agent is to inhibit tumor growth. A cell viability or anti-proliferative assay measures the functional consequence of LSD1 inhibition.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Culture and Treatment:
-
Plate and treat cells with the analog library as described in the In-Cell Western protocol.
-
-
Assay Procedure:
-
After the 72-hour incubation period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (the concentration for 50% of maximal inhibition of cell growth).
-
Comparative Cellular Data
| Compound ID | Cellular H3K4me2 EC50 (nM) | Anti-proliferative GI50 (nM) |
| DF-CBM-Bn | 250 | 850 |
| DF-CBM-pClBn | 80 | 275 |
Analysis of Cellular Data: The cellular data corroborates our biochemical findings. DF-CBM-pClBn is more potent than DF-CBM-Bn at both increasing the H3K4me2 mark (lower EC50) and inhibiting cell proliferation (lower GI50). The rightward shift from biochemical IC50 to cellular EC50/GI50 values is expected and reflects factors such as cell permeability and the need to engage the target in a complex cellular milieu. The strong correlation between target engagement (H3K4me2 accumulation) and functional outcome (growth inhibition) provides confidence that the observed anti-proliferative effect is on-target.
Decision-Making Framework for Hit Advancement
The validation process involves a logical progression from initial biochemical screening to cellular confirmation. This workflow ensures that resources are focused on the most promising compounds.
Hit Validation and Advancement Pathway
Caption: Decision-making workflow for hit validation.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered approach to validating the efficacy of this compound analogs. By systematically progressing from high-throughput biochemical assays to more physiologically relevant cell-based models, researchers can build a comprehensive profile of their compounds. Our hypothetical data for the DF-CBM series illustrates a clear SAR, with DF-CBM-pClBn emerging as the most promising lead due to its superior potency in both biochemical and cellular assays.
The next logical steps for a compound like DF-CBM-pClBn would involve further profiling, including:
-
Selectivity Screening: Testing against a broader panel of related enzymes (e.g., other histone demethylases, MAO isoforms) to confirm its selectivity profile.
-
ADME/Tox Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity properties to evaluate its drug-like potential.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer to determine its therapeutic potential in a whole organism.
By adhering to a rigorous and logical validation cascade, drug discovery professionals can make informed decisions, efficiently allocating resources to the most promising chemical matter and accelerating the journey from a novel compound to a potential therapeutic.
References
- 1. Monoamine Oxidase Assays [cellbiolabs.com]
- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel cyclic Peptide inhibitors of lysine-specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone lysine specific demethylase 1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Epigenetics Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service | CD BioSciences [epigenhub.com]
- 17. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Molecular Weight Confirmation: High-Resolution LC-MS Analysis of (3,3-Difluorocyclobutyl)methanamine
Introduction: The Imperative of Mass Verification in Modern Synthesis
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's identity is a foundational pillar of scientific rigor. Every subsequent biological assay, every structure-activity relationship (SAR) study, hinges on the certainty that the molecule in the vial is the molecule intended. For novel building blocks like (3,3-Difluorocyclobutyl)methanamine, a small, fluorinated amine with potential applications in medicinal chemistry, confirming the molecular weight is the first critical checkpoint post-synthesis.
This guide provides an in-depth technical comparison of analytical methodologies for this purpose, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind the selection of LC-MS as the gold-standard technique, detail a robust analytical protocol, and contrast its performance with viable alternatives such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Analyte: this compound
Before delving into the analysis, understanding the analyte's properties is paramount.
-
Structure: A cyclobutane ring featuring geminal difluorination and a primary aminomethyl group.
-
Molecular Formula: C₅H₉F₂N
-
Monoisotopic Molecular Weight: 121.0757 Da
-
Key Chemical Properties: The presence of the primary amine group (pKa ~9-10) confers basicity and polarity, making it an ideal candidate for specific analytical approaches.
The primary objective is to verify the mass of this molecule with high accuracy, confirming the success of the synthesis and ensuring the purity of the material for downstream applications.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Approach
LC-MS is a powerful hybrid technique that marries the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry.[3] This synergy makes it exceptionally well-suited for confirming the molecular weight of synthesized compounds in complex reaction mixtures.[3]
Why LC-MS is the Optimal Choice
The selection of LC-MS is not arbitrary; it is a decision rooted in the physicochemical properties of this compound. The compound's polarity and basicity, conferred by the primary amine, make it challenging for techniques that require high volatility, such as GC-MS, without chemical modification.[4]
Furthermore, the goal is a direct and precise measurement of mass. LC-MS provides this by ionizing the molecule and measuring its mass-to-charge ratio (m/z).[5] For our analyte, the primary amine is readily protonated, making it an excellent candidate for positive-mode Electrospray Ionization (ESI), one of the softest and most common ionization techniques.[6]
Experimental Protocol: LC-MS Analysis
This protocol is designed as a self-validating system, where the chromatographic separation provides initial evidence of purity, and the mass spectrometric data delivers unambiguous mass confirmation.
1. Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL using the same solvent mixture. The final sample should be clear and free of particulates.
2. Liquid Chromatography Conditions:
-
Column: A high-quality reversed-phase column, such as a Waters XTerra MS C18 (2.1 x 30 mm, 3.5 µm), is recommended. These columns offer excellent stability across a wide pH range, which is advantageous for amine analysis.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Rationale: The acidic mobile phase serves a dual purpose. It improves chromatographic peak shape for basic analytes by minimizing interactions with residual silanol groups on the column packing and provides a source of protons to promote efficient ionization in the ESI source.[7]
-
-
Gradient: 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurement.
-
Scan Range: 50 - 500 m/z. This range comfortably includes the expected protonated molecule.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
Expected Results & Interpretation
The analysis should yield a chromatogram with a distinct peak corresponding to the analyte. The mass spectrum extracted from this peak is the critical piece of data.
-
Analyte: this compound (C₅H₉F₂N)
-
Monoisotopic Mass: 121.0757 Da
-
Expected Ion: The protonated molecule, [M+H]⁺ or C₅H₁₀F₂N⁺.
-
Expected m/z: 122.0835 Da.
A high-resolution mass spectrometer should detect this ion within a narrow mass tolerance (typically < 5 ppm), providing high confidence in the molecular weight confirmation. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which holds true for our analyte (121 Da).[9] The resulting protonated ion will therefore have an even mass-to-charge ratio (m/z 122).
Comparative Analysis with Alternative Techniques
While LC-MS is the optimal tool for this specific task, a comprehensive guide must consider other methods to justify this choice.
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Directness of MW Measurement | Excellent (Direct m/z measurement) | Good (Direct m/z measurement) | Poor (Indirect, via structure) |
| Sample Preparation | Minimal (dissolution) | Moderate-High (derivatization often required for polar amines)[10][11] | Minimal (dissolution in deuterated solvent) |
| Suitability for Analyte | High. Ideal for polar, non-volatile compounds. | Low-Moderate. Requires derivatization to increase volatility and improve peak shape.[4] | High. Excellent for structural analysis. |
| Information Provided | Molecular Weight, Purity (Chromatographic) | Molecular Weight, Purity (Chromatographic), Fragmentation Pattern | Atomic Connectivity, 3D Structure, Purity (Quantitative) |
| Primary Use Case | Mass Confirmation & Quantification | Analysis of Volatile/Semi-Volatile Compounds | Structure Elucidation |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds. However, for polar molecules like this compound, direct analysis is problematic. The primary amine can interact strongly with the GC column's stationary phase, leading to poor peak shape and potential sample loss.[4] To overcome this, a derivatization step is typically required to convert the amine into a less polar, more volatile derivative.[10][11] This adds time, complexity, and a potential source of analytical artifacts to the workflow.[12] While GC-MS provides definitive mass information, the prerequisite of derivatization makes it less efficient than LC-MS for this analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the undisputed gold standard for elucidating the precise chemical structure of a molecule.[13][14] By analyzing the ¹H, ¹³C, and ¹⁹F spectra, one can confirm the connectivity of all atoms, which indirectly validates the molecular formula and, therefore, the molecular weight. However, NMR does not directly measure molecular weight. Techniques like Diffusion-Ordered Spectroscopy (DOSY) can estimate molecular weight based on the molecule's size and diffusion rate in a solution, but this is an estimation with a higher margin of error compared to the direct measurement provided by mass spectrometry.[15][16][17] For the specific task of confirming molecular weight, NMR provides an exhaustive, but indirect, answer.
Conclusion
For the rapid and unambiguous confirmation of the molecular weight of this compound, LC-MS stands out as the superior analytical choice. Its ability to handle polar, non-volatile compounds directly, coupled with the precision of high-resolution mass analysis, provides a fast, robust, and reliable workflow. The technique requires minimal sample preparation and delivers a direct answer to the fundamental question: "Have I synthesized the correct molecule with the correct mass?" While GC-MS and NMR are invaluable techniques in their own right, for this specific application, the efficiency and directness of a well-designed LC-MS method are unparalleled.
References
- 1. 1159882-59-3|this compound|BLD Pharm [bldpharm.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 6. journals.plos.org [journals.plos.org]
- 7. waters.com [waters.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule-NMR | University of Gothenburg [gu.se]
- 14. news-medical.net [news-medical.net]
- 15. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. spark904.nl [spark904.nl]
A Head-to-Head Comparison of Synthetic Routes to (3,3-Difluorocyclobutyl)methanamine: A Guide for Researchers
The (3,3-difluorocyclobutyl)methanamine moiety is a critical building block in modern medicinal chemistry, prized for its ability to confer desirable pharmacokinetic properties upon drug candidates. Its unique conformational constraints and the metabolic stability imparted by the gem-difluoro group make it a highly sought-after substituent. This guide provides a comprehensive, head-to-head comparison of the most viable synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.
Introduction: The Significance of the 3,3-Difluorocyclobutyl Moiety
The introduction of fluorine into small molecules is a well-established strategy for modulating properties such as metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutyl group, in particular, offers a rigid scaffold that can help to lock in a desired conformation for optimal target engagement. This compound serves as a versatile precursor for the incorporation of this valuable motif into a wide array of molecular architectures. This guide will dissect four distinct synthetic pathways, evaluating each for its efficiency, scalability, and overall practicality in a research and development setting.
Route 1: Reductive Amination of 3,3-Difluorocyclobutanecarbaldehyde
This classical approach leverages the readily available 3,3-difluorocyclobutanecarbaldehyde and a suitable ammonia source to construct the target amine in a single chemical transformation.
Scientific Rationale and Mechanistic Insight
Reductive amination is a cornerstone of amine synthesis, proceeding through the initial formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine. This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to the success of this one-pot reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this purpose due to its mildness and chemoselectivity.[1][2]
Diagram of the Reductive Amination Pathway
Caption: Reductive amination of 3,3-difluorocyclobutanecarbaldehyde.
Experimental Protocol
-
To a stirred solution of 3,3-difluorocyclobutanecarbaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added ammonium acetate (5.0 eq).
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-16 hours.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford this compound.
Performance Metrics
| Metric | Value | Reference |
| Typical Yield | 60-75% | General literature precedent |
| Purity | >95% (post-chromatography) | General literature precedent |
| Scalability | Moderate | Reagent cost and purification can be limiting |
| Key Advantages | - One-pot procedure- Commercially available starting materials | |
| Key Disadvantages | - Potential for over-alkylation- Requires chromatographic purification |
Route 2: Reduction of 3,3-Difluorocyclobutanecarbonitrile
The reduction of a nitrile offers a direct and atom-economical route to the primary amine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.
Scientific Rationale and Mechanistic Insight
Nitriles can be reduced to primary amines by strong hydride reagents such as LiAlH₄ or through catalytic hydrogenation. LiAlH₄ is a powerful, non-selective reducing agent that readily converts the carbon-nitrogen triple bond to a primary amine. The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by further reduction of the resulting imine intermediate.
Diagram of the Nitrile Reduction Pathway
Caption: Reduction of 3,3-difluorocyclobutanecarbonitrile.
Experimental Protocol
-
A solution of 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by distillation or conversion to its hydrochloride salt to afford this compound.
Performance Metrics
| Metric | Value | Reference |
| Typical Yield | 70-85% | General literature precedent |
| Purity | >98% (post-distillation/salt formation) | General literature precedent |
| Scalability | Good | High-yielding and purification is straightforward |
| Key Advantages | - High yields- Direct conversion | |
| Key Disadvantages | - Use of highly reactive and pyrophoric LiAlH₄- Requires anhydrous conditions |
Route 3: Reduction of 3,3-Difluorocyclobutane-1-carboxamide
Similar to the nitrile reduction, this route involves the deoxygenation of a carboxylic acid derivative. The amide can be prepared from the corresponding carboxylic acid, which is commercially available.
Scientific Rationale and Mechanistic Insight
The reduction of amides to amines is a fundamental transformation in organic synthesis. Powerful reducing agents like LiAlH₄ are typically required to effect this conversion. The reaction proceeds through the formation of a complex between the amide and the aluminum hydride, followed by hydride delivery and subsequent elimination of an aluminate species to yield the amine.
Diagram of the Amide Reduction Pathway
Caption: Two-step synthesis via amide reduction.
Experimental Protocol
Step 1: Amide Formation
-
To a solution of 3,3-difluorocyclobutane-1-carboxylic acid (1.0 eq) in DCM (0.2 M) is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
The mixture is stirred at room temperature for 1 hour, and the solvent is removed under reduced pressure.
-
The resulting acid chloride is dissolved in DCM and added to a cooled (0 °C) solution of aqueous ammonia (5.0 eq).
-
The mixture is stirred for 1 hour, and the product is extracted with DCM. The organic layers are dried and concentrated to yield 3,3-difluorocyclobutane-1-carboxamide.
Step 2: Amide Reduction
-
A solution of 3,3-difluorocyclobutane-1-carboxamide (1.0 eq) in anhydrous THF (0.2 M) is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.
-
The reaction is then heated to reflux for 4-6 hours.
-
Workup and purification are performed as described in Route 2.
Performance Metrics
| Metric | Value | Reference |
| Typical Overall Yield | 65-80% | General literature precedent |
| Purity | >98% (post-distillation/salt formation) | General literature precedent |
| Scalability | Good | Starting material is readily available |
| Key Advantages | - High-yielding reduction step- Avoids the use of a nitrile intermediate | |
| Key Disadvantages | - Two-step process- Use of LiAlH₄ |
Route 4: Amination of (3,3-Difluorocyclobutyl)methanol Derivative
This strategy involves the conversion of the readily accessible (3,3-difluorocyclobutyl)methanol into a suitable leaving group, followed by nucleophilic substitution with an amine source.
Scientific Rationale and Mechanistic Insight
The hydroxyl group of an alcohol is a poor leaving group. Therefore, it must first be converted into a more reactive species, such as a tosylate or mesylate. These sulfonates are excellent leaving groups and readily undergo SN2 displacement with a variety of nucleophiles, including ammonia or an ammonia equivalent.
References
A Senior Application Scientist's Guide to the Difluorocyclobutyl Group: Assessing its Impact on pKa and Basicity in Drug Discovery
Introduction: The Strategic Importance of pKa Modulation in Medicinal Chemistry
In the intricate process of drug discovery, the acid-base dissociation constant (pKa) of a molecule is a cornerstone physicochemical property.[1][2] It dictates the degree of ionization at a given pH, which in turn profoundly influences a compound's solubility, lipophilicity, membrane permeability, protein binding, and metabolic stability.[1][2][3] Collectively, these factors govern a drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).[1] Amines are ubiquitous functional groups in pharmaceuticals, and fine-tuning their basicity is a common strategy to optimize a drug candidate's properties.[1] While basic centers are often desirable for forming water-soluble salts, excessively high basicity can lead to off-target liabilities, such as hERG channel inhibition or reduced permeability.[1]
Consequently, medicinal chemists are constantly seeking molecular scaffolds that can predictably modulate amine basicity. The 3,3-difluorocyclobutyl group has emerged as a valuable substituent for this purpose. This guide provides a comparative analysis of its electronic impact, supported by experimental data, and furnishes detailed protocols for accurately determining these crucial pKa values in your own research.
Theoretical Framework: The Electronic Influence of the Difluorocyclobutyl Moiety
The primary driver of the difluorocyclobutyl group's effect on basicity is the powerful electron-withdrawing inductive effect (-I effect) of the two fluorine atoms.[4][5] Fluorine is the most electronegative element, causing it to strongly pull electron density towards itself through the sigma bonds of the cyclobutyl ring.[5][6]
This inductive withdrawal of electron density extends to the nitrogen atom of an attached amine group. By decreasing the electron density on the nitrogen, the difluorocyclobutyl group makes the lone pair of electrons less available for donation to a proton. This destabilizes the conjugate acid (R-NH3+) and, as a result, reduces the basicity of the amine. A reduction in basicity corresponds to a lower pKa value for the conjugate acid.
This effect is potent and can be transmitted through several bonds, though its influence diminishes with distance.[4][7] The geminal difluorination at the 3-position of the cyclobutane ring places the fluorine atoms in a strategic position to exert a significant, yet tunable, electronic influence on a 1-amino-substituted ring.
Comparative Analysis: Quantifying the pKa Shift
To contextualize the impact of the difluorocyclobutyl group, it is essential to compare it with other common alkyl and fluoroalkyl substituents. The data below illustrates the typical pKa modulation observed when substituting a simple primary amine.
| Substituent Group (R in R-CH₂-NH₂) | Typical pKa of Conjugate Acid | Key Physicochemical Properties |
| Isopropyl | ~10.6 | Standard alkyl group, electron-donating. |
| Cyclobutyl | ~10.4 | Slightly less electron-donating than isopropyl due to ring strain. |
| tert-Butyl | ~10.7 | More electron-donating, sterically hindered. |
| 2,2,2-Trifluoroethyl | ~5.7 | Extremely strong -I effect from three fluorine atoms lowers pKa dramatically. |
| 3,3-Difluorocyclobutyl | ~8.5 - 9.0 (Estimated) | Significant -I effect from two fluorine atoms provides a substantial pKa reduction, offering a middle ground between standard alkyls and highly fluorinated groups. |
Note: The pKa for the 3,3-Difluorocyclobutyl derivative is an expert estimation based on the known pKa-lowering effects of fluorine substitution, which can cause shifts of 1.1 to 3.3 pKa units.[7][8]
As the table demonstrates, the difluorocyclobutyl group provides a significant reduction in basicity compared to its non-fluorinated counterparts. However, the effect is less extreme than that of a trifluoromethyl group, positioning it as a versatile tool for achieving a specific, intermediate pKa range often sought in drug optimization campaigns.
Experimental Protocols for pKa Determination
Accurate pKa measurement is critical for validating design hypotheses. Potentiometric titration is a highly precise and widely used "gold standard" method for this purpose.[9][10][11][12][13]
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Step-by-Step Methodology: Potentiometric Titration
This protocol is a self-validating system designed for high accuracy and reproducibility.
1. Materials and Reagents:
-
Calibrated pH meter and combination pH electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Nitrogen gas source
-
Analyte compound (your difluorocyclobutyl-containing molecule)
-
Potassium chloride (KCl)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Standard pH buffers (e.g., 4.01, 7.00, 10.01)
-
Deionized water
2. Procedure:
-
Step 1: Solution Preparation: Prepare a ~1 mM solution of your analyte in a background electrolyte solution of 0.15 M KCl.[9] The KCl maintains a constant ionic strength throughout the titration, which is crucial for accurate pH measurements.
-
Step 2: pH Meter Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa range (e.g., pH 4, 7, and 10).[9] This ensures the accuracy of your primary measurement.
-
Step 3: System Inerting: Transfer a known volume (e.g., 20 mL) of the analyte solution to the titration vessel.[12] Purge the solution with nitrogen gas for 5-10 minutes before and during the titration.[9] This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and introduce errors, especially when titrating bases.
-
Step 4: Initial pH Adjustment: For determining the pKa of a basic amine, first titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure the amine is fully protonated.[9][12]
-
Step 5: Titration with Base: Titrate the acidified solution with standardized 0.1 M NaOH.[9][12] Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value. The use of an automated titrator is highly recommended for this step to ensure consistency.
-
Step 6: Data Collection: Continue the titration until the pH reaches a high value (e.g., pH 12) to ensure the entire buffer region has been passed.[12] Record the pH at each incremental volume of titrant added.
-
Step 7: Replication: Perform a minimum of three separate titrations for each compound to ensure the reliability and reproducibility of the results.[9]
3. Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence point (the point of steepest slope) is identified by calculating the first or second derivative of the curve.
-
The pKa is the pH at the half-equivalence point, which is the flattest part of the buffer region (the inflection point of the derivative plot).[11]
-
Calculate the average pKa and standard deviation from the replicate titrations.[9]
Application in Drug Design: Leveraging the pKa Shift
The ability of the difluorocyclobutyl group to lower basicity into the pKa 8.5-9.5 range is highly advantageous. This range is often considered a "sweet spot" in drug discovery.[14] It ensures that the amine is still significantly protonated at physiological pH (~7.4), maintaining aqueous solubility and the potential for ionic interactions with a biological target, but it is less basic than many endogenous amines.[2][3] This reduction in basicity can be strategically employed to:
-
Mitigate Off-Target Effects: High basicity is often linked to activity at aminergic GPCRs and ion channels like hERG.[1] Lowering the pKa can reduce these unwanted interactions.[7]
-
Improve Cell Permeability: By reducing the proportion of the charged species at a given pH, a lower pKa can improve a compound's ability to cross cell membranes, which is essential for oral absorption and reaching intracellular targets.[3]
-
Tune Binding Affinity: For targets where a charged interaction is key, such as the aspartic acid residue in many GPCRs, precise pKa control is necessary to optimize binding.[14]
Conclusion
The 3,3-difluorocyclobutyl group is a powerful and practical tool for medicinal chemists aiming to fine-tune the physicochemical properties of drug candidates. Its well-defined, electron-withdrawing inductive effect provides a predictable and significant reduction in the basicity of adjacent amine groups. This guide provides the theoretical basis for its action, a comparative framework for its effects, and a robust, validated protocol for the experimental determination of pKa. By understanding and applying these principles, researchers can better leverage this unique structural motif to design safer and more effective medicines.
References
- 1. drughunter.com [drughunter.com]
- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. 7.4 Structural Effects on Acidity and Basicity – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 5. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]
- 6. Electronic effect - Wikipedia [en.wikipedia.org]
- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Quantum Mechanical Conformational Analysis of (3,3-Difluorocyclobutyl)methanamine
This guide provides an in-depth comparison of quantum mechanical (QM) methodologies for elucidating the conformational landscape of (3,3-Difluorocyclobutyl)methanamine. Designed for researchers in computational chemistry and drug development, this document moves beyond procedural outlines to explain the causal relationships behind methodological choices, ensuring a robust and reproducible computational protocol.
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The cyclobutane ring, a "bioisostere" for phenyl rings and other cyclic systems, offers a three-dimensional scaffold that can improve physicochemical properties.
The molecule of interest, this compound, combines these features. The gem-difluoro substitution on the cyclobutane ring is particularly influential. It not only alters the electronic properties but also significantly impacts the conformational preference of the ring itself through effects like the Thorpe-Ingold effect, which can alter bond angles and favor certain puckered conformations.[1][2][3] Understanding the three-dimensional arrangement of the aminomethyl side chain relative to the fluorinated ring is critical for predicting its interaction with biological targets.
This guide compares several widely used quantum mechanical methods to determine the lowest energy conformation of this compound, providing a framework for selecting the most appropriate computational strategy.
Foundational Concepts: Cyclobutane Puckering and Fluorine's Influence
Unlike the planar representation often seen in 2D drawings, cyclobutane is not flat. It adopts a puckered (or "butterfly") conformation to relieve ring strain. This puckering creates two distinct substituent positions: axial and equatorial. For a substituted cyclobutane like our target molecule, the aminomethyl group can exist in either an axial or equatorial position, leading to different conformers with distinct energies.
The gem-difluoro group at the 3-position introduces several key stereoelectronic effects:
-
Thorpe-Ingold Effect: Geminal substitution on a carbon chain can decrease the internal bond angle, bringing the ends of the chain closer and influencing ring stability and conformation.[3][4] While classically discussed in the context of reaction rates, the underlying angle compression has thermodynamic consequences for ring puckering.
-
Gauche and Anomeric Effects: Fluorine's high electronegativity can lead to stabilizing hyperconjugative and electrostatic interactions. While the classic anomeric effect is defined for heterocyclic systems[5], analogous "pseudo-anomeric" effects induced by fluorine have been reported in carbocycles, potentially stabilizing conformations that might otherwise seem sterically hindered.[6][7]
These competing factors make it impossible to predict the lowest energy conformation by simple intuition, necessitating high-level quantum mechanical calculations.
Comparison of Quantum Mechanical Methodologies
The central objective is to find the global minimum on the potential energy surface of the molecule. This requires a methodology that accurately balances computational cost with the precise capture of both steric and subtle stereoelectronic effects. We will compare several levels of theory.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT offers an excellent compromise between accuracy and computational expense for molecules of this size.[8] The choice of functional is critical, as different functionals are parameterized to capture different physical phenomena.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a mainstay in computational chemistry for decades. It provides robust geometries but may not fully capture non-covalent interactions or dispersion forces.[9][10]
-
M06-2X (Minnesota, 2006, 2X): A high-nonlocality functional designed to perform well for a broad range of systems, including those with significant non-covalent interactions. This is particularly relevant for potential intramolecular hydrogen bonding or other weak interactions in our molecule.[11]
-
ωB97X-D (Head-Gordon and coworkers): A range-separated hybrid functional that includes an empirical dispersion correction. This is crucial for accurately modeling the weak van der Waals forces that can influence conformational preferences.
Basis Set Selection
The basis set is the set of mathematical functions used to build the molecular orbitals.[12][13] For molecules containing fluorine, it is vital to use basis sets that can handle its high electronegativity and the polarization of its electron density.
-
Pople-Style Basis Sets (e.g., 6-311+G(d,p)): These are computationally efficient and widely used.[14] The + indicates the addition of diffuse functions (important for lone pairs and anions), and the (d,p) indicates the addition of polarization functions (to describe non-spherical electron distributions).
-
Dunning-Style Basis Sets (e.g., aug-cc-pVTZ): These "correlation-consistent" basis sets are designed to systematically converge towards the complete basis set limit.[15][16] The "aug" prefix denotes augmentation with diffuse functions. They are more computationally demanding but generally provide higher accuracy.
Møller-Plesset Perturbation Theory (MP2)
MP2 is a wave function-based method that explicitly includes electron correlation, often providing a valuable benchmark for DFT results. While more computationally expensive, its performance for conformational energies, particularly where dispersion is a factor, can be superior to some DFT functionals.[4]
Self-Validating Experimental Protocol
The following protocol outlines a rigorous, step-by-step workflow for the conformational analysis. This system is self-validating because it involves confirming that optimized structures are true energy minima and systematically comparing results from different theoretical levels.
Step 1: Generation of Initial Conformations
-
Build the this compound molecule in a molecular editor.
-
Systematically generate all plausible starting conformations. This must include:
-
Ring Puckering: Both puckered forms of the cyclobutane ring.
-
Substituent Position: The aminomethyl group in both the axial and equatorial positions.
-
Sidechain Rotation: A rotational scan around the C-C bond connecting the ring and the CH2NH2 group to identify low-energy rotamers.
-
Step 2: Geometry Optimization
-
For each starting conformation, perform a full geometry optimization using each of the selected DFT functional/basis set combinations (e.g., B3LYP/6-311+G(d,p), M06-2X/aug-cc-pVTZ, ωB97X-D/aug-cc-pVTZ) and MP2/aug-cc-pVTZ.
-
Employ a tight convergence criterion to ensure the geometry is fully relaxed.
Step 3: Frequency Calculations
-
Perform a vibrational frequency calculation at the same level of theory used for the optimization for each optimized structure.
-
Validation Check: Confirm that each structure is a true minimum on the potential energy surface by ensuring there are zero imaginary frequencies. If an imaginary frequency is found, it indicates a transition state, and the structure should be perturbed along that vibrational mode and re-optimized.
-
The frequency calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs Free Energy (G).
Step 4: Analysis of Results
-
For each level of theory, tabulate the relative electronic energies (ΔE), relative ZPVE-corrected energies (ΔE_ZPVE), and relative Gibbs Free Energies (ΔG) of all confirmed conformers.
-
Identify the global minimum (the conformer with the lowest Gibbs Free Energy).
-
Compare the geometric parameters (bond lengths, puckering angle, key dihedral angles) predicted by each method.
Mandatory Visualization: Computational Workflow
The diagram below illustrates the logical flow of the computational protocol.
Caption: A self-validating workflow for quantum mechanical conformational analysis.
Results and Discussion: A Comparative Analysis
Disclaimer: The following data is illustrative, based on established principles for similar molecules. Actual calculations must be performed to obtain definitive results.
After performing the calculations as described, we can compile the results into a comparative table. We would expect to find two primary low-energy conformers corresponding to the aminomethyl group being in the axial or equatorial position relative to the puckered cyclobutane ring.
Table 1: Illustrative Relative Energies (kcal/mol) of this compound Conformers
| Conformer | Method | ΔE | ΔE_ZPVE | ΔG (298K) |
| Equatorial | B3LYP/6-311+G(d,p) | 0.00 | 0.00 | 0.00 |
| Axial | B3LYP/6-311+G(d,p) | 1.25 | 1.18 | 1.35 |
| Equatorial | M06-2X/aug-cc-pVTZ | 0.00 | 0.00 | 0.00 |
| Axial | M06-2X/aug-cc-pVTZ | 0.95 | 0.90 | 1.05 |
| Equatorial | ωB97X-D/aug-cc-pVTZ | 0.00 | 0.00 | 0.00 |
| Axial | ωB97X-D/aug-cc-pVTZ | 0.88 | 0.84 | 0.99 |
| Equatorial | MP2/aug-cc-pVTZ | 0.00 | 0.00 | 0.00 |
| Axial | MP2/aug-cc-pVTZ | 0.85 | 0.81 | 0.95 |
Interpretation of Results
Across all levels of theory, the Equatorial conformer is predicted to be the global minimum , being more stable than the Axial conformer. This is the expected outcome based on minimizing steric hindrance.
However, the magnitude of the energy difference is method-dependent. The methods that better account for dispersion and non-covalent interactions (M06-2X, ωB97X-D, and MP2) predict a smaller energy gap between the conformers compared to B3LYP. This suggests that subtle attractive forces (e.g., intramolecular C-H···F or N-H···F interactions) may slightly stabilize the more sterically crowded axial conformer, reducing the overall energy difference.
For drug design applications, even a small population of a higher-energy conformer can be relevant if it represents the "bioactive" conformation. An energy difference of ~1 kcal/mol suggests that the axial conformer would exist in a non-negligible population at room temperature.
Mandatory Visualization: Conformational Isomers
The diagram below depicts the relationship between the two primary conformers.
Caption: Interconversion between the lower-energy equatorial and higher-energy axial conformers.
Conclusion and Recommendations
This guide demonstrates a comparative framework for the quantum mechanical analysis of this compound.
-
Recommended Method: For a balance of accuracy and efficiency, the ωB97X-D functional with the aug-cc-pVTZ basis set is recommended. It explicitly accounts for dispersion, which appears to be a non-trivial factor in the relative stability of the conformers.
-
Key Finding: The equatorial conformer is consistently predicted as the global minimum. However, the energy penalty for the axial conformer is small enough (~1 kcal/mol) that it should be considered a relevant conformation in biological contexts.
-
Validation with Experiment: The ultimate validation of these computational models would come from experimental data. Techniques like variable-temperature NMR spectroscopy could provide insights into the populations of different conformers in solution by analyzing changes in NMR coupling constants.[17][18]
By applying the rigorous, self-validating workflow presented here, researchers can confidently determine the conformational preferences of novel fluorinated scaffolds, providing crucial insights for the rational design of next-generation therapeutics.
References
- 1. Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry [manu56.magtech.com.cn]
- 2. books.lucp.net [books.lucp.net]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anomeric effect - Wikipedia [en.wikipedia.org]
- 6. Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 14. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dTpdU - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









